Diethoxyethyl succinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-ethoxyethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQUTKGVXGTROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCC(=O)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021195 | |
| Record name | Bis(2-ethoxyethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26962-29-8 | |
| Record name | Diethoxyethyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026962298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethoxyethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHOXYETHYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1B8ZV94R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethoxyethyl succinate chemical properties and structure
An In-Depth Technical Guide to Diethoxyethyl Succinate: Properties, Synthesis, and Applications
Introduction
This compound, systematically known as bis(2-ethoxyethyl) butanedioate, is a synthetic diester of significant interest in various scientific and industrial fields.[1][2] Formed from succinic acid and 2-ethoxyethanol, this compound uniquely merges the chemical functionalities of an ester and an ether, granting it versatile properties.[3] Its excellent solvency, emollient characteristics, and favorable safety profile have established it as a valuable component in cosmetics, personal care products, and pharmaceutical formulations.[1][3][4]
The incorporation of the 2-ethoxyethyl group imparts distinct solubility characteristics, allowing for compatibility with both hydrophobic and hydrophilic systems.[3] This makes it an effective agent for creating stable and aesthetically pleasing formulations. Furthermore, with the growing emphasis on sustainable chemistry, the potential to derive the succinic acid precursor from bio-based fermentation processes positions this compound as a compound of interest for developing more environmentally considerate products.[3]
This guide serves as a technical resource for researchers, chemists, and formulation scientists, providing a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and key applications.
Chapter 1: Molecular Structure and Physicochemical Properties
The chemical identity and physical behavior of this compound are dictated by its molecular architecture. It is a symmetrical diester with two ethoxyethyl chains linked to a central succinate backbone.
Chemical Structure
The structure consists of a four-carbon dicarboxylic acid (succinic acid) core where both carboxylic acid groups are esterified with 2-ethoxyethanol.
Caption: Chemical structure of this compound.
Physicochemical Data
The key identifiers and properties of this compound are summarized below, providing essential information for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| IUPAC Name | Bis(2-ethoxyethyl) butanedioate | [1][5] |
| Synonyms | Bis(2-ethoxyethyl) succinate, Crodamol DES | [1][5] |
| CAS Number | 26962-29-8 | [1][3][5] |
| Molecular Formula | C₁₂H₂₂O₆ | [1][3][5] |
| Molecular Weight | 262.30 g/mol | [1][3][5] |
| Appearance | Colorless liquid | [1][4][6] |
| Boiling Point | 327.8 ± 22.0 °C (Predicted) | [3][4][7] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [1][4][7] |
| Solubility | Soluble in oils, alcohols, and water (approx. 6-8%) | [6][8] |
| SMILES | CCOCCOC(=O)CCC(=O)OCCOCC | [1] |
| InChIKey | SWQUTKGVXGTROS-UHFFFAOYSA-N | [3][5] |
Chapter 2: Synthesis and Purification
The most common and industrially viable method for producing this compound is through the direct esterification of succinic acid with 2-ethoxyethanol.
Principle of Synthesis: Acid-Catalyzed Esterification
This reaction, a classic example of Fischer esterification, involves the reaction of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) in the presence of an acid catalyst, typically sulfuric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol's hydroxyl group. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[3] Since succinic acid is a dicarboxylic acid, this process occurs at both ends of the molecule.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for synthesizing this compound.
Materials:
-
Succinic acid (1.0 mol)
-
2-Ethoxyethanol (2.2 mol)
-
Concentrated sulfuric acid (0.05 mol)
-
Toluene (as azeotropic agent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Charging Reactants: Add succinic acid, 2-ethoxyethanol, and toluene to the flask. A molar ratio of succinic acid to 2-ethoxyethanol of approximately 1:2.2 is common for driving the reaction to completion.[3]
-
Catalysis: While stirring, carefully add the concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Washing: Subsequently, wash the organic layer with brine to remove residual salts and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
Purification: Vacuum Distillation
Due to its high boiling point, this compound is purified via vacuum distillation. This technique lowers the boiling point, preventing thermal degradation that could occur at atmospheric pressure.[3]
Procedure:
-
Transfer the crude product from the synthesis step into a distillation flask.
-
Set up a vacuum distillation apparatus.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the predicted boiling point under the applied pressure. Lower-boiling impurities (like excess 2-ethoxyethanol) will distill first.
Chapter 3: Spectroscopic Characterization
Structural verification of the synthesized this compound is critical. Standard spectroscopic methods including NMR, IR, and Mass Spectrometry are employed for this purpose. While specific spectral data for this exact molecule is not widely published, its structure allows for reliable prediction of its spectral features based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Due to the molecule's symmetry, only half of the protons will be unique. Key expected signals include:
-
A triplet corresponding to the methyl protons (-CH₃) of the terminal ethyl groups.
-
A quartet corresponding to the methylene protons (-O-CH₂-CH₃) adjacent to the methyl groups.
-
Two distinct triplets for the two methylene groups of the ethoxyethyl core (-O-CH₂-CH₂-O-).
-
A singlet for the two equivalent methylene groups of the central succinate backbone (-O-C(=O)-CH₂-CH₂-).
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals would correspond to the carbonyl carbon of the ester, the four distinct methylene carbons in the ethoxyethyl chain, and the terminal methyl carbon. The ester carbonyl signal would appear significantly downfield (~172 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester carbonyl group.
-
Multiple strong bands in the fingerprint region, typically around 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the ester and ether linkages.
-
Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the alkane groups.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
The molecular ion peak (M⁺) should be observed at an m/z ratio corresponding to the molecular weight of the molecule (262.3).
-
Common fragmentation patterns for esters would likely be observed, including cleavage at the C-O bonds and rearrangements.
| Spectroscopic Data (Predicted) | |
| Technique | Expected Key Signals / Features |
| ¹H NMR | Triplet (~1.2 ppm), Quartet (~3.6 ppm), Multiple Triplets (~3.5-4.2 ppm), Singlet (~2.6 ppm) |
| ¹³C NMR | Signals for C=O (~172 ppm), -OCH₂-, -CH₂-, and -CH₃ groups |
| IR (cm⁻¹) | Strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) |
| Mass Spec (m/z) | Molecular Ion (M⁺) at 262; fragments corresponding to loss of ethoxyethyl groups |
Chapter 4: Key Applications and Mechanisms of Action
The unique bifunctional nature of this compound underpins its utility in diverse applications.
Caption: Relationship between properties and applications of this compound.
Cosmetic and Pharmaceutical Formulations
In cosmetics, this compound is highly valued as a multifunctional ingredient.[3]
-
Emollient and Texture Enhancer: It imparts a soft, smooth, and non-greasy feel to skin and hair care products, improving their spreadability and absorption.[1][9] This is due to its ester structure, which forms a light, occlusive film on the skin, preventing moisture loss.
-
Solvent: Its ability to dissolve a wide range of cosmetic ingredients, including both polar and non-polar substances, makes it an excellent solvent and coupling agent, ensuring formulation stability.[1][3]
-
Humectant: It can attract and retain water, contributing to skin hydration.[1][10]
-
API Solubilizer: In pharmaceuticals, its high solvency is critical for enhancing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).[3] By improving solubility, it can subsequently increase the bioavailability and therapeutic efficacy of a drug. It has been explored for use in transdermal delivery systems to help transport active agents across the skin barrier.[3]
Industrial Solvent Systems
Beyond personal care, this compound serves as a specialty solvent in industrial applications. It is used in formulations for coatings, paints, and adhesives where it can improve drying characteristics, adhesion, and penetration.[7] Its low volatility and relatively safe profile make it a favorable alternative to more hazardous solvents.[7]
Chapter 5: Safety and Handling
This compound is generally considered to have a favorable safety profile for its intended applications.
Toxicological Profile
Cosmetic safety assessments consistently rate this compound as a low-risk ingredient.[1] It is not associated with significant concerns regarding cancer, immunotoxicity, or developmental toxicity.[2]
| Toxicology Data | |
| Endpoint | Finding |
| Acute Oral Toxicity (Rat) | LD50 > 64 g/kg[3] |
| Cancer Risk | Low[1][2] |
| Allergies & Immunotoxicity | Low[1][2] |
| Irritation | Low risk, generally non-irritating and non-sensitizing[1][9][11] |
| Acnegenesis | Non-comedogenic[9], does not cause acne[6] |
Handling and Storage
Standard laboratory and industrial hygiene practices should be followed when handling this compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from direct sunlight and sources of ignition. Keep containers tightly sealed when not in use.
Conclusion
This compound is a highly versatile and functional diester with a unique combination of properties derived from its ether and ester moieties. Its excellent performance as a solvent, emollient, and solubilizer, coupled with a strong safety profile, makes it an invaluable ingredient in the cosmetic, personal care, and pharmaceutical industries. As the demand for high-performance, safe, and potentially bio-derived ingredients continues to grow, the role of this compound in advanced formulations is set to expand. Future research may focus on leveraging its unique solubility characteristics for novel drug delivery systems and exploring more efficient, green synthesis pathways.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. ewg.org [ewg.org]
- 3. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ensince.com [ensince.com]
- 7. Cas 26962-29-8,this compound | lookchem [lookchem.com]
- 8. This compound [myskinrecipes.com]
- 9. specialchem.com [specialchem.com]
- 10. sincereskincare.com [sincereskincare.com]
- 11. beautydecoded.com [beautydecoded.com]
A Technical Guide to Diethoxyethyl Succinate (CAS: 26962-29-8) for Research and Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of Diethoxyethyl Succinate, a diester of significant interest in the pharmaceutical, cosmetic, and chemical research sectors. Identified by its CAS number 26962-29-8, this compound's unique molecular structure, incorporating both ester and ether functionalities, imparts valuable properties such as broad solvency, effective emollience, and the potential to enhance the bioavailability of active ingredients.[1] We will delve into its chemical identity, synthesis and purification protocols, key applications in research and development, analytical characterization methods, and essential safety and handling procedures. This document is intended for scientists and professionals seeking to leverage the functional benefits of this compound in advanced formulations and chemical synthesis.
Chemical Identity and Core Properties
This compound is a synthetic diester formed from succinic acid and 2-ethoxyethanol.[2] Its structure is notable for the presence of two ethoxyethyl groups, which are responsible for its unique solubility characteristics, allowing it to be compatible with both hydrophobic and hydrophilic substances.[1] This dual compatibility makes it a highly versatile ingredient in complex formulations.
Nomenclature and Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 26962-29-8 | [3][4][5] |
| IUPAC Name | bis(2-ethoxyethyl) butanedioate | [4] |
| Synonyms | Butanedioic acid, bis(2-ethoxyethyl) ester; Succinic acid, bis(2-ethoxyethyl) ester; Crodamol DES; Ethane-1,2-dicarboxylic acid bis(2-ethoxyethyl) ester | [3][4][5][6] |
| Molecular Formula | C12H22O6 | [4][5] |
| Molecular Weight | 262.30 g/mol | [4] |
| SMILES | CCOCCOC(=O)CCC(=O)OCCOCC | [2] |
| FDA UNII | R1B8ZV94R9 | [4][5] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless transparent liquid | [7] |
| Solubility | Soluble in oil; Soluble in water (~6-8%); Soluble in alcohol (~10%) | [8] |
| Boiling Point | 327.8 ± 22.0 °C (Predicted) | [5] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [5] |
| Key Features | Emollient, Solvent, Non-greasy feel, Texture enhancer | [2][8] |
Synthesis and Purification
The predominant method for synthesizing this compound is through a classic acid-catalyzed esterification, also known as Fischer esterification. This approach is well-established and efficient for producing high-purity esters.
Principle of Synthesis
The synthesis involves the reaction of succinic acid with two equivalents of 2-ethoxyethanol in the presence of an acid catalyst.[1] The catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the hydroxyl group of 2-ethoxyethanol.[1] The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus.
Reaction Mechanism: Acid-Catalyzed Esterification
The mechanism proceeds through the formation of a tetrahedral intermediate, which subsequently eliminates a water molecule to yield the final ester product.
Caption: Mechanism of Acid-Catalyzed Esterification.
Laboratory-Scale Synthesis Protocol
This protocol describes a representative procedure for synthesizing this compound.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. The system should be vented through a drying tube to prevent moisture ingress.
-
Reactant Charging: Charge the flask with succinic acid (1.0 molar equivalent) and a suitable solvent like toluene.
-
Alcohol Addition: Add 2-ethoxyethanol (2.2 to 2.5 molar equivalents).[1] Using a slight excess of the alcohol helps to drive the equilibrium towards the product side.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% by weight of the reactants).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, providing a visual indicator of the reaction's progress. Continue reflux until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.
Purification via Vacuum Distillation
The crude product obtained after solvent removal requires purification to remove unreacted starting materials and non-volatile impurities.
-
Rationale: Vacuum distillation is the method of choice for high-boiling point compounds like this compound.[1] By reducing the pressure, the boiling point of the ester is significantly lowered, which prevents thermal degradation that could occur at its atmospheric boiling point.[1]
-
Procedure: The crude ester is heated in a distillation apparatus under reduced pressure. Fractions are collected based on their boiling points, with the pure this compound distilling at a specific temperature-pressure combination, leaving behind non-volatile residues.
Applications in Research and Drug Development
This compound's unique properties make it a valuable excipient and solvent in various advanced applications.
-
High-Performance Solvent: Its ability to dissolve a wide range of active ingredients makes it highly effective in creating uniform and stable formulations.[1] This is particularly crucial in drug development for preventing the crystallization of active pharmaceutical ingredients (APIs), thereby enhancing product performance and shelf-life.[1]
-
Bioavailability Enhancement: For poorly soluble APIs, formulation with effective solvents like this compound can improve their dissolution rate and, consequently, their bioavailability.[1] This is a critical consideration in the development of both oral and topical drug delivery systems.
-
Emollient and Excipient: In topical and transdermal formulations, it functions as an emollient that improves the feel and spreadability of creams and lotions without leaving a greasy residue.[2][7] Its low irritation profile makes it suitable for products designed for sensitive skin.[2] As a skin conditioning agent, it helps to retain moisture and maintain the integrity of the skin barrier.[2]
Analytical Characterization Workflow
Ensuring the purity and identity of synthesized this compound is paramount. A standard analytical workflow involves chromatographic and spectroscopic techniques.
Caption: Standard workflow for synthesis and quality control.
-
Purity Assessment (Gas Chromatography): GC is an ideal method for determining the purity of volatile compounds like esters. A high-purity sample of this compound should yield a single major peak under appropriate column and temperature programming conditions.
-
Identity and Structural Verification (Spectroscopy):
-
FTIR Spectroscopy: The infrared spectrum should confirm the presence of key functional groups. Expect strong C=O stretching vibrations characteristic of esters (around 1735 cm⁻¹) and C-O stretching from the ether linkages.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns for the protons and carbons in the ethoxyethyl and succinate moieties.
-
Safety, Handling, and Storage
This compound is considered to have a favorable safety profile, with a low risk of irritation or toxicity in cosmetic and pharmaceutical applications.[2][7]
-
Toxicological Profile: It is generally considered non-irritating and suitable for use on sensitive skin.[2] The EWG's Food Scores database gives it a rating of 1, indicating a low hazard.[5]
-
Personal Protective Equipment (PPE): When handling the neat chemical in a laboratory setting, standard safety protocols should be followed. This includes handling in a well-ventilated area and using appropriate PPE.[9]
-
Spill & Fire Procedures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
- 1. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Cas 26962-29-8,this compound | lookchem [lookchem.com]
- 4. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 26962-29-8 [chemicalbook.com]
- 6. ru.unilongindustry.com [ru.unilongindustry.com]
- 7. ensince.com [ensince.com]
- 8. This compound [myskinrecipes.com]
- 9. chemicalbook.com [chemicalbook.com]
Spectroscopic data of Diethoxyethyl succinate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Diethoxyethyl Succinate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) butanedioate.[1][2] As a versatile diester utilized in the pharmaceutical, cosmetic, and personal care industries for its properties as a solvent and emollient, rigorous structural confirmation and purity assessment are paramount.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale behind spectral interpretation, grounded in the principles of chemical structure and spectroscopic theory.
This compound is synthesized via the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3] The resulting molecule, with the formula C₁₂H₂₂O₆ and a molecular weight of 262.3 g/mol , possesses a symmetrical structure that is key to interpreting its spectroscopic signature.[1][2]
Molecular Structure and Spectroscopic Correlation
Understanding the molecular structure is the first step in predicting and interpreting spectroscopic data. The symmetry in this compound simplifies its NMR spectra, as chemically equivalent nuclei will produce identical signals. The diagram below illustrates the distinct proton (H) and carbon (C) environments that are probed by NMR spectroscopy.
Caption: Molecular structure of this compound with unique proton (H) and carbon (C) environments labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is expected. For comparison, the well-characterized spectra of Diethyl succinate (CAS 123-25-1) provide a foundational reference for the succinate core.[4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments, their electronic environment, and the connectivity of adjacent protons.
Predicted ¹H NMR Data: The interpretation relies on predicting the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each unique proton. The presence of the electron-withdrawing ether oxygen and ester carbonyl groups will shift adjacent protons downfield.
| Labeled Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ (CH₃) | ~1.2 | Triplet (t) | 6H | Adjacent to a CH₂ group (Hᵦ). Standard alkyl chemical shift. |
| Hᵦ (O-CH₂) | ~3.5 | Quartet (q) | 4H | Adjacent to a CH₃ group (Hₐ). Shifted downfield by the ether oxygen. |
| H꜀ (O-CH₂) | ~3.6 | Triplet (t) | 4H | Adjacent to a CH₂ group (H꜀). Shifted downfield by the ether oxygen. |
| H꜀ (O-CH₂) | ~4.2 | Triplet (t) | 4H | Adjacent to a CH₂ group (H꜀). Shifted significantly downfield by the ester carbonyl group. |
| Hₑ (-CH₂-CH₂-) | ~2.6 | Singlet (s) | 4H | Protons on the succinate backbone. Due to symmetry, they are chemically equivalent and show no coupling. This is similar to the singlet observed for the equivalent protons in Diethyl succinate. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature (e.g., C=O, C-O, C-C). Proton-decoupled spectra are typically acquired, resulting in singlets for each carbon.
Predicted ¹³C NMR Data: The chemical shifts are highly dependent on the electronegativity of attached atoms. Carbons in carbonyl groups appear far downfield, followed by carbons single-bonded to oxygen.
| Labeled Carbon | Predicted δ (ppm) | Rationale |
| Cₐ (CH₃) | ~15 | Standard upfield chemical shift for a terminal methyl group. |
| Cᵦ (O-CH₂) | ~66 | Carbon attached to an ether oxygen. |
| C꜀ (O-CH₂) | ~64 | Carbon attached to an ether oxygen, slightly different environment due to proximity to the ester. |
| C꜀ (O-CH₂) | ~69 | Carbon attached to the ester oxygen, shifted downfield. |
| Cₑ (C=O) | ~172 | Characteristic chemical shift for an ester carbonyl carbon, similar to that in Diethyl succinate. |
| Cբ (-CH₂-CH₂-) | ~29 | Aliphatic carbon of the succinate backbone, consistent with related succinate esters. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
-
Acquisition Parameters:
-
Mode: Proton-decoupled (e.g., using a WALTZ-16 decoupling sequence).
-
Number of scans: 1024 (or more, as ¹³C has low natural abundance).
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound will be dominated by features characteristic of esters and ethers. While full spectra are available in databases, the key absorptions can be reliably predicted.[1]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong |
| 1735 | C=O stretch | Ester | Strong, Sharp |
| 1250-1100 | C-O stretch | Ester and Ether | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place one drop of neat liquid this compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum.
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
Range: 4000-400 cm⁻¹
-
-
Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.
The successful synthesis of succinate ester resins has been verified by the clear presence of the ester band around 1720 cm⁻¹.[5] The most telling feature in the spectrum of this compound will be the intense C=O stretching vibration around 1735 cm⁻¹, confirming the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a fingerprint for identification. The National Institute of Standards and Technology (NIST) includes a reference mass spectrum for this compound, which is invaluable for confirmation.[1][3]
Predicted Mass Spectrometry Data (Electron Ionization - EI): In EI-MS, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
| m/z Value | Proposed Fragment | Rationale |
| 262 | [M]⁺ | Molecular ion (C₁₂H₂₂O₆)⁺. May be of low abundance or absent. |
| 217 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical. |
| 173 | [M - CH₂O(CH₂)₂OCH₂CH₃]⁺ | Cleavage of the ester bond with loss of the ethoxyethyl group. |
| 101 | [O=C-O(CH₂)₂OCH₂CH₃]⁺ | Fragment corresponding to the ethoxyethyl ester group. |
| 89 | [HO(CH₂)₂OCH₂CH₃]⁺ | Fragment corresponding to 2-ethoxyethanol. |
| 45 | [CH₂CH₂OH]⁺ or [OCH₂CH₃]⁺ | Common fragments from the ethoxyethyl side chain. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrument: A GC system coupled to a mass spectrometer with an EI source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST).
Integrated Spectroscopic Workflow
No single technique provides a complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation and purity analysis.
Caption: Integrated workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is straightforward due to its symmetrical structure. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework, IR spectroscopy verifies the presence of key ester and ether functional groups, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern for identification. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in regulated industries.
References
An In-depth Technical Guide to the Thermal Properties and Stability of Diethoxyethyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal properties and stability of Diethoxyethyl Succinate. As a key excipient in pharmaceutical and cosmetic formulations, a thorough understanding of its behavior under thermal stress is critical for ensuring product quality, safety, and shelf-life. This document synthesizes available data, outlines established analytical methodologies, and offers expert insights into the interpretation of thermal analysis results for this compound.
Introduction to this compound: A Versatile Excipient
This compound (CAS No. 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol.[1][2] Its chemical structure, featuring both ester and ether functionalities, imparts unique solubility characteristics, making it a valuable solvent and emollient in a variety of formulations.[3] In the pharmaceutical industry, it can be employed to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its favorable safety profile, with low potential for irritation, further contributes to its utility in topical and transdermal drug delivery systems.[2][4]
| Property | Value | Source |
| Chemical Name | Bis(2-ethoxyethyl) succinate | [1] |
| CAS Number | 26962-29-8 | [1] |
| Molecular Formula | C12H22O6 | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| Boiling Point | 390.00 to 391.00 °C (estimated) | [5] |
| Flash Point | 166.02 °C (estimated) | [5] |
Understanding Thermal Stability: Critical for Quality and Safety
The thermal stability of an excipient like this compound is a critical parameter that dictates its suitability for various manufacturing processes, such as heat sterilization and melt-based formulations. Thermal degradation can lead to the formation of impurities, loss of efficacy, and potential safety concerns. Therefore, a comprehensive assessment of its thermal properties is a non-negotiable aspect of formulation development.
Key Thermal Events
The primary thermal events of interest for this compound are:
-
Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Decomposition Temperature: The temperature at which the molecule begins to chemically break down.
-
Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state.
Thermal Decomposition Pathways of Succinate Esters
In the case of this compound, this would likely involve the cleavage of the ester bond, yielding succinic acid and 2-ethoxy-ethene. Secondary degradation pathways at higher temperatures could include homolytic scission and further decomposition of the initial products.[6][7]
The following diagram illustrates the proposed primary thermal decomposition pathway for this compound.
References
- 1. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. sincereskincare.com [sincereskincare.com]
- 4. ensince.com [ensince.com]
- 5. This compound, 26962-29-8 [thegoodscentscompany.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites [mdpi.com]
Diethoxyethyl succinate as a bio-based solvent
An In-depth Technical Guide to Diethoxyethyl Succinate: A Bio-Based Solvent for Advanced Applications
Abstract
The imperative for sustainable and green chemistry has catalyzed the exploration of bio-based solvents as viable alternatives to their traditional, petroleum-derived counterparts.[1][2] this compound (DEES), a diester of succinic acid and 2-ethoxyethanol, is emerging as a multifunctional solvent with significant potential in the pharmaceutical, cosmetic, and personal care industries.[3] Its favorable safety profile, unique solubility characteristics, and the potential for a bio-based origin from fermented succinic acid position it as a compelling ingredient for modern formulations.[3] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications in drug development, and its environmental, health, and safety profile.
Introduction: The Shift Towards Bio-Based Solvents
The chemical industry is undergoing a paradigm shift, driven by regulatory pressures and a growing demand for environmentally responsible practices.[4][5] Solvents, which are fundamental to countless chemical processes, are a primary focus of this transition due to their large-volume usage and the potential environmental and health impacts of conventional options.[4][6] Bio-based solvents, derived from renewable biomass feedstocks like sugars, starches, and vegetable oils, offer a promising alternative.[1][7] They contribute to reducing the carbon footprint, often exhibit lower toxicity, and are typically biodegradable.[1][7]
This compound (CAS No. 26962-29-8), chemically known as bis(2-ethoxyethyl) butanedioate, belongs to the dicarboxylic acid ester family.[3][8] Its significance lies in its hybrid structure, incorporating ether functionalities from the 2-ethoxyethyl groups. This unique molecular architecture imparts compatibility with both hydrophobic and hydrophilic substances, making it a versatile solvent for complex formulations.[3] The "bio-based" aspect of DEES is primarily linked to its succinic acid precursor, which can be produced sustainably through the fermentation of carbohydrates.[3]
Physicochemical Properties
Understanding the fundamental properties of a solvent is critical for its effective application. This compound is a clear, colorless liquid with a low odor profile, making it suitable for formulations where fragrance is a concern.[9] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | Bis(2-ethoxyethyl) butanedioate | [8][10] |
| CAS Number | 26962-29-8 | [3][10] |
| Molecular Formula | C12H22O6 | [8][10] |
| Molecular Weight | 262.30 g/mol | [3][8] |
| Boiling Point | 327.5 ± 22.0 °C | [10][11] |
| Density | 1.064 ± 0.06 g/mL | [10] |
| Solubility | Soluble in oil; partially soluble in water (approx. 1-8%) and ethanol (approx. 10%). | [12][13] |
| Appearance | Colorless transparent liquid | [13][14] |
The dual ether linkages in its structure are key to its performance, allowing it to act as an effective solvent and solubilizer for a wide range of active ingredients that may have limited solubility in conventional cosmetic or pharmaceutical bases.[3][14]
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the acid-catalyzed esterification of succinic acid with 2-ethoxyethanol.[3]
Reaction Mechanism
The reaction follows a well-established esterification mechanism:
-
Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of succinic acid, increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The hydroxyl group of 2-ethoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon.[3]
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Water Elimination: A molecule of water is eliminated, and the catalyst is regenerated, yielding the this compound ester.[3]
To drive the reaction to completion, water is typically removed continuously from the reaction mixture. Industrial-scale production often employs a molar ratio of succinic acid to 2-ethoxyethanol between 1:2 and 1:2.5 to maximize yield.[3]
Purification
Post-reaction, the crude product is purified to remove unreacted starting materials, the catalyst, and by-products. Vacuum distillation is the preferred method for this purification, as the reduced pressure lowers the boiling point of DEES, preventing thermal degradation.[3]
Applications in Pharmaceutical and Drug Development
This compound's properties make it a highly valuable excipient in the pharmaceutical industry.
-
Solvent and Solubilizer: It can significantly enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] Its ability to dissolve a wide range of compounds makes it suitable for liquid and semi-solid dosage forms.
-
Emollient in Topicals: In dermatological preparations, it functions as a non-greasy emollient, improving the texture and feel of creams and lotions while helping to maintain the skin's moisture barrier.[10][14]
-
Plasticizer: Succinate esters are being explored as "green" plasticizers, and DEES can be used in the production of polymers for medical devices or drug delivery systems.[3]
EXPERIMENTAL PROTOCOL: Evaluating DEES for API Solubility Enhancement
This protocol outlines a standardized procedure to quantify the solubility of a poorly soluble API in this compound compared to a conventional solvent.
Objective: To determine and compare the saturation solubility of a model API (e.g., Ibuprofen) in this compound (DEES) and a benchmark solvent (e.g., Propylene Glycol).
Materials:
-
Model API (Ibuprofen)
-
This compound (DEES), analytical grade
-
Propylene Glycol (PG), analytical grade
-
HPLC-grade Acetonitrile and water
-
0.22 µm syringe filters
-
Thermostatic shaker/incubator
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of the API in acetonitrile at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Add an excess amount of the API to separate vials containing a fixed volume (e.g., 2 mL) of DEES and PG, respectively.
-
Ensure a solid excess of the API is visible in each vial to guarantee saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial to remove any undissolved API particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered samples with acetonitrile to bring the API concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the regression equation from the calibration curve to calculate the concentration of the API in the diluted samples.
-
Multiply the result by the dilution factor to determine the saturation solubility of the API in both DEES and PG, expressed in mg/mL.
-
Environmental, Health, and Safety (EHS) Profile
For a solvent to be considered "green," a thorough evaluation of its EHS profile is essential. This compound is generally regarded as having a favorable safety profile.
Toxicology
Cosmetic safety assessments and available data indicate a low risk associated with the use of this compound in topical applications.[10][15] It is considered gentle, non-irritating, and suitable for sensitive skin.[9][10]
| Hazard Category | Risk Level | Source(s) |
| Cancer | Low | [10][16] |
| Allergies & Immunotoxicity | Low | [10][16] |
| Developmental & Reproductive Toxicity | Low | [10][16] |
| Use Restrictions | Low | [10][16] |
While data on acute oral and dermal toxicity is limited, the overall profile suggests it is relatively safe for its intended uses in cosmetics and pharmaceuticals.[3] As with any chemical, appropriate handling procedures should be followed, and patch testing is recommended for new cosmetic formulations.[15]
Environmental Fate and Biodegradability
The broader class of succinate esters is being investigated for its biodegradability.[3] Linear succinate diesters, which are structurally similar, have been shown to exhibit rapid biodegradation kinetics.[17] While specific data for DEES is not widely published, its ester linkages are susceptible to hydrolysis, suggesting it is unlikely to persist in the environment. However, it's important to note that its synthesis can involve petrochemicals unless a certified bio-based succinic acid is used, which is a key consideration in its life cycle assessment.[15] Discharging the chemical into drains should be avoided.[18]
Conclusion
This compound stands out as a versatile and high-performance bio-based solvent with significant promise for the pharmaceutical and cosmetic industries. Its unique ability to bridge the solubility gap between polar and non-polar substances, combined with a favorable safety profile and a non-greasy skin feel, addresses many challenges faced by formulators. The potential to derive its succinic acid precursor from renewable feedstocks aligns perfectly with the principles of green chemistry and sustainability. As research continues and the demand for safer, more environmentally friendly ingredients grows, this compound is well-positioned to become a staple in the development of next-generation drug delivery systems and advanced personal care products.
References
- 1. lee-enterprises.com [lee-enterprises.com]
- 2. Bio-derived Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Cas 26962-29-8,this compound | lookchem [lookchem.com]
- 12. This compound [myskinrecipes.com]
- 13. ensince.com [ensince.com]
- 14. nbinno.com [nbinno.com]
- 15. sincereskincare.com [sincereskincare.com]
- 16. ewg.org [ewg.org]
- 17. researchgate.net [researchgate.net]
- 18. chemicalbook.com [chemicalbook.com]
Environmental fate and biodegradability of Diethoxyethyl succinate
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diethoxyethyl Succinate
Introduction
This compound (CAS: 26962-29-8), chemically identified as Bis(2-ethoxyethyl) butanedioate, is a synthetic diester with a growing presence in various industrial and consumer applications.[1][2] It is valued for its properties as an emollient, skin conditioner, and solvent, making it a common ingredient in cosmetics, personal care products, and advanced formulations.[3][4][5] As the use of this compound expands, a thorough understanding of its environmental lifecycle—its fate, persistence, and biodegradability—becomes critical for comprehensive environmental risk assessment and the development of sustainable chemical products.
This technical guide offers a detailed examination of the environmental fate and biodegradability of this compound. From a Senior Application Scientist's perspective, this document synthesizes current knowledge on its physicochemical properties, abiotic and biotic degradation pathways, and the standardized methodologies used for its evaluation. The focus is not merely on presenting data but on elucidating the scientific rationale behind the expected environmental behavior of this compound and the experimental designs required to validate these predictions.
Section 1: Physicochemical Properties and Environmental Relevance
The environmental distribution and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, properties such as water solubility and density dictate its partitioning between aquatic, terrestrial, and atmospheric compartments.
| Property | Value | Source | Significance for Environmental Fate |
| IUPAC Name | Bis(2-ethoxyethyl) butanedioate | [1][2] | Defines the precise chemical structure for degradation analysis. |
| CAS Number | 26962-29-8 | [2][6] | Provides a universal identifier for database and regulatory searches. |
| Molecular Formula | C12H22O6 | [1][2] | Used to calculate theoretical oxygen demand (ThOD) and CO2 production (ThCO2) in biodegradation tests. |
| Molecular Weight | 262.30 g/mol | [1][2] | Influences properties like volatility and diffusion rates. |
| Physical State | Liquid | [1] | Affects handling in experimental setups and environmental dispersion. |
| Boiling Point | ~327.5 °C | [1] | Indicates low volatility, suggesting it will primarily reside in aquatic and soil/sediment compartments. |
| Density | ~1.064 g/mL | [1] | Being slightly denser than water, it may slowly sink in aquatic systems if undissolved. |
| Water Solubility | Partially soluble (Est. 27,300 mg/L) | [7][8] | Moderate solubility ensures it is bioavailable to aquatic microorganisms for degradation but may also partition to organic matter. |
These properties collectively suggest that this compound, upon release into the environment, will predominantly partition to the aqueous phase and soil. Its low volatility makes atmospheric transport unlikely. The presence of ester linkages is the most significant structural feature, pointing towards hydrolysis as a key degradation mechanism.
Section 2: Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For this compound, the primary abiotic pathway is hydrolysis.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[9] As a diester, this compound is susceptible to hydrolysis, which breaks the two ester bonds to yield succinic acid and two molecules of 2-ethoxyethanol.[6]
Mechanism: The reaction can be catalyzed by both acids and bases.[6][9] Under environmental conditions (typically pH 5-9), both mechanisms can contribute to its degradation, although the reaction with pure water is generally slow.[9] The rate of hydrolysis is a critical parameter for determining the persistence of the compound in aquatic environments.
The expected hydrolysis reaction is as follows:
Caption: Hydrolytic degradation of this compound.
Photolysis
Section 3: Biotic Degradation
Biotic degradation, mediated by microorganisms, is expected to be the ultimate and most significant fate process for this compound and its hydrolysis products.
Aerobic Biodegradation
In the presence of oxygen, microorganisms are expected to readily degrade this compound. The process likely occurs in two stages:
-
Initial Hydrolysis: Extracellular enzymes (esterases) produced by microorganisms cleave the ester bonds, releasing succinic acid and 2-ethoxyethanol.[6]
-
Mineralization: The hydrolysis products are then taken up by microorganisms and used as carbon sources for energy and biomass, ultimately being converted to carbon dioxide, water, and mineral salts.[6][12]
A substance is considered readily biodegradable if it undergoes rapid and ultimate degradation in an aerobic environment under stringent test conditions, such as those defined by the OECD 301 guidelines.[13] These tests require reaching pass levels of 60% of theoretical CO2 production or 70% of dissolved organic carbon (DOC) removal within a 10-day window during the 28-day test period.[13][14][15] Given its structure, this compound is a strong candidate for being classified as readily biodegradable.
Caption: Proposed aerobic biodegradation pathway for this compound.
Anaerobic Biodegradation
In oxygen-depleted environments like aquatic sediments or anaerobic digesters, a different set of microorganisms would be responsible for degradation. While many simple organic molecules are degradable under anaerobic conditions, some compounds, including certain succinate-based polymers, have shown resistance.[16] The anaerobic biodegradability of this compound would need to be confirmed experimentally, for instance, by following guidelines such as OECD 311.[13] The expected pathway would still involve initial hydrolysis followed by fermentation and methanogenesis of the resulting acid and alcohol.
Section 4: Experimental Protocols for Assessment
To empirically determine the environmental fate of this compound, standardized laboratory tests are essential. The following protocols represent core methodologies for assessing its biodegradability and hydrolytic stability.
Protocol: OECD 301B - CO₂ Evolution Test (Ready Biodegradability)
This is the most recommended test for a soluble, non-volatile substance like this compound to assess ready aerobic biodegradability.[6]
Objective: To determine the ultimate aerobic biodegradability by measuring the amount of CO₂ produced over 28 days.
Methodology:
-
Preparation of Test Medium: A mineral salt medium is prepared (per OECD 301 guidelines) and aerated to saturate with oxygen.
-
Inoculum: An inoculum is sourced from a healthy, diverse microbial population, typically activated sludge from a domestic wastewater treatment plant. It is prepared to minimize its endogenous CO₂ production.
-
Test Setup:
-
Test Flasks (Duplicate): Mineral medium + Inoculum + this compound (e.g., at 10-20 mg/L of Total Organic Carbon).
-
Blank Control (Duplicate): Mineral medium + Inoculum only. This measures the CO₂ produced by the inoculum itself.
-
Reference Control (Single): Mineral medium + Inoculum + A readily biodegradable reference substance (e.g., sodium benzoate). This validates the activity of the inoculum.
-
Toxicity Control (Single): Mineral medium + Inoculum + Test Substance + Reference Substance. This checks if the test substance is toxic to the microorganisms.
-
-
Incubation: Flasks are incubated at 22 ± 2°C in the dark for 28 days. CO₂-free air is passed through the flasks, and the evolved CO₂ is trapped in a sodium hydroxide or barium hydroxide solution.
-
Measurement: The amount of CO₂ produced is measured periodically by titrating the trapping solution or by using an inorganic carbon analyzer.
-
Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (CO₂ from Test Flask - CO₂ from Blank) / Theoretical CO₂ (ThCO₂) * 100
-
Validation: The test is valid if the reference compound reaches the pass level of 60% by day 14, and the difference between replicate test flasks at the end of the 10-day window is less than 20%.[14]
Caption: Experimental workflow for the OECD 301B biodegradability test.
Protocol: Hydrolysis as a Function of pH (based on OECD 111)
Objective: To determine the rate of abiotic hydrolysis at environmentally relevant pH values.
Methodology:
-
Buffer Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Test Setup: Add a low concentration of this compound (to ensure it remains dissolved) to each buffer solution in sterile, sealed test vessels.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.
-
Sampling & Analysis: At predetermined time intervals, take samples from each vessel. Analyze the concentration of the parent this compound using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constants (k) and the half-life (t₁/₂) for hydrolysis at each pH level.
Section 5: Ecotoxicological Profile (Data Gaps)
A complete environmental risk assessment requires both fate and effects data. While this compound is considered to have a low risk profile for human health in cosmetic applications, there is a significant lack of published data on its ecotoxicity.[1][3][17] A safety data sheet for the compound explicitly notes "no data available" for toxicity to aquatic invertebrates, algae, and microorganisms.[18]
To conduct a proper risk assessment, the following data would be required:
-
Acute aquatic toxicity: Tests on fish (e.g., OECD 203), daphnia (e.g., OECD 202), and algae (e.g., OECD 201).
-
Toxicity to microorganisms: An inhibition test on activated sludge (e.g., OECD 209) is crucial to ensure it does not harm the very organisms expected to biodegrade it in wastewater treatment plants.
Without this information, it is impossible to determine the potential risk to aquatic ecosystems.
Conclusion
This compound is a molecule whose environmental profile is largely predictable based on its chemical structure. Its two ester linkages make it a prime candidate for abiotic and biotic hydrolysis, which is the critical first step in its environmental degradation. The resulting products, succinic acid and 2-ethoxyethanol, are simple molecules that are expected to be readily mineralized by a wide range of microorganisms.
Based on this analysis, this compound is likely to be classified as readily biodegradable. However, this must be confirmed through standardized testing, such as the OECD 301 series. The primary data gaps for this compound lie in its ecotoxicological profile. Generating data on its effects on aquatic organisms is an essential next step to ensure its use is safe for the environment and to complete a comprehensive chemical risk assessment.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ensince.com [ensince.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 7. This compound, 26962-29-8 [thegoodscentscompany.com]
- 8. This compound [myskinrecipes.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 15. oecd.org [oecd.org]
- 16. mdpi.com [mdpi.com]
- 17. ewg.org [ewg.org]
- 18. chemicalbook.com [chemicalbook.com]
Diethoxyethyl succinate hydrolysis and degradation pathways
An In-Depth Technical Guide to the Hydrolysis and Degradation of Diethoxyethyl Succinate
Introduction to this compound
This compound, chemically known as bis(2-ethoxyethyl) butanedioate, is a diester formed from succinic acid and 2-ethoxyethanol.[1][2] Its molecular structure incorporates both ester and ether functionalities, granting it unique solubility characteristics that make it compatible with both hydrophobic and hydrophilic substances.[1] This versatility has led to its widespread use as a solvent, emollient, and skin-conditioning agent in the cosmetics, personal care, and pharmaceutical industries.[1][3][4]
In pharmaceutical applications, its role can extend to enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, the very ester linkages that define its structure are also its primary point of vulnerability. Understanding the stability of this compound, particularly its susceptibility to hydrolysis and other degradation pathways, is critical for ensuring the quality, efficacy, and safety of any formulation in which it is used. This guide provides a detailed examination of these degradation processes, the factors that influence them, and the analytical methods required for their study.
The Core Degradation Pathway: Hydrolysis
Hydrolysis, the cleavage of a chemical bond by the addition of a water molecule, is the principal degradation pathway for this compound.[1] This reaction can be catalyzed by either acidic or basic conditions, each proceeding through a distinct mechanism to ultimately yield succinic acid and 2-ethoxyethanol.[1]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is a reversible process initiated by the protonation of a carbonyl oxygen.[1] This initial step increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by water.[1] The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and the elimination of an alcohol group (2-ethoxyethanol) to regenerate the carboxylic acid. This process can occur sequentially at both ester sites.
The key steps are:
-
Protonation of the Carbonyl Oxygen: The reaction begins when a hydronium ion (H₃O⁺) protonates the carbonyl oxygen, enhancing the carbonyl carbon's positive charge.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the alkoxy groups, converting it into a good leaving group.[1]
-
Elimination of 2-Ethoxyethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and releasing a molecule of 2-ethoxyethanol.
-
Deprotonation: The protonated carboxylic acid is deprotonated by water to yield succinic acid (or its monoester) and regenerate the acid catalyst (H₃O⁺).
Base-Catalyzed Hydrolysis (Saponification)
In basic conditions, hydrolysis is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon. This is generally a faster and more common degradation pathway at neutral to alkaline pH.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon of the ester.
-
Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate.
-
Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating a 2-ethoxyethoxide ion.
-
Proton Transfer: The newly formed carboxylic acid rapidly donates a proton to the highly basic 2-ethoxyethoxide ion, forming a carboxylate salt and a molecule of 2-ethoxyethanol. This final, irreversible step drives the reaction to completion.
Factors Influencing Hydrolytic Stability
The rate at which this compound hydrolyzes is not constant; it is profoundly influenced by several environmental and biological factors.[5]
| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale |
| pH | Slowest near neutral pH; increases significantly in acidic and especially basic conditions.[5][6] | In basic conditions, the concentration of the strong nucleophile (OH⁻) is higher. In acidic conditions, the ester is activated by protonation.[1][6] |
| Temperature | Rate increases with higher temperatures.[5] | Provides the necessary activation energy for the reaction to occur, increasing the frequency and energy of molecular collisions. |
| Enzymes | Can be rapidly hydrolyzed by esterases present in biological systems (e.g., plasma, liver).[5][7] | Esterases are biological catalysts that provide an alternative, lower-energy pathway for ester cleavage.[7] |
| Solvent/Formulation | The presence of water is essential. The polarity and composition of the formulation can affect reactant accessibility.[5] | Water is a necessary reactant for hydrolysis. Formulation components can sterically hinder or electronically influence the ester groups. |
The presence of the ether oxygen in the ethoxyethyl group may also influence the hydrolysis rate compared to simpler analogs like diethyl succinate, potentially through electronic effects or by altering the molecule's interaction with water and other solvents.[1]
Broader Stability Profile: Forced Degradation Studies
To fully characterize the stability of a compound like this compound, particularly for pharmaceutical use, forced degradation (or stress testing) is essential.[8] These studies deliberately expose the compound to harsh conditions beyond those expected during normal handling or storage to identify all potential degradation products and pathways.[8] This is a critical requirement of regulatory bodies like the ICH.[8]
Common Stress Conditions for Esters:
-
Acid/Base Hydrolysis: As detailed above, this is the primary pathway.
-
Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) to identify susceptibility to oxidation.
-
Photolytic Degradation: Exposure to UV or visible light to assess photosensitivity.
-
Thermal Degradation: Exposure to high heat to evaluate thermal stability.[9]
By analyzing the outcomes of these stress tests, researchers can develop a comprehensive stability profile, which informs formulation development, packaging selection, and the establishment of appropriate storage conditions.[8]
Analytical Methodologies for Stability Assessment
The study of this compound degradation requires robust analytical methods that can separate and quantify the parent compound from its degradation products. Such methods are termed "stability-indicating."[9][10][11]
Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most common technique for stability studies due to its high resolving power and sensitivity.[9][10] A reversed-phase C18 column is often used, and detection is typically performed with a UV detector.[9][10] For definitive identification of unknown degradation products, HPLC may be coupled with Mass Spectrometry (LC-MS).[5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for identifying and quantifying the volatile degradation product, 2-ethoxyethanol.[5]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop and validate an HPLC method for analyzing this compound in the presence of its degradation products.
Objective: To establish a specific, accurate, and precise HPLC method capable of resolving this compound from products formed under acid and base stress conditions.
Materials & Reagents:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile and Water[10]
-
Potassium Dihydrogen Phosphate, Orthophosphoric Acid (for buffer preparation)[10]
-
Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for stress studies
-
Discovery C18 column (or equivalent)[10]
Methodology:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a buffered mobile phase (e.g., 20mM potassium dihydrogen phosphate adjusted to pH 3.8 with phosphoric acid) and mix with acetonitrile in a suitable ratio (e.g., 50:50 v/v).[10] Filter and degas.
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by dilution.
-
Sample Solution: Prepare a sample of the formulation or bulk substance at a similar concentration.
-
-
Forced Degradation:
-
Acid Hydrolysis: Mix the sample solution with 0.1 N HCl and heat (e.g., at 60°C for 2 hours). Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix the sample solution with 0.1 N NaOH at room temperature for a set time (e.g., 30 minutes). Neutralize with 0.1 N HCl.
-
-
Chromatographic Conditions (Initial):
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 20 µL
-
Detector Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
-
-
Method Development & Specificity:
-
Inject the unstressed standard, the placebo (if applicable), and the acid- and base-stressed samples.
-
Evaluate the chromatograms. The primary goal is to achieve baseline separation between the main this compound peak and any new peaks corresponding to degradation products.
-
Adjust the mobile phase composition (organic/aqueous ratio) or pH to optimize resolution.
-
The method is considered specific and stability-indicating if the degradation product peaks do not interfere with the parent peak.[10]
-
-
Method Validation (per ICH Guidelines):
-
Linearity: Analyze a series of concentrations to ensure the detector response is proportional to the analyte concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the active ingredient.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Implications and Advanced Applications
A thorough understanding of this compound's degradation pathways has significant practical implications.
-
Formulation Strategies: To enhance stability, formulations should be buffered at a slightly acidic to neutral pH (where ester hydrolysis is slowest) and protected from high temperatures.[5] The use of anhydrous or low-water-content solvent systems can also be an effective strategy where applicable.
-
Prodrug Design: The succinate ester linkage is a common motif in prodrug design. A drug with poor solubility or permeability can be chemically attached to a succinate moiety to create a more lipophilic ester prodrug. Upon administration, endogenous esterases in the body hydrolyze the ester bond, releasing the active drug.[7] The hydrolysis kinetics of this compound can serve as a model for designing succinate-based prodrugs with desired release profiles.
-
Engineered Autohydrolysis: Recent research has shown that conjugating a succinic ester to specific peptide motifs, such as diglycine, can induce rapid, non-enzymatic autohydrolysis at physiological pH.[12] This innovative approach allows for controlled, esterase-independent release, potentially boosting cellular uptake and recovering drug efficacy for compounds that might otherwise be cleared too quickly.[12]
Conclusion
This compound is a versatile excipient whose utility is intrinsically linked to its chemical stability. The primary degradation pathway is hydrolysis of its two ester bonds, a reaction that is strongly catalyzed by both acidic and basic conditions and accelerated by heat and enzymes. Its degradation products are succinic acid and 2-ethoxyethanol. For researchers, scientists, and drug development professionals, a comprehensive understanding of these degradation mechanisms is not merely academic; it is a prerequisite for developing stable, safe, and effective formulations. By employing robust, stability-indicating analytical methods and leveraging knowledge of influencing factors, the degradation of this compound can be controlled and even harnessed for advanced applications like targeted drug delivery.
References
- 1. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 2. ewg.org [ewg.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. parchem.com [parchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Arc of Innovation: A Technical History of Succinate Esters in Research
Foreword
Succinate esters, a class of molecules defined by the esterification of succinic acid, have quietly underpinned significant advancements across a remarkable breadth of scientific disciplines. From the foundational principles of polymer chemistry to the intricate signaling pathways of cellular metabolism and the targeted strategies of modern drug delivery, their journey through the annals of research is a compelling narrative of scientific inquiry, adaptation, and innovation. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the historical development of succinate esters, not as a mere chronological account, but as a story of evolving scientific thought and technological progress. By examining the causality behind experimental choices and the iterative process of discovery, we can gain a deeper appreciation for the versatility of these molecules and their enduring relevance in contemporary research.
The Genesis: Early Syntheses and the Dawn of Polymer Science
The story of succinate esters begins not in the realm of biology, but in the nascent field of polymer chemistry in the 19th century. The fundamental reactivity of dicarboxylic acids and diols laid the groundwork for the synthesis of the first succinate-based polyesters.
Pioneering Polymerization: The 19th Century and Wallace Carothers
While early explorations into polyesters occurred in the 19th century, it was the seminal work of Wallace Carothers at DuPont in the 1920s and 1930s that truly established the field of polymer science and, within it, the significance of succinic acid.[1][2][3] Carothers' systematic investigation into condensation polymerization, driven by the commercial ambition to create a synthetic alternative to silk, led him to explore a wide array of dicarboxylic acids and diols.[4]
His research demonstrated that high molecular weight polyesters could be formed through the removal of water during the reaction, a critical insight that had eluded earlier researchers.[5] Although his initial work with some polyesters, including those derived from succinic acid, resulted in materials with low melting points and poor fiber-forming properties, this foundational research was instrumental.[2] It established the principles of step-growth polymerization and laid the theoretical groundwork for the future development of commercially viable polyesters. While Carothers ultimately shifted his focus to polyamides, leading to the invention of nylon, his early explorations with succinate-based polyesters were a crucial chapter in the history of polymer chemistry.[1][4]
Experimental Protocol: Early Polyester Synthesis (Conceptual Reconstruction)
This protocol is a conceptual reconstruction of the early methods used by researchers like Carothers for synthesizing polyesters.
Objective: To synthesize a low molecular weight polyester from succinic acid and a diol via melt polycondensation.
Materials:
-
Succinic acid
-
Ethylene glycol (or other suitable diol)
-
Inert gas (e.g., Nitrogen)
-
Heating mantle with temperature control
-
Round-bottom flask with a side arm for distillation
-
Distillation condenser and receiving flask
-
Stirring apparatus
Methodology:
-
Monomer Charging: Equimolar amounts of succinic acid and ethylene glycol are charged into the round-bottom flask.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.
-
Esterification (First Stage): The mixture is heated with stirring to a temperature of approximately 150-190°C. The esterification reaction begins, forming water as a byproduct.
-
Water Removal: The water produced is continuously removed by distillation through the side arm and collected in the receiving flask. This step is crucial to drive the equilibrium of the reaction towards the formation of longer polymer chains.
-
Polycondensation (Second Stage): After the initial esterification and removal of the bulk of the water, the temperature is gradually increased to 200-230°C, and a vacuum is applied. This stage, known as polycondensation, facilitates the joining of smaller ester molecules into longer polymer chains with the removal of the remaining traces of water and excess glycol.
-
Polymer Recovery: The reaction is stopped when the desired viscosity of the molten polymer is achieved. The polymer is then cooled and solidified for subsequent characterization.
A New Frontier: Succinate Esters in the Exploration of Cellular Metabolism
The mid-20th century saw a paradigm shift in the application of succinate esters, moving from the macroscopic world of polymers to the microscopic realm of cellular metabolism. The central challenge for early metabolic researchers was to introduce charged intermediates of metabolic pathways, such as succinate, across the relatively impermeable cell membrane.
Overcoming the Membrane Barrier: The Rationale for Esterification
Succinic acid, a key intermediate in the Krebs cycle, is a dicarboxylic acid that exists in its anionic form (succinate) at physiological pH. This charge prevents its ready diffusion across the lipid bilayer of the cell membrane. To overcome this barrier and study the intracellular effects of succinate, researchers turned to a classic chemical modification: esterification. By converting the charged carboxyl groups into neutral esters, the lipophilicity of the molecule is increased, facilitating its passive diffusion into the cell. Once inside, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing the active succinate molecule.[6]
This "prodrug" approach, though not termed as such in the earliest metabolic studies, was a pivotal experimental strategy. It allowed scientists to effectively "deliver" metabolic intermediates to their site of action within the cell, enabling the study of their effects on cellular respiration, energy production, and other metabolic processes.[7]
The Pancreatic Islet and Insulin Secretion: The Work of Willy Malaisse
A significant chapter in the metabolic research of succinate esters was written by Dr. Willy Malaisse and his colleagues, who extensively investigated their role in insulin secretion from pancreatic islets.[8][9] Their research was driven by the quest to understand the metabolic signals that couple glucose metabolism to insulin release.
Malaisse's group hypothesized that intermediates of mitochondrial metabolism could act as key signaling molecules. They demonstrated that methyl and ethyl esters of succinate are potent insulin secretagogues, stimulating insulin release in a manner that was dependent on their intracellular metabolism.[10] This finding was crucial because unesterified succinate had no such effect, underscoring the necessity of the ester form for cell penetration.[6]
Their work further elucidated that the insulinotropic action of succinate esters was linked to an increase in mitochondrial respiration and ATP production.[11] By using radiolabeled succinate esters, they were able to trace the metabolic fate of the succinate moiety within the islet cells, providing direct evidence for its entry into the Krebs cycle.[10] This body of research solidified the concept of "stimulus-secretion coupling" in the pancreatic β-cell and highlighted the potential of cell-permeable metabolic intermediates as tools to dissect these complex pathways. The choice of methyl and later ethyl esters was a pragmatic one, leveraging simple, small alcohol groups to create readily hydrolyzable and cell-permeable derivatives.[9]
Experimental Workflow: Investigating the Insulinotropic Effect of Succinate Esters
This workflow outlines a typical experiment to assess the effect of a succinate ester on insulin secretion from isolated pancreatic islets, based on the methodologies pioneered by researchers like Willy Malaisse.
Caption: Workflow for assessing the insulinotropic effect of succinate esters.
The Modern Era: Biodegradable Polymers and Targeted Drug Delivery
The late 20th and early 21st centuries have witnessed a resurgence and diversification in succinate ester research, driven by growing environmental concerns and the demand for more sophisticated drug delivery systems.
A Green Revolution: The Rise of Poly(butylene succinate) (PBS)
The pioneering work of Carothers found new relevance in the late 20th century with the increasing demand for biodegradable plastics.[12][13] Poly(butylene succinate) (PBS), a polyester synthesized from succinic acid and 1,4-butanediol, emerged as a promising biodegradable alternative to conventional polyolefins.[14] The development of efficient fermentation processes to produce bio-based succinic acid from renewable resources further enhanced the "green" credentials of PBS.[7]
The historical choice of succinic acid and 1,4-butanediol was influenced by the desirable properties of the resulting polymer. PBS exhibits a balance of flexibility and thermal stability, making it suitable for a range of applications, including packaging films, agricultural mulches, and disposable cutlery.[13] The ester linkages in the polymer backbone are susceptible to hydrolysis, followed by microbial degradation, allowing the material to break down in the environment.
The evolution of PBS synthesis has progressed from early laboratory-scale melt polycondensation to sophisticated industrial processes that yield high molecular weight polymers with tailored properties.[10] This journey reflects a broader trend in polymer chemistry towards sustainability and the circular economy.
Succinate Esters as Prodrugs: Enhancing Therapeutic Efficacy
The fundamental principle of using esterification to enhance cell permeability, so effectively employed in early metabolic studies, has been systematically developed into a cornerstone of modern drug design: the prodrug strategy. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient.[15]
Succinate esters have proven to be a versatile and widely used promoiety in prodrug design for several key reasons:
-
Improved Aqueous Solubility: For hydrophobic drugs, the introduction of a succinyl group, which has a free carboxylic acid, can dramatically increase water solubility, enabling the formulation of parenteral (injectable) dosage forms.
-
Enhanced Permeability: For drugs that are too polar to efficiently cross cell membranes, esterification of a hydroxyl or carboxyl group with a succinate moiety can increase lipophilicity and improve oral bioavailability.
-
Masking Taste: Unpleasant taste is a significant barrier to patient compliance, particularly in pediatric formulations. Esterification can mask the taste of the parent drug.
-
Controlled Release: The rate of hydrolysis of the succinate ester can sometimes be modulated to achieve a more sustained release of the active drug.[16]
The development of succinate ester prodrugs is a testament to the rational design principles of medicinal chemistry, where a fundamental understanding of chemical properties and biological processes is leveraged to overcome the limitations of otherwise promising therapeutic agents.[17]
Table 1: Key Milestones in the Historical Development of Succinate Esters in Research
| Era | Key Development | Field of Research | Key Contributors/Observations | Significance |
| 19th Century | Initial synthesis of succinate-based polyesters. | Polymer Chemistry | Early explorations of dicarboxylic acids and diols. | Foundational work in polyester synthesis. |
| Early 20th Century | Systematic study of condensation polymerization. | Polymer Chemistry | Wallace Carothers (DuPont)[1][2][3] | Established principles of polymer science; demonstrated the formation of high molecular weight polyesters. |
| Mid-20th Century | Use of succinate esters to study cellular metabolism. | Biochemistry / Metabolism | Use of esters to increase cell permeability of Krebs cycle intermediates.[6] | Enabled the study of intracellular metabolic pathways. |
| Late 20th Century | Investigation of succinate esters as insulin secretagogues. | Endocrinology / Metabolism | Willy Malaisse and colleagues[8][9] | Elucidated the role of mitochondrial metabolism in insulin secretion; established succinate esters as valuable research tools. |
| Late 20th/Early 21st Century | Development of Poly(butylene succinate) (PBS). | Materials Science / Green Chemistry | Renewed interest in biodegradable polymers.[12][13] | Provided a sustainable and biodegradable alternative to conventional plastics. |
| Early 21st Century | Widespread application of succinate esters as prodrugs. | Medicinal Chemistry / Drug Delivery | Rational design to improve drug properties like solubility and bioavailability.[15][16] | Enabled the development of numerous successful drug products. |
The Analyst's Toolkit: Evolution of Characterization Techniques
The advancement of research on succinate esters has been intrinsically linked to the development of analytical techniques capable of their synthesis, purification, and characterization.
From Titration to Chromatography
In the early days of ester synthesis, quantitative analysis often relied on classical chemical methods such as titration.[18] These methods, while foundational, lacked the specificity to differentiate between different ester species in a mixture.
The advent of chromatographic techniques revolutionized the analysis of succinate esters. Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provided a powerful tool for separating and quantifying volatile succinate esters.[19][20][21][22] The ability to derivatize non-volatile succinic acid into its more volatile ester forms further expanded the utility of GC in metabolic studies.[23]
High-performance liquid chromatography (HPLC) has also become an indispensable tool, especially for the analysis of less volatile succinate esters and for the purification of succinate ester prodrugs.[16]
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques have been crucial for the structural elucidation of succinate esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of succinate esters, allowing for unambiguous confirmation of their synthesis and purity.[24][25][26][27]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with GC or LC, is used to determine the molecular weight of succinate esters and to elucidate their fragmentation patterns, aiding in their identification.[22][28][29][30] The historical development of mass spectrometry from a tool for isotope separation to a sophisticated analytical instrument has been pivotal for the detailed characterization of these molecules.[21]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic ester carbonyl stretch, providing a quick and simple method to confirm the presence of the ester functional group.[31]
The evolution of these analytical techniques has provided researchers with an increasingly sophisticated toolkit to synthesize, purify, and characterize succinate esters with high precision and confidence.
Conclusion
The historical trajectory of succinate esters in research is a powerful illustration of how a single class of molecules can be adapted and repurposed to answer fundamental questions across diverse scientific disciplines. From the industrial drive for synthetic fibers that spurred the birth of polymer science, to the elegant solution they provided for studying the intricacies of cellular metabolism, and their modern-day applications in sustainable materials and targeted therapeutics, succinate esters have consistently proven their value.
This journey is not merely a historical curiosity; it is a testament to the enduring power of fundamental chemical principles and the ingenuity of the scientific community. As we look to the future, the versatility of succinate esters, coupled with the ever-expanding capabilities of synthesis and analysis, ensures that they will continue to be a vital tool in the hands of researchers, driving innovation in fields as yet unimagined. The story of succinate esters is far from over; it is a narrative that continues to be written in laboratories around the world.
References
- 1. acs.org [acs.org]
- 2. Wallace Hume Carothers | Science History Institute [sciencehistory.org]
- 3. Wallace Hume Carothers [chemistry.msu.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. Carothers Invents Nylon | Research Starters | EBSCO Research [ebsco.com]
- 6. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulinotropic action of novel succinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulinotropic action of the monoethyl ester of succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic effects and fate of succinate esters in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connect.nissha.com [connect.nissha.com]
- 13. Bioplastic - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. erepo.uef.fi [erepo.uef.fi]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 19. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gcms.cz [gcms.cz]
- 21. m.youtube.com [m.youtube.com]
- 22. Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The application of NMR spectroscopy to characterization in cultural heritage [udspace.udel.edu]
- 27. researchgate.net [researchgate.net]
- 28. uab.edu [uab.edu]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Diethoxyethyl Succinate: A Multifaceted Ester for Advanced Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating a Versatile Solvent
Diethoxyethyl succinate (DES), chemically known as bis(2-ethoxyethyl) butanedioate, is a diester of succinic acid and 2-ethoxyethanol.[1][2][3] While traditionally utilized in the cosmetics and personal care industries as an emollient, solvent, and texture enhancer, its unique physicochemical properties suggest a much broader scope of application within the scientific research and drug development sectors.[4][5][6] This guide provides an in-depth exploration of the untapped potential of this compound, presenting a forward-looking perspective on its application in drug delivery, biomaterials science, cell culture, and sustainable chemistry.
The significance of this compound in contemporary research stems from its multifunctional nature.[5] Its unique solubility characteristics, stemming from the incorporation of glycol ether functionalities, allow it to be compatible with both hydrophobic and hydrophilic substances.[1][5] This, combined with a favorable safety profile characterized by low toxicity, positions DES as a compelling candidate for innovative research endeavors.[6][7] Furthermore, with the increasing demand for sustainable and bio-based chemicals, DES, which can be derived from the fermentation of biomass to produce succinic acid, is an attractive "green" alternative to petroleum-based solvents and additives.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in research. The following table summarizes its key characteristics:
| Property | Value | Source(s) |
| IUPAC Name | bis(2-ethoxyethyl) butanedioate | [3] |
| CAS Number | 26962-29-8 | [3][8] |
| Molecular Formula | C12H22O6 | [3][6] |
| Molecular Weight | 262.30 g/mol | [3] |
| Boiling Point | 327.5 ± 22.0 °C | [6] |
| Density | 1.064 ± 0.06 g/mL | [6] |
| Solubility | Soluble in oil and water | |
| logP (o/w) | 3.460 (est) | [8] |
Potential Research Application 1: Advanced Drug Delivery Systems
The poor aqueous solubility of many new chemical entities is a significant hurdle in drug development, leading to low bioavailability.[9][10] this compound presents a promising solution as a solubilizing agent and excipient in various drug delivery systems.
Mechanism of Action in Solubility Enhancement
This compound's efficacy as a solubilizing agent can be attributed to its amphiphilic nature. The ester and ether linkages provide polar regions capable of interacting with hydrophilic molecules, while the ethyl and succinate backbone offer non-polar characteristics for interaction with hydrophobic drug candidates. This dual functionality allows for the effective dissolution of a wide range of active pharmaceutical ingredients (APIs).[5]
Experimental Protocol: Evaluating DES for Enhancing the Solubility of a Poorly Soluble Drug
Objective: To determine the effectiveness of this compound in enhancing the aqueous solubility of a model poorly soluble drug (e.g., ibuprofen).
Materials:
-
This compound (pharmaceutical grade)
-
Ibuprofen powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Standard laboratory glassware and equipment
Methodology:
-
Preparation of DES Solutions: Prepare a series of DES solutions in PBS at varying concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of ibuprofen powder to each DES solution and a control (PBS alone).
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Analyze the concentration of dissolved ibuprofen in each filtered sample using a validated HPLC method.
-
-
Data Analysis:
-
Plot the solubility of ibuprofen as a function of DES concentration.
-
Determine the fold increase in solubility compared to the control.
-
Logical Workflow for Solubility Enhancement Studies
Caption: Workflow for evaluating this compound in solubility enhancement.
Potential Research Application 2: Green Plasticizers for Biomaterials and Medical Devices
The search for safe and environmentally friendly alternatives to traditional phthalate plasticizers is a major focus in polymer science.[11] Succinate esters have emerged as promising candidates due to their low toxicity, biodegradability, and excellent plasticizing efficiency.[11][12][13]
Impact on Polymer Properties
When incorporated into a polymer matrix, such as polylactic acid (PLA) or polyvinyl chloride (PVC), this compound can intercalate between polymer chains, reducing intermolecular forces.[14] This leads to:
-
Increased Flexibility and Elongation at Break: Making the material less brittle.[1]
-
Reduced Glass Transition Temperature (Tg): Broadening the temperature range for processing and application.[1]
-
Improved Processability: Facilitating easier molding and extrusion.
Studies on similar succinate esters have shown comparable or even superior performance to the commercial plasticizer di(2-ethylhexyl) phthalate (DEHP).[1]
Experimental Protocol: Characterization of DES-Plasticized PLA Films
Objective: To evaluate the effect of this compound on the mechanical and thermal properties of Polylactic acid (PLA) films.
Materials:
-
Polylactic acid (PLA) pellets
-
This compound
-
Twin-screw extruder
-
Film casting line or compression molder
-
Universal testing machine (for tensile testing)
-
Differential scanning calorimeter (DSC)
Methodology:
-
Compounding:
-
Dry PLA pellets to remove moisture.
-
Prepare blends of PLA with varying concentrations of DES (e.g., 10, 20, 30 wt%).
-
Melt-blend the materials using a twin-screw extruder.
-
-
Film Preparation:
-
Produce thin films from the compounded material using a film casting line or compression molding.
-
-
Mechanical Testing:
-
Cut dumbbell-shaped specimens from the films.
-
Perform tensile testing on the specimens to determine tensile strength, Young's modulus, and elongation at break.
-
-
Thermal Analysis:
-
Analyze the thermal properties of the films using DSC to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
-
Data Analysis:
-
Compare the mechanical and thermal properties of the DES-plasticized PLA films to a control (unplasticized PLA).
-
Conceptual Diagram of Polymer Plasticization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. ewg.org [ewg.org]
- 8. This compound, 26962-29-8 [thegoodscentscompany.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bio-Based and Biodegradable Polymeric Materials for a Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Evaluation of Diethoxyethyl Succinate as a Novel Polymer Plasticizer
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of Diethoxyethyl Succinate (DEES) as a potential plasticizer for polymers. As the industry seeks safer, more efficient, and often bio-based alternatives to traditional phthalate plasticizers, succinate esters have emerged as a promising class of compounds.[1][2] this compound (CAS No. 26962-29-8), with its unique ether linkages, presents an intriguing candidate for modifying polymer properties. This guide outlines the theoretical basis for its use, detailed protocols for its incorporation and characterization, and a framework for interpreting the resulting data.
Introduction: The Case for Novel Succinate Plasticizers
The plasticization of polymers is a critical process for converting rigid materials into flexible and processable products, essential for applications ranging from medical tubing and wire insulation to food packaging and coatings.[3][4] For decades, phthalate esters like di(2-ethylhexyl) phthalate (DEHP) have dominated the market. However, growing health and environmental concerns regarding their potential toxicity and persistence have catalyzed a shift towards "green" plasticizers.[5][6]
Succinate esters, derived from succinic acid—a bio-based platform chemical—are at the forefront of this transition.[7] They are recognized for their favorable toxicological profiles, good biodegradability, and high efficiency in plasticizing polymers such as Poly(vinyl chloride) (PVC).[1][2] The performance of a succinate plasticizer is heavily influenced by its molecular structure, particularly the length and nature of its alcohol-derived side chains.[8]
This compound (DEES) is a diester of succinic acid and 2-ethoxyethanol.[9][10] While its primary established use is as a solvent and emollient in the cosmetics industry, its molecular structure suggests significant potential as a polymer plasticizer.[11][12] The presence of ether groups in its side chains may impart unique polarity and compatibility characteristics, potentially offering advantages in specific polymer systems, including moderately polar polymers like PVC or certain bioplastics. This guide provides the necessary framework and protocols to rigorously evaluate this potential.
Theoretical Framework and Mechanism of Action
Plasticization is the process of increasing a polymer's flexibility and reducing its processing temperature by adding a substance known as a plasticizer.[3] External plasticizers, like DEES, do not chemically bond with the polymer. Instead, their small molecules intersperse themselves between the long polymer chains, disrupting the strong intermolecular forces (van der Waals forces, dipole-dipole interactions) that hold the chains together in a rigid structure.[4][13] This separation increases the free volume and enhances the mobility of the polymer chains, leading to a significant drop in the glass transition temperature (T_g) and a transformation from a hard, brittle material to a soft, flexible one.[3]
Structure-Property Hypothesis for DEES: The performance of a plasticizer depends on a balance of polarity and molecular size to ensure compatibility and efficiency.[5]
-
Alkyl Chain Length: Studies on linear succinates show that longer side chains (e.g., dihexyl or dioctyl succinate) are more effective at reducing T_g than shorter chains (e.g., diethyl succinate).[1][14]
-
Polarity: The ether linkages in DEES's ethoxyethyl groups introduce polarity. This is hypothesized to improve its compatibility with polar polymers like PVC, where interactions between the plasticizer's polar groups and the polymer's polar sites (e.g., the C-Cl bond in PVC) are crucial for effective plasticization.[15] This unique polarity might offer a different performance profile compared to purely aliphatic succinates.
Physicochemical Properties of this compound
A clear understanding of the plasticizer's intrinsic properties is the first step in its evaluation.
| Property | Value | Source(s) |
| Chemical Name | Butanedioic acid, bis(2-ethoxyethyl) ester | [16] |
| CAS Number | 26962-29-8 | [9] |
| Molecular Formula | C₁₂H₂₂O₆ | [11][17] |
| Molecular Weight | 262.30 g/mol | [9][17] |
| Appearance | Colorless to pale yellow liquid | [18] |
| Synthesis | Esterification of succinic acid and 2-ethoxyethanol | [9] |
| Safety Profile | Low risk for cancer, allergies, and reproductive toxicity (in cosmetic use) | [10][11] |
Experimental Evaluation Protocols
This section details a structured, three-phase workflow for comprehensively evaluating the performance of DEES as a plasticizer in a target polymer (e.g., PVC). This workflow is designed to be self-validating by including controls (unplasticized polymer and/or a benchmark plasticizer like DEHP or di(2-ethylhexyl) succinate (DEHS)).
Phase 1: Polymer Compatibility Screening
Objective: To rapidly assess the miscibility of DEES with the target polymer. Poor compatibility leads to phase separation and exudation (plasticizer "bleeding"), rendering the material useless.[5]
Protocol 3.1: Solvent Casting for Preliminary Compatibility Assessment
-
Solution Preparation: Prepare a 5% (w/v) solution of the polymer resin (e.g., PVC) in a suitable solvent (e.g., Tetrahydrofuran - THF).[19] CAUTION: Work in a fume hood and use appropriate PPE.
-
Plasticizer Addition: Aliquot the polymer solution into separate glass vials. Add DEES to achieve final concentrations of 10, 20, 30, and 40 parts per hundred parts of resin (phr). Also prepare a "0 phr" control sample with no plasticizer.
-
Mixing: Gently agitate the vials until the plasticizer is fully dissolved and the solution is homogeneous.
-
Casting: Pour each solution into a flat-bottomed glass petri dish to ensure a uniform film thickness.
-
Drying: Place the dishes on a level surface in a fume hood to allow the solvent to evaporate slowly over 24 hours at room temperature.[19]
-
Final Drying: Transfer the films to a vacuum oven and dry at 40-50°C for at least 24 hours to remove residual solvent.
-
Analysis:
-
Visual Inspection: Observe the cooled films against a black and a white background. Note any haziness, opacity, or the presence of oily surface residue, which indicate poor compatibility.
-
Control Check: The "0 phr" sample should be rigid and brittle. Increasing concentrations of DEES should result in progressively more flexible films.
-
Phase 2: Performance Characterization
Objective: To quantify the effect of DEES on the key thermal and mechanical properties of the polymer.
Protocol 3.2: Preparation of Test Specimens by Melt Blending
This protocol is more representative of industrial processing.
-
Pre-mixing: In a beaker, weigh out the polymer resin powder and the desired amount of DEES (e.g., 30 phr). Mix thoroughly with a spatula until the powder is uniformly wetted. It is also common to include heat stabilizers for polymers like PVC at this stage.
-
Melt Compounding: Process the mixture using a two-roll mill or a laboratory-scale twin-screw extruder.
-
Two-Roll Mill: Set the roll temperature just above the polymer's processing temperature (e.g., 160-170°C for PVC). Add the pre-mix to the mill and process until a homogeneous, molten sheet is formed (typically 5-10 minutes).
-
-
Molding: Compression mold the milled sheet into plaques of a defined thickness suitable for mechanical testing (e.g., 1-2 mm) using a heated press.
-
Conditioning: Allow the molded plaques to condition at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH) for at least 48 hours before testing.
Protocol 3.3: Thermal Analysis via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Cut a small sample (5-10 mg) from the center of a conditioned plaque. Place it in a standard aluminum DSC pan and seal.
-
DSC Program:
-
Equilibrate at 25°C.
-
Heat from 25°C to a temperature above the expected T_g (e.g., 120°C for plasticized PVC) at a rate of 10°C/min to erase thermal history.
-
Cool rapidly to a low temperature (e.g., -50°C).
-
Heat from the low temperature back to the upper temperature at 10°C/min.
-
-
Data Analysis: Determine the glass transition temperature (T_g) from the inflection point of the heat flow curve during the second heating scan.[19]
-
Self-Validation: Compare the T_g of the DEES-plasticized samples to the unplasticized control. A significant, concentration-dependent decrease in T_g confirms the plasticizing effect.
Protocol 3.4: Mechanical Property Testing
-
Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned plaques according to a standard like ASTM D638.
-
Tensile Testing: Using a universal testing machine, measure the following properties:
-
Hardness Testing: Using a Shore A or Shore D durometer (as appropriate for the material's flexibility), measure the surface hardness of the plaques according to ASTM D2240.
-
Data Interpretation: An effective plasticizer will decrease tensile strength and modulus, decrease hardness, and significantly increase the elongation at break compared to the unplasticized control.[20]
Phase 3: Durability and Safety Assessment
Objective: To evaluate the permanence of the plasticizer within the polymer matrix, which is critical for long-term performance and safety.
Protocol 3.5: Plasticizer Migration (Leaching) Test
-
Sample Preparation: Cut precisely sized samples (e.g., 2cm x 2cm) from a plaque of known DEES concentration. Weigh each sample accurately (W₁).
-
Immersion: Submerge the samples in a test fluid relevant to the intended application. Common test fluids include:[22][23]
-
Hexane or Olive Oil: Simulates contact with fatty/oily substances.
-
50% Ethanol/Water Solution: Simulates contact with alcoholic or aqueous products.
-
Distilled Water: Simulates aqueous contact.
-
-
Incubation: Store the immersed samples at a controlled temperature (e.g., 40°C or 60°C) for a set period (e.g., 24 hours or 10 days).
-
Post-Treatment: Remove the samples, gently wipe the surface to remove excess liquid, and dry in a vacuum oven to a constant weight (W₂).
-
Calculation: Calculate the percentage weight loss due to migration:
-
Weight Loss (%) = [(W₁ - W₂) / W₁] × 100
-
-
Control: A low migration value is desirable, indicating the plasticizer remains within the polymer. Compare results to a benchmark plasticizer if available.[24]
Protocol 3.6: Volatility Test (Thermal Aging)
-
Sample Preparation: Accurately weigh precisely cut samples (W_initial).
-
Aging: Place the samples in a circulating air oven at an elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 or 72 hours).[19]
-
Final Weight: Remove the samples, allow them to cool to room temperature in a desiccator, and re-weigh them (W_final).
-
Calculation: Calculate the percentage weight loss due to volatility:
-
Volatility (%) = [(W_initial - W_final) / W_initial] × 100
-
-
Interpretation: Low volatility is crucial for applications involving heat exposure to prevent the material from becoming brittle over time.[19]
Analytical Methods for Quantification
To validate formulations and support migration studies, it is often necessary to quantify the amount of plasticizer in the polymer.
Protocol 4.1: Quantification by GC-MS following Solvent Extraction
-
Extraction: Accurately weigh a sample of the plasticized polymer and dissolve it in a suitable solvent (e.g., THF).
-
Precipitation: Add a non-solvent (e.g., methanol or water) to precipitate the polymer, leaving the plasticizer in the solution.
-
Separation: Centrifuge the mixture and carefully collect the supernatant containing the DEES.
-
Analysis: Inject a known volume of the supernatant into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Quantification: Determine the concentration of DEES by comparing its peak area to a calibration curve prepared from standards of known DEES concentration.[25] This method can provide both identification and quantification of the plasticizer.[25][26]
Data Interpretation and Benchmarking
The ultimate assessment of DEES's potential relies on comparing its performance against established standards.
| Parameter | DEES (Hypothetical Target) | Benchmark: DEHS in PVC (40 phr) | Benchmark: DEHP in PVC (40 phr) |
| T_g Reduction (°C) | Aim for > 40°C reduction | ~50-60°C reduction | ~50-60°C reduction |
| Shore A Hardness | Aim for < 90 | ~80-85 | ~80-85 |
| Tensile Strength (MPa) | Aim for 15-20 MPa | ~18 MPa | ~19 MPa |
| Elongation at Break (%) | Aim for > 300% | ~350-400% | ~350-400% |
| Migration in Hexane (%) | Aim for < 5% | Lower than DEHP | Higher than succinates |
Note: Benchmark data are approximate values derived from literature and serve as a comparative guide.[2][5][8]
Expert Insights:
-
A high plasticizer efficiency is indicated by a large T_g depression per unit concentration (phr).
-
The balance between tensile strength and elongation is key. A good plasticizer provides high flexibility (elongation) without an excessive loss of strength.
-
Low migration and volatility are hallmarks of a permanent plasticizer , which is essential for durable goods and safety-critical applications like medical devices and food contact materials.[27]
Conclusion
This compound represents a scientifically compelling candidate for exploration as a novel polymer plasticizer, situated within the promising class of succinate esters. Its unique ether-functionalized structure may offer a differentiated performance profile, particularly in terms of polymer compatibility and polarity. The phased evaluation strategy and detailed protocols provided in this guide offer a robust framework for any research, development, or quality control laboratory to systematically characterize its efficacy. By following these self-validating methodologies and benchmarking against industry standards, professionals can generate the high-quality data needed to determine the viability of this compound for their specific polymer applications, contributing to the ongoing innovation in safer and more sustainable materials.
References
- 1. Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. mdpi.com [mdpi.com]
- 7. roquette.com [roquette.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ewg.org [ewg.org]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. sincereskincare.com [sincereskincare.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. kinampark.com [kinampark.com]
- 16. specialchem.com [specialchem.com]
- 17. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. specialchem.com [specialchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Mechanical Properties of Stretching Oriented Poly(butylene succinate) with Two-Step Chain Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. scribd.com [scribd.com]
- 24. Express Polymer Letters [expresspolymlett.com]
- 25. polymersolutions.com [polymersolutions.com]
- 26. KR20070109317A - Separation and analysis method of plasticizer contained in polyvinyl chloride - Google Patents [patents.google.com]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: The Strategic Use of Diethoxyethyl Succinate in Advanced Nanoparticle and Microemulsion Formulations
Executive Summary: Beyond an Excipient
The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) represents one of the most significant hurdles in modern drug development, with over 70% of new chemical entities exhibiting this challenging characteristic[1]. Diethoxyethyl Succinate (DES) is emerging as a pivotal, multifunctional excipient that addresses this challenge head-on. This guide moves beyond a simple datasheet to provide researchers, scientists, and formulation experts with the foundational knowledge and actionable protocols required to strategically leverage DES in the development of high-performance drug delivery systems. We will explore the causality behind its efficacy in microemulsions and nanoparticles, providing a framework for rational formulation design.
This compound (CAS: 26962-29-8), the diester of ethoxyethanol and succinic acid, is a clear, low-viscosity oily liquid[2][3]. Its unique molecular structure, which combines ether and ester functionalities, imparts a balance of lipophilic and hydrophilic characteristics[4]. This amphiphilicity is the cornerstone of its utility, allowing it to function as a highly effective solvent, solubilizer, and emollient[4][5][6]. With a favorable safety profile demonstrating low risk for toxicity and irritation, DES is a compelling choice for advanced pharmaceutical formulations[2][5][7].
Physicochemical Properties and Formulation Rationale
Understanding the core properties of DES is fundamental to its effective application. Its performance is not accidental but a direct result of its chemical architecture.
| Property | Value / Description | Significance in Formulation |
| IUPAC Name | bis(2-ethoxyethyl) butanedioate[8] | Defines its ester and ether linkages, key to its functionality. |
| Molecular Formula | C12H22O6[5][8] | A relatively low molecular weight contributes to its good solvent properties. |
| Appearance | Colorless, transparent oily liquid[7] | Ensures clarity in liquid formulations like microemulsions. |
| Boiling Point | ~327.5 °C[5] | High thermal stability is advantageous for processes involving heat. |
| Density | ~1.064 g/mL[5] | Important for calculations in formulation preparation. |
| Key Functions | Solvent, Solubilizer, Emollient, Skin Conditioner[3][5][6][7] | Multifunctionality allows for streamlined formulations with fewer excipients. |
| Safety Profile | Low risk for cancer, allergies, and reproductive toxicity[2][5]. | Critical for developing safe drug products for patient use. |
The primary rationale for selecting DES lies in its ability to act as a bridge between immiscible phases and to effectively dissolve lipophilic APIs. In systems like microemulsions and nanoparticles, this translates directly to enhanced drug loading, improved stability, and potentially increased bioavailability[9][10].
Application Focus: this compound in Microemulsion Systems
Microemulsions are thermodynamically stable, optically clear, isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules[11]. They are exceptional vehicles for solubilizing poorly soluble drugs for oral, topical, or parenteral delivery[12][13].
The Mechanistic Role of DES in Microemulsions
DES is particularly effective in microemulsion formulation, where it can serve as either a primary component of the oil phase or, more strategically, as a cosurfactant.
-
As an Oil Phase: Its excellent solvent capacity allows for high solubilization of lipophilic APIs within the oil droplets.
-
As a Cosurfactant: This is where its unique structure shines. The ethoxyethyl groups provide hydrophilicity, while the succinate backbone and alkyl chains provide lipophilicity. When used with a primary surfactant, DES partitions at the oil-water interface, reducing interfacial tension and increasing the fluidity of the interfacial film. This allows for the spontaneous formation of a stable microemulsion over a wider range of compositions.
Protocol: Formulation of a DES-Based Microemulsion via Water Titration
This protocol details the construction of a pseudo-ternary phase diagram, a critical first step to identify the stable microemulsion region for a given oil-surfactant-cosurfactant system.
Objective: To map the compositions that form stable microemulsions and select an optimal formulation for API loading.
Materials & Equipment:
-
Oil Phase: Isopropyl myristate (IPM) or other suitable oil
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Cosurfactant: this compound (DES)
-
Aqueous Phase: Deionized water
-
Active Pharmaceutical Ingredient (API)
-
Glass vials (10 mL), magnetic stirrer and stir bars, analytical balance, positive displacement pipette.
Step-by-Step Methodology:
-
Preparation of Surfactant/Cosurfactant Mixture (Smix):
-
Prepare mixtures of Tween 80 and DES at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2). The choice of ratios is critical; starting with a 1:1 ratio is common. A higher proportion of surfactant generally favors O/W microemulsions.
-
Causality Insight: The Smix ratio determines the curvature of the interfacial film. Varying this ratio allows for the formation of different microemulsion types (o/w, w/o, or bicontinuous) and helps optimize the system for maximum API solubilization.
-
Ensure each Smix is homogenous by vortexing or gentle stirring.
-
-
Construction of the Pseudo-Ternary Phase Diagram:
-
For a chosen Smix ratio (e.g., 2:1), prepare a series of mixtures with the oil phase (IPM) in different weight ratios in separate glass vials. Common ratios of Oil:Smix are 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.
-
Place each vial on a magnetic stirrer set to a low speed (~200 rpm).
-
Titrate each Oil/Smix mixture with deionized water dropwise using a pipette.
-
After each addition of water, allow the system to equilibrate. Observe the mixture for visual changes (e.g., clarity, turbidity, phase separation).
-
The endpoint for a stable microemulsion is a clear, transparent, single-phase system. Record the percentage composition (w/w) of oil, Smix, and water at these points.
-
Plot these points on a ternary phase diagram to delineate the microemulsion region.
-
-
Selection and Preparation of the Final Formulation:
-
From the phase diagram, select a composition point deep within the stable microemulsion region. This ensures robustness against minor compositional changes.
-
To prepare a 10g batch, for example, of a 10% Oil, 30% Smix (2:1), 60% Water formulation:
-
Weigh 1.0g of IPM, 2.0g of Tween 80, and 1.0g of DES into a vial.
-
Mix until a homogenous solution is formed.
-
If loading an API, dissolve it in this oil/surfactant mixture at this stage.
-
Slowly add 6.0g of deionized water while stirring until a clear, transparent microemulsion forms spontaneously.
-
-
Characterization and Quality Control
A prepared microemulsion must be rigorously characterized to ensure it meets specifications.
| Parameter | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Macroscopic observation | Clear, transparent, single-phase liquid | Confirms the formation of a true microemulsion, not a coarse emulsion. |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Typically < 100 nm, PDI < 0.3 | Verifies nanoscale droplet size and uniformity, critical for stability and absorption. |
| pH Measurement | Calibrated pH meter | Within a range suitable for the intended route (e.g., 5.5-7.0 for topical) | Ensures physiological compatibility and API stability. |
| Conductivity | Conductometer | Low for W/O, High for O/W | Determines the microemulsion type (continuous phase). |
| Thermodynamic Stability | Centrifugation (3500 rpm, 30 min), Heating/Cooling Cycles (4°C to 45°C) | No phase separation, precipitation, or cloudiness | Assesses the robustness and long-term physical stability of the formulation. |
Visualization: Microemulsion Formulation Workflow
Caption: Workflow for developing a DES-based microemulsion.
Application Focus: this compound in Nanoparticle Formulations
Nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, used to encapsulate, protect, and deliver APIs[14]. DES can be instrumental in the synthesis of both polymeric and lipid-based nanoparticles.
The Mechanistic Role of DES in Nanoparticles
-
In Polymeric Nanoparticles (e.g., via Emulsification-Solvent Evaporation): DES acts as an excellent co-solvent along with a more volatile solvent (like ethyl acetate or dichloromethane). Its role is to fully dissolve both the API and the polymer (e.g., PLGA). This ensures a homogenous organic phase, which is critical for achieving high drug encapsulation efficiency and uniform nanoparticle formation upon emulsification.
-
In Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of solid lipid nanoparticles (SLNs) where the lipid matrix is a blend of solid and liquid lipids. DES can serve as the liquid lipid. The inclusion of a liquid lipid disrupts the perfect crystalline structure of the solid lipid, creating imperfections in the matrix.
-
Causality Insight: This imperfect matrix structure increases the space available to accommodate the API, leading to higher drug loading capacity and preventing drug expulsion during storage—a common issue with highly crystalline SLNs[15].
-
Protocol: Preparation of Polymeric Nanoparticles via Emulsification-Solvent Evaporation
This protocol describes the use of DES as a co-solvent to improve the encapsulation of a hydrophobic API within PLGA nanoparticles.
Objective: To synthesize drug-loaded polymeric nanoparticles with high encapsulation efficiency.
Materials & Equipment:
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA)
-
Volatile Solvent: Ethyl acetate
-
Co-solvent: this compound (DES)
-
API (hydrophobic model drug)
-
Aqueous Phase: 2% w/v Polyvinyl alcohol (PVA) solution in deionized water
-
High-speed homogenizer or probe sonicator, magnetic stirrer, rotary evaporator, ultracentrifuge.
Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and API (e.g., 10 mg) in a mixture of ethyl acetate and DES. A typical solvent ratio could be 4:1 (v/v) ethyl acetate:DES in a total volume of 5 mL.
-
Causality Insight: The DES ensures the complete solubilization of the often-recalcitrant API, preventing its premature crystallization. The volatile ethyl acetate is necessary for later removal. Using DES can reduce the total amount of harsher chlorinated solvents needed.
-
Vortex or sonicate briefly to ensure a clear, homogenous solution.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL).
-
Immediately emulsify this mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator on ice. This forms an oil-in-water (o/w) emulsion where the oil phase consists of the solvents, polymer, and drug.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and place it on a magnetic stirrer at room temperature for 3-4 hours. This allows the volatile ethyl acetate to evaporate.
-
As the ethyl acetate diffuses out of the droplets and evaporates, the PLGA precipitates, entrapping the API and forming solid nanoparticles. The DES, being less volatile, will largely partition out into the aqueous phase or remain as a plasticizer within the particle.
-
-
Nanoparticle Recovery and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C).
-
Discard the supernatant, which contains residual PVA, free drug, and DES.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure complete removal of impurities.
-
Finally, resuspend the purified nanoparticles in a small volume of water for characterization or lyophilize for long-term storage.
-
Characterization and Data Analysis
The impact of DES on nanoparticle characteristics should be systematically evaluated.
| Parameter | Method | Expected Impact of DES |
| Particle Size / PDI | Dynamic Light Scattering (DLS) | May slightly increase size due to plasticizing effect, but should maintain low PDI (<0.2). |
| Zeta Potential | Laser Doppler Velocimetry | Should remain highly negative (e.g., < -20 mV) due to PLGA's terminal carboxyl groups, indicating colloidal stability. |
| Encapsulation Efficiency (EE%) | UV-Vis or HPLC analysis of the supernatant | Increase. Improved API solubility in the organic phase leads to higher entrapment during particle hardening. |
| Drug Loading (DL%) | UV-Vis or HPLC analysis of lysed nanoparticles | Increase. Directly correlated with the increase in EE%. |
| Morphology | TEM / SEM | Should show spherical, smooth-surfaced nanoparticles. |
Formulae:
-
EE (%) = (Total Drug - Free Drug in Supernatant) / Total Drug * 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
Visualization: Nanoparticle Synthesis Workflow & Structure
Caption: Emulsification-solvent evaporation workflow using DES.
Caption: Model of an NLC where DES acts as the liquid lipid.
Concluding Insights for the Formulation Scientist
This compound is more than a passive ingredient; it is an active enabler of advanced formulation technologies. Its strategic incorporation into microemulsion and nanoparticle systems provides a clear pathway to enhancing the solubility, loading capacity, and stability of challenging APIs. By understanding the physicochemical rationale behind its function—its balanced amphiphilicity, excellent solvency, and safety—researchers can move from trial-and-error to a Quality-by-Design (QbD) approach. The protocols provided herein serve as a robust starting point for developing next-generation drug delivery systems that are both effective and safe.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. ewg.org [ewg.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. ensince.com [ensince.com]
- 8. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pharaohacademy.com [pharaohacademy.com]
- 14. Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy [mdpi.com]
- 15. Development of α-Tocopherol Succinate-Based Nanostructured Lipid Carriers for Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Diethoxyethyl Succinate: A Guide to its Application in Cosmetic and Pharmaceutical Formulations
Introduction: Unveiling a Multifunctional Excipient
In the landscape of cosmetic and pharmaceutical formulation, the pursuit of elegance, efficacy, and stability is paramount. Diethoxyethyl succinate (DES), a synthetic diester of ethoxyethanol and succinic acid, has emerged as a noteworthy excipient, offering a unique combination of properties that address key formulation challenges.[1] Its utility spans from enhancing the sensory experience of a cosmetic cream to potentially improving the bioavailability of a topical drug.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its evaluation and incorporation into various formulations.
This document is designed for researchers, cosmetic scientists, and drug development professionals, providing both the theoretical underpinnings and the practical methodologies to effectively utilize this compound. We will delve into its chemical and physical characteristics, its established role in the cosmetics industry, and its burgeoning potential within pharmaceutical sciences as a solubilizer and skin penetration enhancer.
Physicochemical Properties and Safety Profile
Understanding the fundamental properties of this compound is crucial for its effective application. It is a clear, colorless to pale yellow liquid with a mild odor.[1] Its chemical structure, featuring two ethoxyethyl groups, imparts a unique solubility profile, allowing it to be compatible with both hydrophobic and hydrophilic substances.[2]
| Property | Value | Reference |
| CAS Number | 26962-29-8 | [3] |
| Molecular Formula | C12H22O6 | [1][3] |
| Molecular Weight | 262.30 g/mol | [3] |
| Boiling Point | 327.5 ± 22.0 °C | [1] |
| Density | 1.064 ± 0.06 g/mL | [1] |
| Solubility | Soluble in oil, water (partially), and alcohol. | [4] |
From a safety perspective, this compound has a favorable profile for cosmetic use, with assessments indicating a low risk for cancer, allergies, and reproductive toxicity.[1] While comprehensive toxicological data for its use as a pharmaceutical excipient is less readily available, its established safety in cosmetics provides a strong foundation for its exploration in topical drug formulations. As with any excipient, it is essential to conduct appropriate safety and compatibility studies for each specific formulation.
Application in Cosmetic Formulations: The Art of Sensory Enhancement
In the cosmetics industry, the consumer's experience is as important as the product's efficacy. This compound excels in this domain, contributing to the formulation of products with a desirable texture, feel, and performance.
Core Functions in Cosmetics:
-
Emollient and Skin Conditioner: this compound imparts a soft, smooth, and non-greasy feel to the skin.[5] It functions as a humectant, helping the skin to retain moisture, thereby improving hydration and suppleness.[1]
-
Solvent and Solubilizer: Its ability to dissolve a wide range of cosmetic ingredients, including active compounds with limited solubility, is a significant advantage.[2] This ensures a uniform distribution of ingredients and enhances the stability of the formulation.
-
Texture Enhancer: It improves the spreadability of creams and lotions, allowing for a more pleasant application experience.[1] In makeup, it can enhance the feel and finish of foundations and primers.[1]
-
Hair Conditioning Agent: In hair care products, it helps to reduce frizz, improve manageability, and add shine.[1]
Protocol 1: Formulation of a Basic Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a simple O/W lotion to demonstrate the incorporation and textural benefits of this compound.
Materials and Equipment:
-
Beakers
-
Homogenizer or high-shear mixer
-
Water bath
-
Stirring apparatus
-
pH meter
Formulation:
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 3.00 |
| Glyceryl Stearate | Emulsifier | 2.00 | |
| This compound | Emollient, Solvent | 5.00 | |
| Caprylic/Capric Triglyceride | Emollient | 8.00 | |
| B (Water Phase) | Deionized Water | Solvent | 79.80 |
| Glycerin | Humectant | 1.00 | |
| Xanthan Gum | Thickener | 0.20 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Fragrance | Fragrance | q.s. | |
| Citric Acid / Sodium Hydroxide | pH adjuster | q.s. |
Procedure:
-
Preparation of Phases:
-
In a beaker, combine all ingredients of Phase A and heat to 75°C in a water bath until all components are melted and uniform.
-
In a separate beaker, combine the ingredients of Phase B and heat to 75°C while stirring until the xanthan gum is fully hydrated.
-
-
Emulsification:
-
Slowly add Phase A to Phase B while homogenizing at a moderate speed.
-
Continue homogenization for 3-5 minutes to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently.
-
When the temperature reaches below 40°C, add the ingredients of Phase C.
-
Adjust the pH to the desired range (typically 5.5-6.5 for skin products).
-
Continue stirring until the lotion is uniform and has cooled to room temperature.
-
Expected Outcome: A smooth, non-greasy lotion with good spreadability, demonstrating the positive sensory contribution of this compound.
Application in Pharmaceutical Formulations: A Gateway to Enhanced Drug Delivery
The unique properties of this compound make it a promising excipient for topical and transdermal drug delivery systems. Its role extends beyond that of a simple vehicle, potentially influencing the solubility and skin penetration of active pharmaceutical ingredients (APIs).
Key Roles in Pharmaceutical Formulations:
-
Solubilizing Agent: A significant challenge in topical drug formulation is the poor aqueous solubility of many APIs.[6] this compound can act as a co-solvent, enhancing the solubility of these drugs and allowing for higher drug loading in a formulation.[2] This is crucial for achieving a therapeutic effect.
-
Potential Skin Penetration Enhancer: For a drug to exert its effect, it must permeate the stratum corneum, the skin's primary barrier. This compound's chemical structure suggests it may act as a penetration enhancer by fluidizing the lipid bilayers of the stratum corneum, thereby facilitating the transport of APIs across this barrier.[2]
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol provides a standardized method to evaluate the potential of this compound to enhance the skin permeation of a model drug.
Objective: To quantify the permeation of a model API through an excised skin membrane from a formulation containing this compound compared to a control formulation without it.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath with circulator
-
Magnetic stirrers
Procedure:
-
Skin Membrane Preparation:
-
Excise the skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with pre-warmed (32°C) and de-gassed receptor fluid.
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.
-
Ensure there are no air bubbles trapped beneath the skin.
-
Equilibrate the assembled cells for 30 minutes.
-
-
Formulation Application:
-
Apply a precise amount of the test formulation (containing the API and this compound) and the control formulation (containing the API but no this compound) to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated HPLC method to determine the concentration of the API.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.
-
Interpretation of Results: An enhancement ratio greater than 1 indicates that this compound has enhanced the skin permeation of the API.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 3. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. sincereskincare.com [sincereskincare.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for Diethoxyethyl succinate analysis
An Application Note and Protocol for the Analysis of Diethoxyethyl Succinate by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound (CAS: 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol, utilized as an emollient, solvent, and skin-conditioning agent in various cosmetic and personal care formulations.[1][2][3][4] Accurate and reliable quantification is essential for quality control, stability testing, and formulation development. This guide details a robust, stability-indicating HPLC method, explains the scientific rationale behind the methodological choices, and provides step-by-step protocols for implementation and validation in accordance with ICH guidelines.
Introduction and Analytical Challenges
This compound, with the IUPAC name bis(2-ethoxyethyl) butanedioate, combines the properties of esters and ethers, giving it unique solubility characteristics.[1][5] Its analysis is critical to ensure product quality, safety, and performance. However, its chemical structure presents specific analytical challenges.
Key Analytical Challenges:
-
Poor UV Absorbance: The molecule lacks a significant chromophore, as simple ester and ether functional groups do not absorb strongly in the mid-UV range. This necessitates detection at low wavelengths (e.g., 210-230 nm), which can lead to lower sensitivity and potential interference from mobile phase components or other excipients.[6]
-
Potential for Hydrolysis: As an ester, this compound is susceptible to hydrolytic degradation, especially under acidic or basic conditions, breaking down into succinic acid and 2-ethoxyethanol.[5] An effective analytical method must be "stability-indicating," meaning it can resolve the intact compound from its potential degradants.[7][8][9]
-
Impurity Profiling: Process-related impurities, such as unreacted starting materials (succinic acid, 2-ethoxyethanol) or by-products from synthesis, must be monitored and controlled.[5][10]
This application note addresses these challenges by presenting a method optimized for sensitivity, specificity, and stability-indicating capabilities.
Principle of the Method: Reversed-Phase HPLC
Reversed-phase HPLC is the chosen technique due to its versatility and suitability for separating moderately non-polar compounds like this compound from polar and non-polar impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is selected. The long alkyl chains of the C18 phase provide a hydrophobic surface that retains the this compound molecule primarily through hydrophobic interactions with its ethyl and succinate backbone. This is a standard and robust choice for the separation of esters.[6][8]
-
Mobile Phase: A mixture of a polar aqueous component and a less polar organic solvent (acetonitrile or methanol) is used. By adjusting the ratio of these solvents, the retention time of the analyte can be precisely controlled.
-
pH Control: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical. This maintains a low pH (typically 2.5-3.5), which suppresses the ionization of any acidic species, particularly the potential succinic acid degradant.[6] Analyzing acidic compounds in their non-ionized form prevents peak tailing and ensures sharp, symmetrical peaks, leading to better resolution and more accurate quantification.
Experimental Workflow and Degradation Pathway
The overall analytical process follows a systematic workflow to ensure data integrity and reproducibility.
Caption: General HPLC Analysis Workflow
The primary degradation pathway for this compound is hydrolysis, which must be considered when developing a stability-indicating method.
Caption: Hydrolytic Degradation of this compound
Detailed Analytical Protocol
This protocol is a recommended starting point and must be fully validated for its intended use.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Reagents:
-
This compound Reference Standard (CRS)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Chromatographic Conditions
The following conditions have been optimized for the separation of this compound from its potential impurities.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure sharp peaks for acidic impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and elution strength. |
| Elution Mode | Isocratic | A starting ratio of 60:40 (A:B) is recommended. Adjust as needed for optimal retention (t R ≈ 5-10 min). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[11][12][13] |
| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |
| Detection λ | 215 nm | Maximizes sensitivity for a compound with a weak chromophore.[6] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted to meet sensitivity requirements. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase: Prepare a 0.1% v/v solution of phosphoric acid in HPLC-grade water (Mobile Phase A). Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v) is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to achieve a target concentration of 100 µg/mL of this compound using the diluent. For example, if analyzing a cream, accurately weigh an amount of cream containing ~10 mg of the active, disperse in the diluent, sonicate, and filter through a 0.45 µm syringe filter to remove excipients.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. Inject the Working Standard Solution in six replicate injections and evaluate the following parameters.[12][14]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Strategy (ICH Q2(R1) Framework)
A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[15]
-
Specificity & Stability-Indicating Properties:
-
Rationale: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[14]
-
Protocol: Perform forced degradation studies by subjecting the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress.[7][16] Analyze the stressed samples alongside a control. The method is specific if the this compound peak is well-resolved from all degradation peaks (Resolution > 1.5) and the peak purity analysis (using a PDA detector) passes.
-
-
Linearity:
-
Rationale: To demonstrate a proportional relationship between the concentration of the analyte and the detector response.
-
Protocol: Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the working concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11][13][17]
-
-
Accuracy:
-
Rationale: To determine the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo (a sample matrix without the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[13][18]
-
-
Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD for both studies should be ≤ 2.0%.
-
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11][13][15]
-
-
Robustness:
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability criteria should still be met.[12][18]
-
Conclusion
This application note details a robust and reliable RP-HPLC method for the analysis of this compound. The outlined protocol, based on sound scientific principles of chromatography, provides a strong foundation for quality control and stability assessment. The explanation of the rationale behind each parameter and the comprehensive validation strategy empowers researchers and drug development professionals to implement and adapt this method with confidence, ensuring the quality and safety of products containing this compound.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. ensince.com [ensince.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. researchgate.net [researchgate.net]
Application Note: Purity Assessment of Diethoxyethyl Succinate by Capillary Gas Chromatography
Introduction
Diethoxyethyl succinate (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a high-boiling point diester utilized as a solvent and conditioning agent in various industrial and cosmetic formulations.[1][2] Its physical properties, including low volatility and high solvency power, make it a valuable component in products requiring controlled evaporation and excellent film-forming characteristics.[2] The purity of this compound is a critical quality attribute, as the presence of impurities—such as residual starting materials, byproducts, or degradation products—can significantly impact the performance, safety, and stability of the final product.
Gas chromatography with flame ionization detection (GC-FID) is an ideal analytical technique for assessing the purity of volatile and semi-volatile substances like this compound.[3] The method offers high resolution, sensitivity, and robustness, allowing for the separation and quantification of the main component from potential process-related impurities. This application note provides a comprehensive, field-proven protocol for the purity assessment of this compound, grounded in established chromatographic principles and validated according to international guidelines.
Analytical Workflow Overview
The overall process, from sample handling to the final purity report, follows a structured and self-validating workflow. This ensures that each analysis is performed under controlled conditions and that the results are reliable and reproducible.
Caption: High-level workflow for GC purity analysis.
Chromatographic Method: Principles and Rationale
The separation is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a capillary column.[4][5] The choices of instrumental parameters are critical for achieving a robust and accurate separation.
Column Selection: The Heart of the Separation
The analyte, this compound, contains both polar ester groups and ether linkages. To ensure a symmetrical peak shape and effective separation from potential impurities that may vary in polarity, a mid-polarity stationary phase is the optimal choice.
-
Rationale: We select a 50% Phenyl / 50% Dimethylpolysiloxane stationary phase. This phase provides selectivity based on both boiling point (from the dimethylpolysiloxane character) and π-π interactions (from the phenyl groups). This balance is ideal for resolving the main analyte from more polar starting materials (e.g., 2-ethoxyethanol) and less polar byproducts. A standard column dimension of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness offers a good compromise between separation efficiency (theoretical plates) and analysis time.[6][7]
Inlet and Injection Parameters: Ensuring Complete Volatilization
This compound has a high boiling point (approx. 327-390°C).[1][8] Therefore, the inlet must be maintained at a sufficiently high temperature to ensure rapid and complete vaporization without causing thermal degradation.
-
Rationale: A split/splitless inlet operated in split mode (e.g., 50:1 ratio) is used. This prevents column overloading by introducing only a small, representative fraction of the sample, which is crucial for maintaining sharp peaks and accurate quantification. An inlet temperature of 280°C is chosen to be well above the analyte's boiling point, facilitating its efficient transfer to the column.
Oven Temperature Program: Unraveling the Components
A temperature-programmed analysis is essential to first separate highly volatile impurities at low temperatures and then elute the high-boiling main analyte in a reasonable time with good peak shape.
-
Rationale: The program starts at a low temperature (e.g., 100°C ) to resolve any residual solvents or starting materials. It is then ramped at a controlled rate (e.g., 15°C/min ) to an upper temperature of 300°C . This gradient ensures that components are eluted based on their boiling points, providing a comprehensive impurity profile. The final temperature is held for several minutes to ensure all components have eluted from the column.
Detector: Universal and Sensitive Quantification
A Flame Ionization Detector (FID) is the standard for purity analysis of organic compounds that are not derivatized.
-
Rationale: The FID offers a wide linear range and a nearly universal response to hydrocarbons, making it ideal for area percent purity calculations where the response factors for the main component and its closely related impurities are assumed to be similar. A high detector temperature (320°C ) prevents condensation of the high-boiling analytes as they exit the column, ensuring signal integrity.
Detailed Analytical Protocol
This protocol provides step-by-step instructions for the purity determination of this compound.
Equipment and Reagents
-
Gas Chromatograph: Agilent 8890 GC, Shimadzu Nexis GC-2030, PerkinElmer GC 2400, or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: 50% Phenyl - 50% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Reagents: Dichloromethane (DCM, HPLC or GC grade), Helium (carrier gas, 99.999% purity).
-
Reference Standard: this compound, of known high purity (e.g., >99.5%).
Optimized GC-FID Method Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | - |
| Inlet Temperature | 280°C | Ensures complete vaporization of the high-boiling analyte. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks. |
| Carrier Gas | Helium | Inert, provides good efficiency.[9] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm I.D. column. |
| Oven Program | - | |
| Initial Temperature | 100°C, hold for 2 min | Separates volatile impurities. |
| Ramp Rate | 15°C/min to 300°C | Elutes components across a wide boiling range. |
| Final Hold | Hold at 300°C for 5 min | Ensures elution of all high-boiling components. |
| Detector | Flame Ionization Detector (FID) | - |
| Temperature | 320°C | Prevents condensation and signal loss. |
| H₂ Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Makeup Gas (He) | 25 mL/min | Improves peak shape and detector response. |
| Injection | - | |
| Injection Volume | 1.0 µL | Standard volume for liquid injections. |
| Solvent | Dichloromethane (DCM) | Solubilizes the analyte and is highly volatile. |
Preparation of Solutions
-
Sample Solution (approx. 5 mg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
System Suitability Solution (Reference Standard): Prepare a solution of the this compound reference standard at the same concentration as the sample solution.
Analytical Sequence
-
Inject 1.0 µL of Dichloromethane (solvent blank) to ensure no system contamination.
-
Perform five (5) replicate injections of the System Suitability Solution.
-
Inject 1.0 µL of the Sample Solution in duplicate.
System Suitability Testing (SST)
Before analyzing samples, the system's performance must be verified. The criteria are based on guidelines from the United States Pharmacopeia (USP).[5][10]
-
Precision: The relative standard deviation (%RSD) of the peak area for the this compound peak from the five replicate injections must be ≤ 1.5% .
-
Peak Shape: The tailing factor (T) for the this compound peak must be ≤ 2.0 .
Data Analysis and Calculation
The purity is calculated based on the principle of area normalization. This method assumes that all impurities present in the sample are eluted and detected by the FID.
Purity (%) = ( Amain / Atotal ) x 100
Where:
-
Amain = Area of the this compound peak.
-
Atotal = Total area of all peaks in the chromatogram (excluding the solvent peak).
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12]
Caption: Interrelationship of method validation parameters per ICH Q2(R1).
A summary of the validation experiments is provided below.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (DCM), sample, and spiked sample. Ensure no interference at the analyte retention time. | Peak is resolved from all other components (Resolution > 2.0). Blank shows no interfering peaks. |
| Linearity & Range | Prepare at least five concentrations of the reference standard, from LOQ to 120% of the nominal concentration (e.g., 0.05 to 6 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix at three levels (e.g., 80%, 100%, 120%) with a known amount of reference standard. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision | Repeatability: Analyze six preparations of the sample on the same day. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument. | Repeatability: %RSD ≤ 1.5%. Intermediate: %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine for a key impurity. Typically established where the signal-to-noise ratio is approximately 10:1. | Precision at the LOQ should be acceptable (%RSD ≤ 10%). |
| Robustness | Deliberately vary key method parameters (e.g., Flow Rate ±5%, Oven Ramp Rate ±1°C/min, Inlet Temp ±5°C) and assess the impact on SST. | System suitability criteria must still be met. Purity results should not deviate significantly. |
Conclusion
The described Gas Chromatography-Flame Ionization Detection (GC-FID) method provides a reliable, robust, and accurate means for determining the purity of this compound. The detailed protocol, including instrument parameters, system suitability criteria, and a comprehensive validation framework, ensures that the method is fit for its intended purpose in a quality control or research environment. The rationale provided for each step empowers the analyst to understand the causality behind the experimental design, leading to more consistent and trustworthy results.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Cas 26962-29-8,this compound | lookchem [lookchem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. usp.org [usp.org]
- 6. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. 2-2 Capillary Column Selection Method | Technical Information | GL Sciences [glsciences.com]
- 8. This compound, 26962-29-8 [thegoodscentscompany.com]
- 9. masontechnology.ie [masontechnology.ie]
- 10. youtube.com [youtube.com]
- 11. jordilabs.com [jordilabs.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Diethoxyethyl Succinate: A High-Performance Solvent for Formulating Poorly Soluble Active Pharmaceutical Ingredients
Application Note & Protocols
Abstract
The increasing prevalence of poorly soluble Active Pharmaceutical Ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and therapeutic variability. This document provides a comprehensive guide to utilizing Diethoxyethyl Succinate (DEES) as a novel, high-performance solvent to address these challenges. We will explore the unique physicochemical properties of DEES, offer detailed protocols for solubility screening and formulation development, and present a case study on a model poorly soluble API. This guide is intended for researchers, scientists, and drug development professionals seeking innovative solutions for challenging API formulations.
Introduction: The Challenge of Poor Solubility
A significant portion of new chemical entities emerging from drug discovery pipelines are classified as poorly water-soluble.[1][2] This characteristic is a major hurdle to achieving adequate drug absorption and bioavailability when formulated for oral or topical delivery.[3] Traditional formulation approaches often fall short in effectively solubilizing these compounds, necessitating the exploration of novel excipients and solvent systems. This compound (DEES), a diester of succinic acid and 2-ethoxyethanol, emerges as a promising solvent with a unique combination of properties that make it highly suitable for pharmaceutical applications.[4][5] Its amphiphilic nature, stemming from both ester and ether functionalities, allows for compatibility with a wide range of molecules, from hydrophobic to moderately hydrophilic.[4]
Physicochemical Properties of this compound (DEES)
Understanding the fundamental properties of DEES is crucial for its effective application in pharmaceutical formulations.
| Property | Value | Reference |
| Chemical Name | Bis(2-ethoxyethyl) succinate | [6][7][8] |
| CAS Number | 26962-29-8 | [5][6] |
| Molecular Formula | C12H22O6 | [5] |
| Molecular Weight | 262.30 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | 327.5 ± 22.0 °C | [5] |
| Density | 1.064 ± 0.06 g/mL | [5] |
| Solubility | Soluble in oils and alcohol. Partially soluble in water. | |
| Safety Profile | Generally considered to have a low toxicity profile in cosmetic applications. | [5] |
Experimental Protocols
Protocol 1: Solubility Screening of a Poorly Soluble API in DEES
Objective: To determine the saturation solubility of a model poorly soluble API (e.g., Itraconazole) in this compound.
Materials:
-
Model API (Itraconazole)
-
This compound (DEES)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the model API (e.g., 50 mg of Itraconazole) into several vials.
-
Add a known volume of DEES (e.g., 1 mL) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended shaking time allows for complete saturation of the solvent.
-
-
Separation of Undissolved API:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.
-
-
Sample Preparation for Analysis:
-
Carefully pipette a known aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase) in a volumetric flask to a concentration within the calibration range of the HPLC method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
Prepare a calibration curve using standard solutions of the API of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the API in the original DEES supernatant using the dilution factor.
-
The average concentration from the replicate vials represents the saturation solubility of the API in DEES at the specified temperature.
-
Protocol 2: Preparation of a Simple Liquid Formulation
Objective: To prepare a simple, non-aqueous liquid formulation of a model API in DEES for oral administration.
Materials:
-
Model API (e.g., Itraconazole)
-
This compound (DEES)
-
Optional: Co-solvent (e.g., Propylene Glycol), Sweetener, Flavoring agent
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Amber glass bottles for storage
Procedure:
-
Solubilization of API:
-
Weigh the required amount of the model API based on the desired final concentration (determined from the solubility study).
-
In a beaker, add the calculated volume of DEES.
-
While stirring with a magnetic stirrer, gradually add the API powder to the DEES.
-
Continue stirring until the API is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the API.
-
-
Addition of Excipients (Optional):
-
If a co-solvent is used, add it to the solution and mix until uniform.
-
Add any desired sweeteners or flavoring agents and continue stirring until a homogenous solution is obtained.
-
-
Final Formulation and Storage:
-
Transfer the final formulation into amber glass bottles to protect from light.
-
Label the bottles with the formulation details and date of preparation.
-
Protocol 3: Stability Assessment of the Liquid Formulation
Objective: To evaluate the physical and chemical stability of the API-DEES formulation under accelerated storage conditions.
Materials:
-
Prepared API-DEES formulation
-
Stability chambers set at accelerated conditions (e.g., 40 °C / 75% RH)
-
HPLC system
-
Visual inspection apparatus
Procedure:
-
Sample Storage:
-
Place the filled and sealed amber glass bottles of the formulation into the stability chambers.
-
-
Time Points for Testing:
-
Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Physical Stability Assessment:
-
At each time point, visually inspect the samples for any signs of precipitation, crystallization, color change, or phase separation.
-
-
Chemical Stability Assessment (HPLC Analysis):
-
Prepare the samples for HPLC analysis by diluting them to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact API from any potential degradation products.
-
Quantify the concentration of the API at each time point.
-
Monitor for the appearance of any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of the API as a percentage of the initial concentration versus time.
-
Determine the shelf-life of the formulation based on the time it takes for the API concentration to decrease to a predefined limit (e.g., 90% of the initial concentration).
-
Case Study: Formulation of a Model Poorly Soluble API
To illustrate the practical application of DEES, we present a hypothetical case study using a model poorly soluble API. For this example, we will use a fictional API, "API-X," with properties similar to many BCS Class II compounds.
Hypothetical Solubility Data for API-X in Various Solvents:
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 15.8 |
| This compound | 85.3 |
The significantly higher solubility of API-X in DEES highlights its potential as a powerful solvent for this class of compounds.
Visualizing the Workflow
The following diagram illustrates the general workflow for evaluating DEES as a solvent for a new poorly soluble API.
Caption: Experimental workflow for evaluating DEES.
Mechanism of Solubilization
The effectiveness of DEES as a solvent for poorly soluble APIs can be attributed to its unique molecular structure.
Caption: Solubilization mechanism of DEES.
The ether linkages in the diethoxyethyl groups provide sites for hydrogen bonding and dipole-dipole interactions with polar functional groups on the API, while the succinate ester core offers a lipophilic environment that can interact with the hydrophobic regions of the API molecule. This dual nature allows DEES to effectively disrupt the crystal lattice of the API and keep it in a solubilized state.
Conclusion
This compound presents a compelling option for formulators facing the challenge of poorly soluble APIs. Its excellent solubilizing power, combined with a favorable safety profile in related applications, makes it a valuable tool in the development of liquid dosage forms. The protocols outlined in this application note provide a systematic approach to evaluating and utilizing DEES to its full potential, ultimately enabling the successful formulation of otherwise difficult-to-deliver therapeutic agents.
References
- 1. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 4. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. This compound | 26962-29-8 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. This compound, 26962-29-8 [thegoodscentscompany.com]
Investigating Diethoxyethyl Succinate as a Novel Excipient for Amorphous Solid Dispersion Formulations
Application Note & Investigational Protocols
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Disclaimer: Diethoxyethyl succinate (DEES) is not currently listed in the U.S. Food and Drug Administration's Inactive Ingredient Database for oral dosage forms. Its use in pharmaceutical formulations, particularly for oral administration, should be considered investigational. Appropriate safety, toxicity, and regulatory assessments are imperative before its application in any drug product.
Introduction: The Challenge of Poorly Soluble Drugs and the Promise of Amorphous Solid Dispersions
A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, a major impediment to achieving adequate bioavailability for oral dosage forms. Amorphous Solid Dispersions (ASDs) have emerged as a leading formulation strategy to address this challenge. By dispersing the active pharmaceutical ingredient (API) in an amorphous state within a polymer matrix, ASDs can significantly enhance the dissolution rate and apparent solubility of the drug, thereby improving its absorption.[1][2]
The physical stability of the amorphous phase is paramount to the success of an ASD. The polymer carrier plays a crucial role in preventing the API from recrystallizing back to its more stable, less soluble crystalline form.[3] This is achieved by reducing the molecular mobility of the API within the dispersion.[4] The selection of appropriate excipients, including polymers and other processing aids, is therefore critical to the design of a robust and effective ASD formulation.
This application note explores the potential utility of this compound (DEES) as a novel excipient in the formulation of ASDs. Drawing on its properties as a solvent and potential plasticizer, we provide a theoretical framework and investigational protocols for its incorporation into ASDs using common manufacturing techniques.
This compound (DEES): A Candidate for ASD Formulation?
This compound (CAS 26962-29-8) is a diester of succinic acid and 2-ethoxyethanol.[5] It is a colorless liquid with a mild odor and is currently used in the cosmetics industry as a solvent and emollient.[6][7] Its physicochemical properties suggest it may offer benefits in the formulation of ASDs.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H22O6 | [6] |
| Molecular Weight | 262.30 g/mol | [6] |
| Boiling Point | 327.5 ± 22.0 °C | [8] |
| Density | 1.064 ± 0.06 g/mL | [8] |
| Water Solubility | Soluble | [9] |
Potential Roles of DEES in Amorphous Solid Dispersions:
-
Plasticizer in Hot-Melt Extrusion (HME): HME is a solvent-free technique for preparing ASDs where the API and polymer are mixed at elevated temperatures.[10][11] The high viscosity of many pharmaceutical polymers at processing temperatures can be a significant challenge. Plasticizers are added to reduce the glass transition temperature (Tg) and melt viscosity of the polymer, allowing for extrusion at lower temperatures and with less shear stress on the API.[10][12] The ester and ether functionalities in DEES suggest it may act as an effective plasticizer for common pharmaceutical polymers.
-
Solvent/Co-solvent in Solvent-Based Methods: Techniques like spray drying and solvent evaporation rely on dissolving the API and polymer in a common solvent system, which is then removed to form the solid dispersion.[13][14][15] DEES's solvent properties could be leveraged in these processes, potentially aiding in the dissolution of both the API and the polymer. Any residual DEES in the final product could then act as a plasticizer, influencing the physical stability of the ASD.[1][16]
Pre-formulation Studies: Assessing the Viability of DEES
Prior to formulating ASDs with DEES, a series of pre-formulation studies are essential to establish its compatibility and potential performance with the chosen polymer and API.
Protocol 1: Determination of DEES-Polymer Miscibility
Objective: To assess the miscibility of DEES with common pharmaceutical polymers used in ASDs (e.g., PVP K30, HPMCAS-LF, Eudragit® L100-55).
Methodology:
-
Film Casting:
-
Prepare solutions of the polymer in a suitable volatile solvent (e.g., ethanol for PVP, acetone for HPMCAS).
-
Add varying concentrations of DEES to the polymer solutions (e.g., 5%, 10%, 15%, 20% w/w of the polymer).
-
Cast the solutions onto a glass substrate and allow the solvent to evaporate slowly at room temperature, followed by vacuum drying to remove residual solvent.
-
Visually inspect the resulting films for clarity. A clear, single-phase film suggests miscibility at that concentration. Hazy or phase-separated films indicate immiscibility.
-
-
Differential Scanning Calorimetry (DSC):
-
Analyze the cast films using DSC.
-
A single, concentration-dependent glass transition temperature (Tg) for the blend is indicative of miscibility.[17] The presence of two distinct Tgs suggests phase separation. The plasticizing effect of DEES should result in a decrease in the Tg of the polymer.
-
Diagram: Pre-formulation Assessment Workflow
Caption: Workflow for pre-formulation assessment of DEES with polymers.
Investigational Formulation Protocols
The following protocols are provided as starting points for the formulation of ASDs using DEES. Optimization of the parameters will be required for specific APIs and polymers.
Protocol 2: Formulation of ASDs by Solvent Evaporation
Objective: To prepare an ASD of a model API with a selected polymer and DEES using the solvent evaporation method.
Materials:
-
Model API (e.g., Itraconazole, Indomethacin)
-
Polymer (e.g., PVP K30)
-
This compound (DEES)
-
Volatile Solvent (e.g., Ethanol)
Methodology:
-
Accurately weigh the API, polymer, and DEES in the desired ratio (e.g., API:Polymer:DEES of 1:3:0.3 w/w/w).
-
Dissolve the weighed components in a minimal amount of the volatile solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the Tg of the formulation for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and gently mill to a fine powder.
-
Store the resulting powder in a desiccator over a drying agent.
Protocol 3: Formulation of ASDs by Hot-Melt Extrusion (HME)
Objective: To prepare an ASD of a model API with a selected polymer using DEES as a plasticizer via HME.
Materials:
-
Model API (e.g., Felodipine, Nifedipine)
-
Polymer (e.g., HPMCAS-LF)
-
This compound (DEES)
Methodology:
-
Accurately weigh the API, polymer, and DEES in the desired ratio (e.g., API:Polymer:DEES of 1:4:0.4 w/w/w).
-
Physically mix the components in a mortar and pestle or a V-blender for 10-15 minutes to obtain a homogenous blend.
-
Feed the blend into a twin-screw hot-melt extruder.
-
Set the temperature profile of the extruder barrel zones to gradually increase, with the final zone temperature set just above the Tg of the formulation (as determined in pre-formulation studies). A typical starting range could be from 100°C to 160°C.
-
Set the screw speed to a moderate level (e.g., 50-100 rpm).
-
Collect the extrudate strands on a conveyor belt and allow them to cool to room temperature.
-
Mill the cooled extrudates to the desired particle size.
-
Store the milled ASD in a desiccator.
Diagram: ASD Formulation Processes
Caption: Overview of solvent evaporation and HME processes for ASD formulation.
Characterization of DEES-Containing Amorphous Solid Dispersions
A thorough characterization of the prepared ASDs is crucial to confirm the amorphous nature of the API and to assess the physical stability of the formulation.
Protocol 4: Solid-State Characterization
Objective: To evaluate the physical form of the API within the ASD and the thermal properties of the formulation.
Methodologies:
-
X-Ray Powder Diffraction (XRPD):
-
Analyze the pure API, the polymer, the physical mixture, and the prepared ASD.
-
The absence of sharp diffraction peaks characteristic of the crystalline API in the ASD pattern, and the presence of a "halo" pattern, confirms the amorphous state of the API.[18]
-
-
Differential Scanning Calorimetry (DSC):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Analyze the spectra of the individual components and the ASD.
-
Shifts in characteristic peaks (e.g., carbonyl, hydroxyl groups) can indicate intermolecular interactions (e.g., hydrogen bonding) between the API, polymer, and DEES, which are often crucial for stabilizing the amorphous form.
-
Protocol 5: Dissolution and Stability Testing
Objective: To evaluate the in vitro performance and physical stability of the DEES-containing ASD.
Methodologies:
-
In Vitro Dissolution Testing:
-
Perform dissolution studies using a USP apparatus II (paddle) in a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Compare the dissolution profile of the ASD to that of the pure crystalline API and a physical mixture. A significant increase in the dissolution rate and extent of drug release from the ASD is expected.
-
-
Accelerated Stability Studies:
-
Store the prepared ASDs under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 1, 3, 6 months).
-
At each time point, re-characterize the samples using XRPD and DSC to check for any signs of recrystallization. The absence of crystalline peaks and significant changes in the Tg would indicate good physical stability.
-
Conclusion and Future Perspectives
This compound presents an interesting, albeit unexplored, potential as an excipient for the formulation of amorphous solid dispersions. Its properties as a solvent and its likely function as a plasticizer could be beneficial in both solvent-based and melt-based manufacturing processes. The investigational protocols provided in this application note offer a systematic approach for researchers to evaluate the feasibility of using DEES in their ASD formulations.
Crucially, comprehensive studies on the miscibility of DEES with a range of pharmaceutical polymers are required. Furthermore, a thorough evaluation of its safety and toxicological profile for oral administration is a prerequisite for its consideration in any pharmaceutical product. Should these investigations yield positive results, DEES could represent a valuable addition to the formulator's toolbox for tackling the challenges of poorly soluble drugs.
References
- 1. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Solubility/Miscibility in Amorphous Dispersions: It Is Time to Move Beyond Regular Solution Theories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. | Semantic Scholar [semanticscholar.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ewg.org [ewg.org]
- 8. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPMC Solubility Chart [hpmc.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [bjpharm.org.uk]
- 14. hpmc solubility - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 15. This compound, 26962-29-8 [thegoodscentscompany.com]
- 16. Solubility parameters of hypromellose acetate succinate and plasticization in dry coating procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. tenessy.com [tenessy.com]
- 20. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Investigating Diethoxyethyl Succinate as a Novel Plasticizer for Enteric-Coated Tablets
Foundational Principles of Enteric Coating Technology
The Imperative for Enteric Protection
Enteric coatings are functional polymeric barriers applied to oral solid dosage forms. Their primary purpose is to remain intact in the acidic environment of the stomach and to dissolve rapidly in the higher pH environment of the small intestine.[1] This functionality is crucial for:
-
Protecting Active Pharmaceutical Ingredients (APIs) that are susceptible to degradation by gastric acid.
-
Preventing Gastric Mucosal Irritation from certain APIs.
-
Targeting Drug Release to the proximal small intestine for localized action or optimal absorption.
Core Components: The Synergy of Polymer and Plasticizer
The success of an enteric coating hinges on the interplay between a pH-sensitive polymer and a plasticizer.
-
Enteric Polymers: These are high-molecular-weight polymers with acidic functional groups (e.g., carboxylic acids). Common examples include hydroxypropyl methylcellulose acetate succinate (HPMCAS) and copolymers of methacrylic acid (e.g., Eudragit® series).[2] They are insoluble at the low pH of the stomach but become ionized and dissolve as the pH rises in the intestine.
-
The Role of the Plasticizer: Plasticizers are low-molecular-weight substances that are incorporated into the polymer matrix. Their primary function is to reduce the glass transition temperature (Tg) of the polymer.[3] By lowering the Tg, plasticizers facilitate the coalescence of polymer particles into a continuous, flexible film during the coating process at manageable temperatures.[3] A well-chosen plasticizer prevents the film from becoming brittle and cracking during manufacturing, storage, or transit, thereby ensuring the integrity of the acid-resistant seal.[3][4]
The Challenge in Plasticizer Selection
Selecting an appropriate plasticizer is a critical formulation decision. The ideal candidate must be compatible with the polymer and API, thermally stable, and efficient at reducing the polymer's Tg. Common plasticizers like triethyl citrate (TEC) and triacetin are effective but can be prone to evaporation at high processing temperatures or hydrolysis over time, potentially compromising the coating's long-term stability.[5] This creates an ongoing need for novel, stable, and effective plasticizing agents.
Candidate Profile: Diethoxyethyl Succinate (DES)
This compound is a diester of succinic acid and 2-ethoxyethanol.[6] While its primary applications are in the cosmetics and personal care industries as a solvent, emollient, and skin-conditioning agent, its molecular structure and properties warrant investigation for pharmaceutical applications.[7][8][9]
Physicochemical Properties
DES presents a unique combination of properties that make it an interesting candidate for enteric coating formulations.
| Property | Value | Source |
| Chemical Name | Bis(2-ethoxyethyl) butanedioate | [6][10] |
| CAS Number | 26962-29-8 | [10][11] |
| Molecular Formula | C12H22O6 | [11] |
| Appearance | Colorless transparent liquid | [12] |
| Solubility | Soluble in oil. Partially soluble in water (approx. 6-8%) and ethanol (approx. 10%). | [13] |
| Boiling Point | ~390 °C (estimated) | [14] |
Rationale for Investigation in Enteric Coatings
The potential utility of DES as a plasticizer stems from several key characteristics:
-
Ester Functionality: As a succinate ester, its structure is analogous to other ester-based plasticizers, suggesting it can interact with polymer chains to increase flexibility.[6]
-
Unique Solubility: Its compatibility with both hydrophobic and hydrophilic substances could improve film formation from aqueous polymer dispersions and potentially modulate drug release.[6]
-
High Boiling Point: A high boiling point suggests lower volatility and potential for reduced loss during the thermal stages of the coating and curing process, leading to a more stable final product.[14]
-
Favorable Safety Profile: DES is generally considered safe for topical use, with a low risk factor, which is a positive starting point for evaluation as a pharmaceutical excipient.[8][9][12]
Experimental Protocol: Formulation and Preparation
This section details a systematic process for preparing enteric-coated tablets using DES as the test plasticizer and comparing its performance against a standard formulation containing Triethyl Citrate (TEC).
Materials and Equipment
-
Core Tablets: Placebo tablets (e.g., microcrystalline cellulose) or tablets containing a model API.
-
Enteric Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS, MF Grade).
-
Plasticizers: this compound (DES) and Triethyl Citrate (TEC, as control).
-
Anti-tacking Agent: Talc.
-
Solvent System: Deionized Water.
-
Equipment: Laboratory scale, magnetic stirrer, pan coater, spray gun, tablet hardness tester, friabilator.
Workflow for Coating Suspension Preparation and Application
The following workflow outlines the key steps from formulation to the final coated product.
Caption: Experimental workflow for enteric coating.
Coating Suspension Formulations
The following formulations should be prepared to compare DES against the standard plasticizer, TEC. Concentrations are based on the dry weight of the polymer.
| Component | Formulation F1 (Control) | Formulation F2 (Test) | Function |
| HPMCAS (AS-MF) | 100 g | 100 g | Enteric Polymer |
| Triethyl Citrate (TEC) | 20 g | - | Standard Plasticizer |
| This compound (DES) | - | 20 g | Test Plasticizer |
| Talc | 50 g | 50 g | Anti-tacking Agent |
| Deionized Water | 830 g | 830 g | Solvent |
| Total Solids | 17.0% | 17.0% |
Tablet Coating and Curing Process
-
Pre-heat the pan coater with the core tablets to a bed temperature of 40-45°C.[2]
-
Set the atomizing air pressure and spray rate (e.g., 10-15 g/min ) to achieve a fine mist without overwetting the tablets.[15]
-
Begin the coating process, continuing until a theoretical weight gain of 10-15% is achieved.[15]
-
After spraying is complete, allow the tablets to tumble in the pan with drying air for 15 minutes.
-
Transfer the coated tablets to a calibrated oven and cure at 60°C for 2 hours to facilitate complete film formation.[4] This step is critical for ensuring the polymer chains have relaxed and formed a continuous, stable film.
Protocol: Characterization and Performance Evaluation
After preparation, the coated tablets must be rigorously tested to determine if the DES-based coating meets the requirements for an enteric dosage form.
The Role of a Plasticizer in Film Formation
A plasticizer works by inserting itself between polymer chains, disrupting intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, which is essential for them to coalesce from dispersed particles into a uniform film during the drying and curing stages.
Caption: Plasticizers (DES) increase space between polymer chains (P).
Physical and Morphological Characterization
-
Surface Morphology: Examine the tablet surfaces using Scanning Electron Microscopy (SEM) to check for cracks, pores, or other defects. A smooth, continuous surface is desired.
-
Weight Uniformity and Hardness: Test a sample of coated tablets (n=20) for weight uniformity and hardness to ensure the coating process did not negatively impact these critical quality attributes.
-
Film Thickness: Measure the coating thickness from SEM cross-sections to ensure uniformity.
In Vitro Dissolution Testing (USP Apparatus 2, Paddle)
This two-stage test is the definitive measure of enteric performance.
-
Acid Resistance Stage:
-
Medium: 750 mL of 0.1 N HCl (pH 1.2).
-
Procedure: Place 6 tablets in the apparatus at 37°C ± 0.5°C and 50 RPM for 2 hours.
-
Acceptance Criteria: The tablets should show no signs of disintegration, cracking, or softening. Less than 10% of the API should be released.
-
-
Buffer Stage:
-
Medium: After 2 hours, add 250 mL of 0.20 M sodium phosphate tribasic to the vessel to adjust the pH to 6.8.
-
Procedure: Continue the test for an additional 45-60 minutes, taking samples at regular intervals (e.g., 5, 10, 15, 30, 45, 60 min).
-
Acceptance Criteria: At least 80% of the API should be released within the specified time.
-
Anticipated Outcomes and Future Directions
-
Successful Outcome: If the DES-plasticized tablets (F2) pass the two-stage dissolution test and exhibit good film morphology, it would indicate that DES is a viable plasticizer for HPMCAS-based enteric coatings. This would warrant further investigation into its long-term stability, its compatibility with other enteric polymers, and its effect on different APIs.
-
Potential Failure Modes:
-
Failure in Acid Stage: Cracking or premature dissolution in pH 1.2 suggests insufficient plasticization, poor film coalescence, or chemical incompatibility. The concentration of DES may need to be optimized.
-
Failure in Buffer Stage (Lag Time): A significant delay in drug release at pH 6.8 could indicate that DES is too hydrophobic or interacts with the polymer in a way that inhibits its dissolution.[1]
-
Poor Film Quality: Tacky or brittle films observed during coating would indicate that the plasticizing efficiency of DES is poor at the concentration tested.
-
This application note provides a foundational framework for the systematic evaluation of this compound in a novel pharmaceutical role. The successful application of DES could offer formulators a new, stable, and effective tool for developing robust enteric-coated drug products.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. US5837291A - Enteric preparation coated with a non-solvent enteric coating agent using a liquid plasticizer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Influence of aqueous coatings on the stability of enteric coated pellets and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 7. sincereskincare.com [sincereskincare.com]
- 8. China this compound With CAS 26962-29-8 factory and manufacturers | Unilong [unilongmaterial.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. This compound (with Product List) [incidecoder.com]
- 11. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ensince.com [ensince.com]
- 13. This compound [myskinrecipes.com]
- 14. This compound, 26962-29-8 [thegoodscentscompany.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Application Notes & Protocols: Diethoxyethyl Succinate as a Multifunctional Emollient in Dermatological Research
Abstract: The selection of an emollient in dermatological formulations is a critical decision that influences not only the sensory characteristics and stability of the product but also its therapeutic efficacy. Diethoxyethyl succinate has emerged as a versatile and high-performance emollient, offering unique benefits for researchers, scientists, and drug development professionals. Its distinctive properties as a skin conditioner, solvent, and texture enhancer make it a valuable ingredient in advanced skincare and topical therapeutic systems. This guide provides an in-depth technical overview, field-proven insights, and detailed experimental protocols for the effective utilization of this compound in dermatological research.
Core Profile and Mechanism of Action
This compound (CAS 26962-29-8) is a synthetic diester of succinic acid and 2-ethoxyethanol.[1][2] Its chemical structure confers a unique combination of properties that are highly desirable in dermatological preparations. Unlike traditional emollients that may be heavy or occlusive, this compound provides a lightweight, non-greasy skin feel, enhancing the overall aesthetic and user compliance of a formulation.[3][4]
Physicochemical Properties
The functional characteristics of this compound are rooted in its molecular structure. A summary of its key properties is presented below.
| Property | Value / Description | Significance in Formulation |
| INCI Name | This compound | Universal nomenclature for ingredient labeling.[5] |
| Appearance | Colorless to pale yellow transparent liquid.[4] | Does not impart color to the final formulation. |
| Odor | Odorless to very light characteristic odor.[4] | Suitable for fragrance-free formulations. |
| Solubility | Soluble in oils and alcohol; partially soluble in water (approx. 6-8%).[3][5] | Versatile for use in O/W emulsions, W/O emulsions, and anhydrous systems. Can act as a co-solvent. |
| Safety Profile | Low risk for cancer, allergies, and reproductive toxicity.[1][6] | Favorable for use in products intended for a wide range of skin types, including sensitive skin.[7] |
| Primary Functions | Emollient, Skin-Conditioning Agent, Solvent, Surfactant.[4][7] | Multifunctional ingredient that can simplify formulations. |
Mechanism of Emollience and Skin Barrier Support
The primary role of an emollient is to soften and smooth the skin by filling the spaces between corneocytes in the stratum corneum. This compound achieves this while also providing humectant properties, attracting and retaining water to enhance skin hydration.[6] This dual-action mechanism helps to reinforce the skin's natural barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[8][9]
Caption: Mechanism of this compound on the skin barrier.
Application in Dermatological Formulations
The unique solubility profile of this compound makes it exceptionally versatile.[3] It can be incorporated into the oil phase of traditional emulsions or, due to its partial water solubility, can be used to improve the texture and feel of aqueous gel-based systems. Its solvent properties are particularly valuable for dissolving active pharmaceutical ingredients (APIs) or cosmetic actives that have poor solubility in common carriers, thereby enhancing their bioavailability.[2][10]
Protocol 2.1: Formulation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a stable and aesthetically pleasing O/W cream. The causality behind this multiphase system is the careful heating and homogenization of immiscible lipid and aqueous phases, stabilized by an emulsifier. This compound is included in the oil phase to provide emollience and improve the sensory profile.
Materials:
-
Phase A (Oil Phase):
-
This compound: 5.0% w/w
-
Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier): 4.0% w/w
-
Caprylic/Capric Triglyceride: 8.0% w/w
-
Phenoxyethanol (Preservative): 0.5% w/w
-
-
Phase B (Aqueous Phase):
-
Deionized Water: 77.5% w/w
-
Glycerin: 4.0% w/w
-
Xanthan Gum (Thickener): 0.5% w/w
-
-
Phase C (Cool-down Phase):
-
Citric Acid (pH adjuster): q.s. to pH 5.0-5.5
-
Procedure:
-
Preparation of Phases: In a primary beaker, combine all ingredients of Phase A. In a separate beaker, combine the ingredients of Phase B.
-
Heating: Heat both beakers to 75°C in a water bath. Stir each phase until all components are fully dissolved and uniform.
-
Rationale: Heating reduces the viscosity of the oil phase and ensures complete melting of solid components, facilitating the formation of a stable emulsion. The aqueous phase is heated to the same temperature to prevent thermal shock and precipitation when the phases are combined.
-
-
Emulsification: Slowly add Phase A to Phase B while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at 5000 RPM for 3-5 minutes.
-
Rationale: High-shear mixing provides the necessary energy to break down the oil phase into fine droplets, which are then dispersed throughout the continuous aqueous phase. The emulsifier stabilizes these droplets, preventing coalescence.
-
-
Cooling: Remove the emulsion from the water bath and continue mixing with a propeller or anchor stirrer at a lower speed (e.g., 300 RPM) to facilitate uniform cooling.
-
Final Adjustments: When the temperature of the batch cools to below 40°C, add Phase C ingredients. Adjust the pH to the target range of 5.0-5.5 using citric acid.
-
Rationale: The skin's natural pH is slightly acidic. Adjusting the formulation's pH to this range ensures compatibility and minimizes the potential for irritation.
-
-
Homogenization and Storage: Homogenize for another minute to ensure uniformity. Pour the final cream into appropriate containers.
Caption: Workflow for O/W emulsion formulation.
Efficacy Evaluation Protocols
To substantiate claims of moisturizing and barrier-enhancing properties, standardized and controlled testing is crucial.[9] The following protocol outlines a non-invasive, in vivo method to assess the efficacy of a formulation containing this compound.
Protocol 3.1: In Vivo Assessment of Skin Hydration and Barrier Function
This protocol is designed to measure changes in skin hydration (corneometry) and transepidermal water loss (TEWL) following the application of a test formulation. A self-validating design is employed by comparing the treated site to an untreated control site on the same subject.
Materials & Equipment:
-
Test formulation (e.g., from Protocol 2.1)
-
Corneometer® (for skin hydration)
-
Tewameter® (for TEWL)
-
Climate-controlled room (20 ± 2°C, 50 ± 5% relative humidity)
-
Volunteer subjects (n ≥ 10) meeting inclusion/exclusion criteria.
Procedure:
-
Acclimatization: Subjects rest in the climate-controlled room for at least 15 minutes before any measurements are taken.[9]
-
Rationale: This ensures that skin parameters are stable and not influenced by recent environmental changes.
-
-
Site Demarcation: Mark two test sites (e.g., 2x2 cm squares) on the volar forearm of each subject. One site will be for treatment, the other will serve as the untreated control.
-
Baseline Measurement (T0): Take three measurements of skin hydration and TEWL from within each marked site using the Corneometer® and Tewameter®, respectively. Record the average for each site.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated treatment site. The control site remains untreated.
-
Post-Application Measurements: At specified time points (e.g., T1hr, T2hr, T4hr), repeat the measurements as described in step 3 on both the treated and untreated sites.
-
Data Analysis: Calculate the percentage change from baseline for both hydration and TEWL at each time point for both sites. Compare the changes in the treated site to the untreated site using appropriate statistical tests (e.g., paired t-test). A significant increase in hydration and a significant decrease in TEWL in the treated area relative to the control indicates emollient efficacy.[11]
Safety and Biocompatibility Assessment
While this compound has a favorable safety profile, any new formulation should be assessed for its potential to cause skin irritation.[1] The in vitro Skin Irritation Test (SIT) using a Reconstructed Human Epidermis (RhE) model is a validated, non-animal alternative to traditional rabbit skin irritation tests.[12]
Protocol 4.1: In Vitro Skin Irritation Test (OECD 439)
This protocol is a validated method to assess the skin irritation potential of a chemical or formulation by measuring its effect on cell viability in an RhE model (e.g., EpiDerm™).[12][13] The protocol is self-validating through the mandatory inclusion of a negative control (NC) and a positive control (PC).
Materials & Equipment:
-
RhE tissue models (e.g., EpiDerm™ EPI-200)
-
Assay medium
-
Test formulation
-
Negative Control (NC): Dulbecco's Phosphate Buffered Saline (DPBS)
-
Positive Control (PC): 5% aqueous Sodium Dodecyl Sulfate (SDS) solution
-
MTT solution (1 mg/mL)
-
Isopropanol
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Pre-Incubation: Upon receipt, place the RhE tissues into a 6-well plate containing pre-warmed assay medium and incubate overnight (37°C, 5% CO₂).[14]
-
Topical Exposure (Day 1): Apply 30 µL of the test formulation, NC, and PC to the apical surface of triplicate tissues for each condition.[13]
-
Incubation: Incubate the treated tissues for 60 minutes at 37°C.[15]
-
Washing and Post-Incubation: Thoroughly wash the test substances from the tissue surface with DPBS. Transfer the tissues to fresh assay medium and incubate for 42 hours.[13]
-
Rationale: The extended post-incubation period allows for the full development of cytotoxic effects that lead to irritation.
-
-
MTT Viability Assay (Day 3): Transfer each tissue to a 24-well plate containing MTT solution and incubate for 3 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[13]
-
Formazan Extraction: Blot the tissues and transfer them to a new 24-well plate containing 2 mL of isopropanol per well. Extract the formazan for 2 hours with gentle shaking.
-
Quantification: Transfer the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm using a spectrophotometer.
-
Classification: Calculate the percent viability for each tissue relative to the negative control [(OD_test / OD_NC) x 100]. If the mean tissue viability for the test formulation is ≤ 50%, it is classified as an irritant (GHS Category 2).[12] The test is considered valid if the PC viability is ≤ 40% and the NC viability is 100%.
Caption: Workflow for the In Vitro Skin Irritation Test (RhE).
Conclusion
This compound is a highly versatile and effective ingredient for modern dermatological research and formulation. Its multifunctional nature as an emollient, humectant, and solvent, combined with a favorable safety profile and excellent sensory characteristics, allows for the development of sophisticated and compliant topical products. The protocols outlined in this guide provide a robust framework for formulating with, evaluating the efficacy of, and confirming the safety of preparations containing this compound, empowering researchers to leverage its full potential in advancing skin science.
References
- 1. ewg.org [ewg.org]
- 2. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. ensince.com [ensince.com]
- 5. This compound [myskinrecipes.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. beautydecoded.com [beautydecoded.com]
- 8. sincereskincare.com [sincereskincare.com]
- 9. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. iivs.org [iivs.org]
- 13. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
Application Notes and Protocols: Diethoxyethyl Succinate as a Coalescing Agent in Coatings
For Researchers, Scientists, and Formulation Professionals
Abstract
This document provides a comprehensive technical guide on the evaluation of Diethoxyethyl Succinate for its potential application as a coalescing agent in waterborne coatings. While primarily recognized for its use in the cosmetics industry as a solvent and emollient, its chemical structure and physical properties suggest its utility in facilitating film formation in latex paints.[1][2][3][4][5] This guide will detail the theoretical mechanism of action, present detailed protocols for its evaluation, and provide a framework for formulating and testing coatings incorporating this diester. The focus is on enabling researchers to systematically assess its efficacy in reducing the minimum film formation temperature (MFFT) and its impact on the final properties of the coating.
Introduction to Coalescing Agents and this compound
The Critical Role of Coalescence in Waterborne Coatings
The formation of a durable, continuous film from a liquid latex paint is a complex process involving the evaporation of water and the subsequent fusion of discrete polymer particles.[6][7] This fusion, known as coalescence, is critical for achieving the desired protective and aesthetic properties of the coating, such as scrub resistance, gloss, and barrier properties.[8] The temperature at which this process can successfully occur is defined by the Minimum Film Formation Temperature (MFFT), a property closely related to the glass transition temperature (Tg) of the polymer binder.[9][10] If the ambient application temperature is below the MFFT, the polymer particles remain as discrete spheres, resulting in a cracked or powdery, incoherent film.[10][11]
Coalescing agents are essential additives, typically slow-evaporating solvents, that act as temporary plasticizers for the polymer particles.[9][11] By softening these particles, they effectively lower the MFFT, allowing for the formation of a continuous film at lower temperatures.[9][11] An ideal coalescing agent should efficiently reduce the MFFT, evaporate slowly enough to participate in film formation, but eventually leave the film so as not to compromise long-term properties like hardness and block resistance.[9][11]
This compound: A Potential Candidate for Coalescence
This compound (CAS No. 26962-29-8), also known as bis(2-ethoxyethyl) succinate, is a diester of succinic acid and 2-ethoxyethanol.[2][5] Its primary applications are in the cosmetics and personal care industries, where it functions as a solvent, emollient, and conditioning agent, valued for its low volatility, high solvency power, and favorable safety profile.[1][4][12]
Its chemical structure, featuring both ester and ether linkages, imparts unique solubility characteristics, allowing compatibility with a range of substances.[2] This high solvency, coupled with a high boiling point, suggests that it could be an effective coalescing agent in coating formulations.[4] It has been noted for its use as a solvent in coatings to enhance drying and penetration properties.[4] This guide provides the necessary protocols to rigorously evaluate its performance specifically as a primary coalescing agent.
Physicochemical Properties and Theoretical Mechanism
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point and low volatility are critical attributes for a coalescing agent, ensuring it remains in the film during the crucial coalescence phase.
| Property | Value | Reference(s) |
| CAS Number | 26962-29-8 | [1] |
| Molecular Formula | C12H22O6 | [1] |
| Molecular Weight | 262.30 g/mol | [2] |
| Boiling Point | 327.5 ± 22.0 °C (Predicted) | [1][4] |
| Density | 1.064 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Appearance | Colorless liquid | [12] |
| Primary Functions | Solvent, Emollient, Plasticizer | [2][4][12] |
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Mechanism of Coalescence
The process of film formation from a latex dispersion occurs in three main stages. This compound is hypothesized to play its primary role in the final two stages.
Caption: The three stages of latex film formation.
-
Stage 1: Evaporation of Water: As the paint is applied, water begins to evaporate, causing the volume of the film to shrink. The dispersed polymer particles are brought closer together.[13]
-
Stage 2: Particle Packing and Deformation: As water evaporation continues, the particles come into irreversible contact. Capillary forces and external pressure from further water loss cause the particles to deform and pack into a dense arrangement. It is at this stage that the coalescing agent, this compound, having partitioned into the polymer phase due to its low water solubility, plasticizes the polymer chains, reducing their rigidity and allowing them to deform at a lower temperature.[6][9]
-
Stage 3: Polymer Interdiffusion: The final step is the coalescence itself, where the boundaries between individual particles disappear. The softened polymer chains have sufficient mobility to diffuse across the particle interfaces, leading to the formation of a continuous, homogeneous, and mechanically strong film.[6] The this compound will then slowly diffuse out of the film over time, allowing the film to regain its ultimate hardness.
Experimental Protocols for Evaluation
The following protocols provide a systematic approach to quantifying the effectiveness of this compound as a coalescing agent.
Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)
This protocol is based on the ASTM D2354 standard test method.[10][14]
Objective: To determine the efficiency of this compound in reducing the MFFT of a standard latex binder.
Equipment and Materials:
-
MFFT Bar instrument (e.g., Rhopoint MFFT-90), capable of generating a temperature gradient.[15]
-
Latex binder (e.g., a standard all-acrylic or styrene-acrylic emulsion).
-
This compound.
-
Control coalescing agent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Texanol™).
-
75 µm cube film applicator.
-
Analytical balance.
-
Glass beakers and overhead stirrer.
Procedure:
-
Sample Preparation:
-
Prepare a control sample of the neat latex binder.
-
Prepare a series of samples by adding this compound to the latex binder at varying concentrations (e.g., 2%, 4%, 6%, 8% by weight of dry polymer content).[16] Ensure slow addition under constant, gentle agitation to avoid shocking the emulsion.[11]
-
Prepare a similar series of samples using the control coalescing agent.
-
Allow all samples to equilibrate for at least 12 hours.
-
-
MFFT Instrument Setup:
-
Turn on the MFFT instrument and allow the temperature gradient plate to stabilize. A typical range for architectural coatings is 0°C to 18°C.[17]
-
Ensure a flow of dry air or nitrogen over the plate to prevent condensation at lower temperatures.
-
-
Film Application:
-
Place a strip of masking tape along the edges of the temperature gradient plate to define the application area.
-
Pour a small amount of the first test sample onto the cooler end of the plate.
-
Draw down the sample across the temperature gradient using the 75 µm film applicator to create a uniform wet film.
-
Repeat for all samples, using a new lane on the plate for each.
-
-
Observation and Measurement:
-
Allow the films to dry completely. The instrument's dry air flow will facilitate this.
-
Visually inspect the dried films. There will be a distinct transition point along the temperature gradient. Below the MFFT, the film will appear white, cracked, or powdery.[10][11] Above the MFFT, the film will be clear and continuous.
-
Identify the point where the film transitions from cracked to continuous. Use the temperature scale on the MFFT bar to read the temperature at this transition point. This is the MFFT.
-
-
Data Analysis:
-
Record the MFFT for each concentration of this compound and the control coalescent.
-
Plot MFFT (°C) versus coalescent concentration (%) for both agents to create coalescing efficiency curves.
-
Protocol 2: Formulation of a Model Architectural Paint
Objective: To prepare a simple, unpigmented or lightly pigmented paint formulation to serve as a vehicle for testing the performance of this compound.
Formulation (Illustrative Example):
| Component | Function | Weight (%) | Order of Addition |
| Grind Stage | |||
| Water | Solvent | 20.0 | 1 |
| Dispersant (e.g., Tamol™ 1124) | Pigment Wetting/Stabilization | 0.5 | 1 |
| Defoamer (e.g., BYK-024) | Air Release | 0.2 | 1 |
| Titanium Dioxide (e.g., Ti-Pure™ R-706) | Pigment | 22.0 | 2 (under high shear) |
| Let-Down Stage | |||
| Acrylic Latex Emulsion (50% solids) | Binder | 45.0 | 3 (under low shear) |
| This compound | Coalescing Agent | 2.0 | 4 (add slowly) |
| Rheology Modifier (e.g., HEUR type) | Thickener | 1.5 | 5 |
| Biocide | Preservative | 0.1 | 6 |
| Water | Adjustment | 8.7 | 7 |
| Total | 100.0 |
Procedure:
-
Grind Stage:
-
Charge the water, dispersant, and defoamer to a grinding vessel equipped with a high-speed disperser.
-
While mixing at high speed, slowly add the titanium dioxide pigment.
-
Continue to mix at high speed for 20-30 minutes until a fine, uniform dispersion is achieved (check with a Hegman gauge).
-
-
Let-Down Stage:
-
Reduce the mixing speed to low.
-
Add the latex emulsion to the pigment grind.
-
Slowly add the pre-weighed this compound while stirring.[11]
-
Add the rheology modifier, biocide, and final portion of water.
-
Mix for another 15-20 minutes until the batch is homogeneous.
-
Measure and record the pH and viscosity of the final paint.
-
Protocol 3: Evaluation of Dried Film Performance
Objective: To assess the impact of this compound on key physical properties of the final coating.
Procedure:
-
Film Preparation:
-
Using a film applicator (e.g., 150 µm / 6 mil wet film thickness), apply the test paint and a control paint (formulated with a benchmark coalescent) onto appropriate substrates (e.g., Leneta charts for scrub/opacity, glass panels for gloss/hardness, steel panels for corrosion testing).
-
Allow the films to cure for at least 7 days under controlled conditions (e.g., 23°C, 50% relative humidity) before testing, unless the specific test method requires otherwise.
-
-
Performance Tests:
-
Block Resistance (ASTM D4946): This test evaluates the tendency of coated surfaces to stick together under pressure. It is crucial for low-VOC coalescents, which can remain in the film longer and cause softness.[16][18]
-
Scrub Resistance (ASTM D2486): Measures the durability of the film against abrasive cleaning. This is a direct indicator of the quality of film coalescence.[16][18]
-
Gloss (ASTM D523): Measured at 20°, 60°, and/or 85° using a gloss meter. Poor coalescence can lead to a rougher surface and lower gloss.
-
Hardness (Pencil Test - ASTM D3363): A simple method to assess the development of film hardness over time as the coalescent evaporates.
-
Data Visualization and Workflow
Illustrative Performance Data
The following table presents a hypothetical comparison to illustrate how data from the described protocols might be organized.
| Property | Control (Texanol™ @ 4% on solids) | Test (this compound @ 6% on solids) |
| MFFT of Binder (°C) | 5.0 | 4.5 |
| Block Resistance (7 days, 50°C) | 8 (Good) | 6 (Fair-Good) |
| Scrub Cycles to Failure | 1200 | 1150 |
| 60° Gloss | 85 | 83 |
| Pencil Hardness (7 days) | HB | F |
Experimental Evaluation Workflow
Caption: Workflow for evaluating a novel coalescing agent.
Safety and Handling
This compound is generally considered to have a low-risk safety profile, particularly in the concentrations used in cosmetic formulations.[1] However, when handling the pure substance in a laboratory or industrial setting, standard safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[19]
-
Ventilation: Handle in a well-ventilated place to avoid inhalation of vapors.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[19]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[19][20]
Always consult the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information before use.
Conclusion
This compound presents an interesting profile for evaluation as a coalescing agent in waterborne coatings due to its high solvency, low volatility, and favorable safety profile. While it is not a traditional coalescent, its properties merit investigation. The protocols outlined in this guide provide a robust framework for researchers and formulators to systematically assess its efficiency in MFFT reduction and its overall impact on paint performance. Through rigorous testing and comparison against industry benchmarks, the viability of this compound as a novel, low-VOC coalescing agent can be thoroughly determined.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 3. sincereskincare.com [sincereskincare.com]
- 4. Cas 26962-29-8,this compound | lookchem [lookchem.com]
- 5. parchem.com [parchem.com]
- 6. coatingsworld.com [coatingsworld.com]
- 7. locusingredients.com [locusingredients.com]
- 8. dl.astm.org [dl.astm.org]
- 9. polarismarketresearch.com [polarismarketresearch.com]
- 10. specialchem.com [specialchem.com]
- 11. specialchem.com [specialchem.com]
- 12. ensince.com [ensince.com]
- 13. paint.org [paint.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. gardco.com [gardco.com]
- 16. US20210009844A1 - Coalescing agents for waterborne coatings - Google Patents [patents.google.com]
- 17. FAQs on the Rhopoint MFFT [rhopointinstruments.com]
- 18. pcimag.com [pcimag.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Protocol for the synthesis of Diethoxyethyl succinate in a laboratory setting
Application Note & Protocol: Laboratory Synthesis of Diethoxyethyl Succinate
Prepared by: A Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the laboratory synthesis of this compound, a versatile diester with significant applications in the cosmetics and personal care industries.[1] The protocol outlines the Fischer esterification of succinic acid with 2-ethoxyethanol, leveraging an acid catalyst to achieve a high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction: The Multifunctional Role of this compound
This compound (DES), with the IUPAC name Bis(2-ethoxyethyl) butanedioate, is a synthetic diester valued for its multifunctional properties.[1][2] It is formed from the reaction of succinic acid, a dicarboxylic acid that can be derived from bio-based sources, and 2-ethoxyethanol.[3] This structural composition, featuring ether linkages within the ester chains, imparts unique solubility characteristics, making it compatible with both hydrophilic and hydrophobic substances.[3]
In cosmetic and pharmaceutical formulations, DES serves as an excellent emollient, texture enhancer, and solvent.[1][4][5] Its ability to improve the spreadability of products without leaving a greasy residue, coupled with its function as a humectant to support skin hydration, makes it a desirable ingredient in creams, lotions, and hair care products.[1][6] The controlled synthetic process ensures a product of high purity and consistent quality, which is critical for applications in regulated industries.[1]
The Synthetic Approach: Fischer-Speier Esterification
The synthesis of this compound is classically achieved through Fischer-Speier esterification. This well-established reaction involves the acid-catalyzed condensation of a carboxylic acid (succinic acid) with an alcohol (2-ethoxyethanol) to form an ester and water.[3][7]
Reaction Mechanism
The Fischer esterification is a reversible, equilibrium-driven process.[7][8] The mechanism proceeds through several key steps, as outlined below:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of succinic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][8]
-
Nucleophilic Attack: The alcohol (2-ethoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][9]
-
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).[9]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[8]
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
To ensure a high yield, the reaction equilibrium must be shifted toward the products. This is achieved by applying Le Chatelier's principle in two primary ways: using a large excess of one reactant (typically the less expensive alcohol) and removing water as it is formed.[8][9]
Visualization of the Reaction Pathway
Caption: Fischer esterification pathway for this compound synthesis.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Succinic Acid | 118.09 | 59.0 g | 0.50 | Reagent grade, ≥99% |
| 2-Ethoxyethanol | 90.12 | 99.1 g (105 mL) | 1.10 | Reagent grade, ≥99% |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~2 mL | - | Concentrated (98%), catalyst |
| Toluene | 92.14 | 100 mL | - | For azeotropic removal of water |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | 5% aqueous solution for neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
| Boiling Chips | - | 2-3 pieces | - | To ensure smooth boiling |
Equipment
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a stopper for the third neck. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add succinic acid (59.0 g, 0.50 mol), 2-ethoxyethanol (105 mL, 1.10 mol), and toluene (100 mL). The molar ratio of succinic acid to 2-ethoxyethanol is approximately 1:2.2, with the excess alcohol helping to drive the reaction forward.[3] Toluene serves as an azeotropic agent to facilitate the removal of water.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (~2 mL) to the stirred mixture. An exothermic reaction may occur.
-
Reflux and Water Removal: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
-
Reaction Monitoring: Continue the reflux until the theoretical amount of water (18 mL, 1.0 mol) has been collected in the trap, which typically takes several hours. The cessation of water collection indicates the reaction is nearing completion.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Aqueous Work-up (Neutralization and Washing):
-
Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of a 5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.
-
100 mL of deionized water.
-
100 mL of brine (saturated NaCl solution) to break any emulsions and aid in drying.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.
-
Purification via Vacuum Distillation: Purify the crude this compound by vacuum distillation.[3] This is crucial for separating the high-boiling point product from any unreacted 2-ethoxyethanol and non-volatile impurities. The expected boiling point is approximately 327.5 °C at atmospheric pressure, but under vacuum, this will be significantly lower, preventing thermal degradation.[1]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (~1735 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (262.3 g/mol ).[1]
Safety and Handling
-
2-Ethoxyethanol: Is a reproductive toxin and should be handled with extreme care in a fume hood.
-
Concentrated Sulfuric Acid: Is highly corrosive. Handle with appropriate PPE.
-
Toluene: Is flammable and an irritant. Avoid inhalation and contact with skin.
-
Vacuum Distillation: Poses an implosion risk. Use appropriate glassware and a safety screen.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound [myskinrecipes.com]
- 6. sincereskincare.com [sincereskincare.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Diethoxyethyl Succinate (DEES)
Welcome to the technical support hub for Diethoxyethyl succinate (DEES). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage DEES as a powerful solvent to overcome the solubility hurdles of hydrophobic active pharmaceutical ingredients (APIs). Here, we will move beyond simple protocols to explain the underlying science, helping you make informed decisions and troubleshoot effectively during your formulation development.
Section 1: Understanding this compound (DEES) - The Fundamentals
Q1: What is this compound and why is it an effective solubilizer?
This compound (DEES) is a synthetic diester of succinic acid and 2-ethoxyethanol. Its efficacy as a solubilizer for a wide range of hydrophobic drugs stems from its unique amphiphilic molecular structure. It possesses both polar (ester and ether groups) and non-polar (ethyl chains) regions. This dual character allows it to effectively interact with and dissolve drug molecules that have poor aqueous solubility, acting as a bridge between the hydrophobic API and more polar formulation components.[1][2]
The mechanism involves reducing the solute-solute interactions of the crystalline drug by forming more favorable solute-solvent interactions. This process effectively prevents the crystallization of active agents, ensuring a uniform and stable solution, which is critical for enhancing bioavailability.[1]
-
Trade Names: You may encounter DEES under various trade names, with one of the most common in the pharmaceutical industry being Transcutol®. Note that Transcutol® HP is a highly purified grade of Diethylene glycol monoethyl ether, a related but distinct chemical, often used for similar purposes.[3][4][5][6] For the purpose of this guide, we focus on the properties of DEES.
Q2: How does DEES compare to other common solubilizers like PEG 400 or Propylene Glycol?
While solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) are staples in formulation science, DEES offers a distinct advantage due to its greater non-polar character, making it particularly effective for highly lipophilic ('grease-ball') molecules.[7]
| Solvent | Key Properties | Best Suited For |
| This compound (DEES) | Amphiphilic, strong non-polar character, good solvent for a wide range of APIs. Soluble in both oil and water to some extent.[8] | Highly hydrophobic (lipophilic) APIs that are challenging to dissolve in more polar solvents. |
| PEG 400 | Highly polar, water-miscible, good solubilizer for moderately polar APIs. Can form hydrogen bonds. | APIs with some degree of polarity. Often used in self-emulsifying drug delivery systems (SEDDS).[9][10][11] |
| Propylene Glycol (PG) | Polar, water-miscible, often used as a co-solvent. Less viscous than PEG 400. | Co-solvent systems to enhance the solubility of drugs in aqueous or non-aqueous vehicles.[12] |
The choice of solvent is highly dependent on the physicochemical properties of the specific API.[13] Therefore, a preliminary solubility screening is always the recommended first step.
Section 2: Formulation Development with DEES - Protocols & Workflows
Workflow for DEES-Based Formulation Development
Successful formulation requires a systematic approach. The following workflow outlines the key decision points from initial screening to final formulation.
Caption: Formulation development workflow using DEES.
Protocol 1: Equilibrium Solubility Assessment
Objective: To quantify the saturation solubility of a hydrophobic API in DEES compared to other common solvents.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (DEES)
-
PEG 400 (Control)
-
Propylene Glycol (Control)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for analysis
Methodology:
-
Preparation: Add an excess amount of API to 2 mL of each solvent (DEES, PEG 400, PG) in separate, labeled vials. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved API.
-
Sampling: Carefully pipette a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.[14][15] Express the results in mg/mL.
Protocol 2: Drug-Excipient Compatibility Screening
Objective: To assess the potential for chemical interactions between the API and DEES under stressed conditions.[16]
Materials:
-
API
-
DEES
-
Differential Scanning Calorimeter (DSC)
-
HPLC system
-
Stability chambers (e.g., 40°C/75% RH)
Methodology:
-
Sample Preparation:
-
Binary Mixture: Prepare a 1:1 physical mixture of the API and DEES.
-
API Control: Pure API.
-
Excipient Control: Pure DEES.
-
-
Thermal Analysis (DSC):
-
Accelerated Stability Study:
-
Place the binary mixture and the API control in open and closed vials in a stability chamber (e.g., 40°C/75% relative humidity) for 2-4 weeks.[18][19]
-
Analysis: At designated time points, analyze the samples by HPLC. Compare the chromatograms of the mixture against the control for the appearance of new degradation peaks or a significant loss of API potency.
-
Section 3: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q3: My API is precipitating out of the DEES solution over time. What's happening and how can I fix it?
Possible Causes:
-
Supersaturation: The initial formulation may be supersaturated. While DEES is a powerful solvent, exceeding the equilibrium solubility can lead to eventual crystallization, especially with temperature fluctuations.
-
Hydrolysis of DEES: DEES is an ester and can be susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions.[1] This degradation can alter the solvent properties of the formulation, leading to drug precipitation. The hydrolysis products are succinic acid and 2-ethoxyethanol.[1]
-
Temperature Effects: The solubility of most drugs is temperature-dependent. A formulation prepared at an elevated temperature may precipitate upon cooling to room temperature.
Solutions:
-
Determine Equilibrium Solubility: First, ensure you are working below the saturation solubility at your intended storage temperature by performing the protocol described in Section 2.
-
Control for Water: Minimize the exposure of your formulation to atmospheric moisture. Use tightly sealed containers and consider packaging under nitrogen.[3] Store in a dry environment.
-
pH Control: If your formulation contains aqueous components, ensure the pH is near neutral (pH 6-7.5), as both acidic and basic conditions can catalyze ester hydrolysis.[20]
-
Add a Co-solvent or Polymer: Consider adding a co-solvent (like Propylene Glycol) or a precipitation inhibitor (like PVP or HPMC) to the formulation. These can help maintain drug supersaturation and improve stability.[21]
-
Use a Self-Emulsifying Drug Delivery System (SEDDS): For very challenging compounds, formulating a SEDDS with DEES as a co-solvent can be highly effective. These systems form fine oil-in-water emulsions upon contact with aqueous fluids, keeping the drug solubilized.[6][22]
Q4: I'm seeing new peaks in my HPLC chromatogram during stability testing. Is this from the API or the DEES?
Possible Causes:
-
API Degradation: The API itself may be unstable under the stressed conditions, leading to degradation products.
-
DEES Hydrolysis: As mentioned, DEES can hydrolyze.[1] Its degradation products (succinic acid, 2-ethoxyethanol) may be detectable by your HPLC method.
-
Drug-Excipient Interaction: A direct chemical reaction between the API and DEES (or its impurities) may be occurring, forming new adducts.[16][23]
Troubleshooting Steps:
-
Run Controls: Always run parallel stability studies on the pure API and pure DEES under the same conditions. This will help you identify if the new peaks originate from the degradation of either individual component.
-
Forced Degradation Study: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) on the API alone. This helps create a "fingerprint" of its potential degradants, which you can compare to the peaks seen in your formulation.
-
Mass Spectrometry (LC-MS): If the issue persists, use LC-MS to identify the mass of the unknown peaks.[14] This can provide definitive evidence of whether the peak is a known API degradant, a DEES hydrolysis product, or a new API-excipient adduct.
Q5: The viscosity of my formulation is inconsistent between batches. How can I control this?
Possible Causes:
-
Inaccurate Measurements: Small variations in the amounts of high-viscosity components can lead to significant differences in the final product.[24]
-
Mixing Inconsistencies: The speed, time, and type of mixing can all impact the final viscosity, especially for emulsions or gels.[24][25]
-
Temperature Control: Viscosity is highly dependent on temperature. Processing at different temperatures will lead to batch-to-batch variability.
Solutions:
-
Calibrate Equipment: Ensure all balances and measuring devices are properly calibrated.[24]
-
Standardize Mixing Procedures: Define and validate optimal mixing times and speeds. For emulsions, using a high-shear mixer or homogenizer can improve consistency.[24][25]
-
Precise Temperature Control: Carefully control the temperature during all manufacturing steps, including heating and cooling rates.[25] Implement programmable logic controllers (PLCs) for manufacturing vessels to ensure reproducibility.[25]
Section 4: Advanced Topics & Considerations
Analytical Method Development
When developing an HPLC method for a DEES-based formulation, consider that DEES itself can have a UV absorbance. It is crucial to develop a method where the API peak is well-resolved from any peaks originating from the excipient. A gradient method is often required. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[15]
Mechanism of Solubilization: A Deeper Look
The effectiveness of DEES is rooted in its molecular structure, which facilitates various intermolecular interactions.
Caption: Solubilization mechanism of DEES with hydrophobic drugs.
Regulatory & Safety Status
DEES is used in cosmetic and personal care products as an emollient and solvent.[2][26] For pharmaceutical applications, it's crucial to use a high-purity grade and verify its status in the FDA's Inactive Ingredient Database for the intended route of administration. Always consult the latest regulatory data sheets for comprehensive safety and handling information.[3]
References
- 1. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. Transcutol® HP ⋅ Gattefossé [gattefosse.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Processing of nimesulide-PEG 400-PG-PVP solid dispersions: preparation, characterization, and in vitro dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Investigation of the Influence of PEG 400 and PEG-6-Caprylic/Capric Glycerides on Dermal Delivery of Niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Efficacy of Carboxymethylcellulose 0.5%, Hydroxypropyl-guar Containing Polyethylene Glycol 400/Propylene Glycol, and Hydroxypropyl Methyl Cellulose 0.3% Tear Substitutes in Improving Ocular Surface Disease Index in Cases of Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. crsubscription.com [crsubscription.com]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 19. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. mdpi.com [mdpi.com]
- 23. quercus.be [quercus.be]
- 24. pharmadigests.com [pharmadigests.com]
- 25. pharmtech.com [pharmtech.com]
- 26. sincereskincare.com [sincereskincare.com]
Technical Support Center: Improving the Long-Term Stability of Diethoxyethyl Succinate Formulations
Welcome to the technical support center for Diethoxyethyl succinate (DES) formulations. As a versatile emollient, solvent, and skin-conditioning agent, DES is increasingly utilized in advanced cosmetic and pharmaceutical formulations.[1][2][3] However, its ester structure presents unique stability challenges that must be addressed to ensure product quality, safety, and efficacy over its entire shelf life.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical insights, troubleshooting advice, and validated protocols to help you navigate the complexities of DES formulation stability.
Understanding the Core Stability Challenge: Ester Hydrolysis
The primary degradation pathway for this compound is hydrolysis.[4] This chemical reaction involves the cleavage of the ester bonds by water, resulting in the formation of Succinic Acid and 2-Ethoxyethanol.[4] This process can be catalyzed by the presence of acids (H⁺) or bases (OH⁻), making pH a critical control parameter in your formulation.
The consequences of hydrolysis are significant:
-
Shift in pH: The generation of succinic acid will lower the formulation's pH, which can impact the stability of other ingredients, alter the product's sensory profile, and potentially cause skin irritation.
-
Loss of Efficacy: Degradation of DES reduces its concentration, diminishing its intended function as an emollient or solvent.
-
Physical Instability: Changes in chemical composition can lead to phase separation, precipitation, or changes in viscosity.
The following diagram illustrates the mechanisms of acid and base-catalyzed hydrolysis of this compound.
Caption: Acid and Base-Catalyzed Hydrolysis of this compound.
Troubleshooting Guide for Formulation Instability
This section addresses specific issues you may encounter during the development and stability testing of DES formulations in a practical question-and-answer format.
Q1: My aqueous DES formulation shows a significant drop in pH and a change in odor over time. What is the likely cause and how can I fix it?
A: This is a classic sign of ester hydrolysis. The drop in pH is caused by the formation of succinic acid, one of the primary degradation products.[4] The change in odor can be attributed to the other degradation product, 2-ethoxyethanol.
Causality: The rate of hydrolysis is highly dependent on the initial pH of your formulation and the storage temperature. Both acidic and alkaline conditions can accelerate this degradation.[4]
Troubleshooting Steps:
-
pH Optimization: The first step is to determine the pH of maximum stability for your specific formulation. Conduct a study by formulating your product at various pH levels (e.g., from pH 4.0 to 7.0 in 0.5 unit increments) and storing them under accelerated conditions (e.g., 40°C). Monitor the pH and DES concentration over several weeks. This will reveal the optimal pH range.
-
Buffer System Selection: Once the optimal pH is identified, incorporate a suitable buffering agent to maintain it. For formulations in the slightly acidic range (pH 4.5-6.0), a succinate or citrate buffer system could be effective.[5] However, be aware that succinate buffers themselves can crystallize at low temperatures, which can be mitigated by adding cryoprotectants like sucrose.[5]
-
Temperature Control: Higher temperatures significantly accelerate hydrolysis rates.[6][7] Ensure your product is stored at the recommended temperature. The stability data you generate will dictate the appropriate storage conditions to list on the product label, in line with ICH guidelines.[8]
Q2: I'm observing haziness or precipitation in my formulation after several freeze-thaw cycles. Is this related to DES degradation?
A: While it could be related to degradation, it is more likely an issue of excipient compatibility or the physicochemical properties of the formulation, especially in complex systems like microemulsions or parenteral products.
Causality:
-
Excipient Crystallization: As mentioned, certain buffer salts, like monosodium succinate, have a propensity to crystallize upon freezing. This crystallization can cause a significant shift in the local pH of the unfrozen liquid phase, potentially leading to the precipitation of DES or other ingredients.[5]
-
Solubility Issues: DES, like other esters, has temperature-dependent solubility. A freeze-thaw cycle can disrupt the formulation's equilibrium, causing the drug or excipient to fall out of solution.
Troubleshooting Steps:
-
Incorporate a Cryoprotectant: For formulations that will be frozen or lyophilized, the inclusion of a cryoprotectant is essential. Sucrose (at ~2% w/v or higher) has been shown to prevent the crystallization of succinate buffer salts and mitigate the associated pH shift.[5] Other common cryoprotectants include mannitol and trehalose.[9]
-
Evaluate Excipient Compatibility: Systematically evaluate the compatibility of DES with all other formulation components. This can be done by creating simplified formulations (e.g., DES + buffer, DES + surfactant) and subjecting them to freeze-thaw cycles.
-
Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to study the thermal behavior of your formulation. This can help identify the glass transition temperature (Tg') and any crystallization or melting events, guiding the selection of appropriate excipients.[9]
Q3: My forced degradation study shows multiple degradation peaks, not just succinic acid and 2-ethoxyethanol. What is happening?
A: Forced degradation studies are designed to intentionally stress the molecule to uncover all potential degradation pathways.[10] Seeing multiple peaks is not unusual and provides critical information.
Causality:
-
Secondary Degradation: Over-stressing the formulation (e.g., using excessively high temperatures or extreme pH) can cause the primary degradants (succinic acid and 2-ethoxyethanol) to degrade further into secondary products.[10]
-
Excipient Degradation: The stress conditions may be degrading other components in your formulation (e.g., polymers, surfactants, or the active pharmaceutical ingredient), and the resulting peaks are co-eluting with or appearing near the DES peak in your chromatogram.
-
Oxidative Degradation: While hydrolysis is primary, oxidative degradation can also occur, especially if the formulation is exposed to oxidizing agents or contains components that can generate free radicals.
Troubleshooting Steps:
-
Analyze Individual Components: Subject each individual excipient and the active ingredient to the same stress conditions. This will help you create a "degradation map" and distinguish peaks originating from DES versus other components.
-
Adjust Stress Levels: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[11][12] If you are seeing excessive degradation, reduce the severity of the stress (e.g., lower the temperature, reduce the molarity of the acid/base, or shorten the exposure time).
-
Use a Stability-Indicating Method: Ensure your analytical method (typically HPLC with UV, MS, or CAD detection) has been properly validated for specificity. It must be able to resolve the parent DES peak from all significant degradation products, process impurities, and other formulation components.[13] This is a core requirement of ICH guidelines.[8]
Caption: Decision Tree for Troubleshooting DES Formulation Instability.
Frequently Asked Questions (FAQs)
-
What are the typical degradation products of this compound?
-
The primary degradation products from hydrolysis are Succinic Acid and 2-Ethoxyethanol.[4]
-
-
What are the ideal storage conditions for a DES formulation?
-
Does DES require protection from light?
-
How do I select compatible excipients for my DES formulation?
-
Start by considering the function of the excipient and its potential interaction with the ester linkages of DES. Avoid strongly acidic or basic excipients. Perform compatibility studies by storing binary mixtures of DES and each potential excipient at accelerated conditions and analyzing for degradation.
-
Key Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and regulatory-compliant stability data.
Protocol 1: Forced Degradation Study
This study is critical for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[10][17]
Objective: To achieve 5-20% degradation of this compound under various stress conditions.[12]
Methodology:
-
Prepare Samples: Prepare solutions of your final formulation. For comparison, also prepare a solution of DES in a simple solvent (e.g., water or a water/acetonitrile mix).
-
Acid & Base Hydrolysis:
-
To separate aliquots of the sample, add HCl to reach a final concentration of 0.1 N (acid) and NaOH to reach 0.1 N (base).
-
Store at a controlled temperature (e.g., 60°C) and pull time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, neutralize the sample before analysis to halt the reaction.
-
-
Oxidative Degradation:
-
To an aliquot of the sample, add hydrogen peroxide to a final concentration of 3%.
-
Store at room temperature and protect from light. Pull time points as above.
-
-
Thermal Degradation:
-
Store an aliquot of the sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
If a solid, test for degradation in the solid state.
-
-
Photolytic Degradation:
-
Expose an aliquot of the sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/square meter).
-
Include a dark control sample wrapped in aluminum foil to differentiate light-induced degradation from thermal degradation.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control (T=0), using a validated stability-indicating HPLC method.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 5. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. database.ich.org [database.ich.org]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. snscourseware.org [snscourseware.org]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of Diethoxyethyl Succinate Synthesis
Welcome to the technical support center for the synthesis of Diethoxyethyl Succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for improved yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of this compound
"I followed a standard Fischer esterification protocol, but my final yield of this compound is significantly lower than expected. What could be the issue?"
Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction.[1][2][3] To achieve a high yield of the desired diester, it's crucial to shift the reaction equilibrium towards the product side.
Potential Causes & Solutions:
-
Incomplete Reaction (Equilibrium Limitation): The esterification of succinic acid with 2-ethoxyethanol is an equilibrium-limited process.[4] The formation of water as a byproduct can drive the reverse reaction (hydrolysis), reducing your yield.[5]
-
Solution 1: Use of Excess Alcohol: Employ a molar excess of 2-ethoxyethanol.[5] A common laboratory-scale molar ratio of succinic acid to 2-ethoxyethanol is approximately 1:2.2, while industrial processes might use a ratio up to 1:2.5.[5] This excess of one reactant helps to drive the reaction forward according to Le Chatelier's principle.[1]
-
Solution 2: Efficient Water Removal: Continuously remove water as it is formed.[2][6] This can be achieved by using a Dean-Stark apparatus during reflux. The toluene/water azeotrope will distill off, effectively removing water from the reaction mixture and preventing the reverse reaction.[7]
-
-
Insufficient Catalyst Activity: The acid catalyst plays a crucial role in protonating the carbonyl group of succinic acid, making it more susceptible to nucleophilic attack by 2-ethoxyethanol.[5]
-
Solution: Ensure you are using an appropriate and effective acid catalyst. While sulfuric acid is common and low-cost, it can be corrosive.[5] p-Toluenesulfonic acid can lead to better product quality.[5] For more environmentally friendly processes, consider heterogeneous catalysts like cation exchange resins (e.g., Amberlyst 70), which have shown high conversion rates and are reusable.[5][8]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate. However, excessively high temperatures can promote side reactions.[9]
-
Issue 2: Presence of Monoester Impurity (Ethoxyethyl Hydrogen Succinate)
"My final product is contaminated with a significant amount of the monoester. How can I drive the reaction to completion to form the diester?"
The formation of the monoester, ethoxyethyl hydrogen succinate, is a common intermediate step in the diesterification of succinic acid. Its presence in the final product indicates that the reaction has not gone to completion.[9]
Potential Causes & Solutions:
-
Insufficient Reaction Time: The second esterification step to form the diester can be slower than the first.
-
Solution: Increase the reaction time.[9] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine when the starting material and monoester have been fully converted.
-
-
Inadequate Catalyst Concentration: A higher catalyst concentration might be needed to promote the second, slower esterification step.
-
Solution: Optimize the catalyst concentration. A slight increase in the amount of acid catalyst may be necessary to push the reaction to completion.[9]
-
-
Presence of Water: Any water present in the reaction mixture will inhibit the forward reaction.
-
Solution: Ensure all reagents and glassware are anhydrous before starting the reaction.[9]
-
Issue 3: Formation of Diethyl Ether as a Byproduct
"I've noticed a low-boiling point impurity in my product, which I suspect is diethyl ether. What causes this and how can I prevent it?"
The formation of diethyl ether is a known side reaction in acid-catalyzed reactions involving ethanol at elevated temperatures.[9] In the case of this compound synthesis, the analogous side product would be bis(2-ethoxyethyl) ether, formed from the acid-catalyzed dehydration of 2-ethoxyethanol.
Potential Causes & Solutions:
-
Excessively High Reaction Temperature: High temperatures favor the dehydration of the alcohol to form an ether.
-
Solution: Carefully control the reaction temperature. While reflux is necessary, avoid overheating the reaction mixture. The optimal temperature should be sufficient to drive the esterification without significantly promoting the alcohol dehydration side reaction.[9]
-
-
High Catalyst Concentration: A high concentration of a strong acid catalyst can also promote the dehydration of the alcohol.
-
Solution: Use the minimum effective amount of catalyst to minimize unwanted side reactions.
-
Issue 4: Difficulty in Product Purification
"I'm struggling to purify my this compound to the desired level (>98%). What is the best method?"
Effective purification is crucial to remove unreacted starting materials, the catalyst, and any byproducts.
Potential Causes & Solutions:
-
Inefficient Separation Technique: Simple distillation may not be sufficient to separate the high-boiling point this compound from other components.
-
Solution: Vacuum Distillation: Vacuum distillation is the primary method for purifying this compound on both laboratory and industrial scales.[5] Lowering the pressure reduces the boiling point of the ester, preventing thermal degradation that might occur at its atmospheric boiling point.[5] This technique is particularly effective for separating the high-boiling ester from more volatile components like unreacted 2-ethoxyethanol and non-volatile substances such as succinic acid and the catalyst.[5]
-
-
Presence of Acidic Impurities: Residual succinic acid or the acid catalyst can co-distill or cause degradation during distillation.
-
Solution: Aqueous Workup: Before distillation, perform an aqueous workup. Neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted succinic acid.[9] The succinate salt formed will be soluble in the aqueous layer and can be separated from the organic layer containing your product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the acid-catalyzed synthesis of this compound?
The synthesis of this compound from succinic acid and 2-ethoxyethanol is a classic example of a Fischer esterification. The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of succinic acid. This increases the electrophilicity of the carbonyl carbon.[2][5]
-
Nucleophilic Attack: A molecule of 2-ethoxyethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.[5]
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original carboxylic acid's hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the carbonyl group is reformed.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.
-
Second Esterification: This process is repeated on the second carboxylic acid group to form the final this compound.
Q2: What are the optimal reaction conditions for maximizing the yield of this compound?
While optimal conditions can vary based on the specific scale and equipment, the following table summarizes key parameters for consideration:
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (Succinic Acid:2-Ethoxyethanol) | 1 : 2.2 to 1 : 2.5 | An excess of the alcohol drives the reaction equilibrium towards the product side.[5] |
| Catalyst | p-Toluenesulfonic acid or a heterogeneous catalyst (e.g., Amberlyst 70) | Provides good catalytic activity with potentially better product quality and easier removal compared to sulfuric acid.[5][8] |
| Temperature | Reflux | Ensures a sufficient reaction rate. The specific temperature will depend on the boiling point of the solvent/excess alcohol. |
| Water Removal | Continuous removal using a Dean-Stark apparatus | Prevents the reverse reaction (hydrolysis) and drives the equilibrium towards the ester.[2][6] |
Q3: Are there alternative, more modern methods for synthesizing this compound?
Yes, modern synthesis methods focus on improving efficiency and environmental friendliness. One such method is Reactive Distillation (RD) .[4]
-
What is Reactive Distillation? RD combines chemical reaction and product separation in a single unit.[8] As the esterification reaction proceeds in the distillation column, the products are continuously separated based on their boiling points.
-
Advantages of RD:
-
Overcoming Equilibrium Limitations: By continuously removing the products (ester and water), the reaction equilibrium is constantly shifted towards completion, leading to very high conversions (often >99%).[4][10]
-
Increased Efficiency: Combining reaction and separation into one unit can reduce capital and operating costs.
-
Separation of Byproducts: In cases where the starting material might contain other acids (e.g., from fermentation), RD can also separate the different ester products.[4][10]
-
Q4: Can transesterification be used to synthesize this compound?
Yes, transesterification is a viable alternative. This would involve reacting a different succinate ester, such as dimethyl succinate, with 2-ethoxyethanol in the presence of an acid or base catalyst.[11][12]
-
Driving the Reaction: To drive the equilibrium towards the formation of this compound, a large excess of 2-ethoxyethanol would be used. The lower-boiling alcohol byproduct (in this case, methanol) would be removed by distillation.
Part 3: Experimental Protocol & Visualizations
Optimized Laboratory-Scale Synthesis of this compound via Fischer Esterification
This protocol details a robust method for the synthesis and purification of this compound.
Materials:
-
Succinic acid
-
2-Ethoxyethanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic acid (e.g., 0.1 mol).
-
Reagent Addition: Add 2-ethoxyethanol (e.g., 0.22 mol, 2.2 equivalents) and toluene (e.g., 100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).
-
Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted succinic acid.
-
Workup - Extraction: Wash the organic layer with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess 2-ethoxyethanol.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Visualizations
Reaction Pathway Diagram:
Caption: Fischer esterification of succinic acid to this compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 6. specialchem.com [specialchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5491255A - Process for the transesterification of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Mitigating skin irritation potential of Diethoxyethyl succinate formulations
Technical Support Center: Diethoxyethyl Succinate Formulations
A Senior Application Scientist's Guide to Mitigating Skin Irritation Potential
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound (DEES). As a versatile emollient, solvent, and texture enhancer, DEES is valued for its ability to create elegant and effective topical formulations.[1][2][3] However, like many functional excipients, particularly those that can influence the skin barrier, its use requires careful consideration to mitigate the potential for skin irritation.
This document moves beyond simple protocols to provide a deeper, mechanism-based understanding of potential issues and their solutions. We will explore the causality behind formulation choices, empowering you to troubleshoot effectively and innovate proactively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and its interaction with the skin.
Q1: What is this compound and what are its primary functions in a formulation?
This compound is a synthetic diester of succinic acid and ethoxyethanol.[4][5] Its primary roles in cosmetic and pharmaceutical formulations are:
-
Emollient: It softens and soothes the skin, imparting a smooth, non-greasy feel.[3][6]
-
Solvent/Solubilizer: It is particularly useful for its ability to dissolve a wide range of active ingredients, ensuring their uniform distribution throughout the formulation.[1][3] Uniquely, it is soluble in both oil and water phases to a degree, offering significant formulation flexibility.[1]
-
Texture Enhancer: It improves the spreadability and absorption of products, contributing to a more pleasant user experience.[3][7]
Q2: Is this compound itself a skin irritant?
Generally, this compound is considered to have a favorable safety profile with a low risk of causing irritation or allergic reactions for most users.[2][6][7][8] Safety assessments have categorized it as a low-risk ingredient.[4][7][9] However, irritation is not solely a function of a single ingredient's toxicity but of the entire formulation's interaction with the skin barrier.[10][11]
Q3: If DEES isn't a primary irritant, how can it contribute to formulation-induced irritation?
The irritation potential of a DEES formulation is often linked to its function as a penetration enhancer . Many excipients designed to improve the delivery of active ingredients work by transiently and reversibly disrupting the highly organized lipid matrix of the stratum corneum (the outermost layer of the skin).[12][13][14] This mechanism, while beneficial for drug delivery, can lead to two primary consequences:
-
Increased Transepidermal Water Loss (TEWL): Disruption of the lipid barrier can compromise its ability to prevent water from evaporating from the skin, leading to dryness and potential irritation.[11][15]
-
Enhanced Ingress of Other Substances: By creating a more permeable barrier, DEES may facilitate the deeper penetration of other ingredients in the formulation—including the active pharmaceutical ingredient (API), preservatives, or fragrances—that could be irritating at higher concentrations or in deeper skin layers.[14]
The diagram below illustrates this mechanistic pathway.
Caption: Mechanism of potential irritation from penetration-enhancing excipients.
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during formulation development and testing.
Problem: My formulation containing DEES shows significant irritation potential in an in vitro reconstructed human epidermis (RhE) model.
This is a common checkpoint in preclinical safety assessment. A positive irritation result in a validated model like EpiDerm™ requires a systematic deconstruction of the formulation.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting irritation in DEES formulations.
Step-by-Step Causality-Driven Actions:
-
Isolate the Vehicle: First, test your formulation without the API or DEES. Many excipients, such as certain surfactants or preservatives, can be irritating on their own.[10][16] If the base vehicle shows cytotoxicity, you must address this before evaluating the contribution of DEES.
-
Evaluate DEES Contribution: Test the vehicle with DEES but without the API. This helps determine if the concentration of DEES itself is disrupting the tissue model excessively.
-
Perform a Dose-Response Study: If the vehicle + DEES is irritating, systematically lower the concentration of DEES. The goal is to find a balance: the minimum concentration that achieves the desired solubility and sensory profile while remaining below the irritation threshold.[17]
-
Incorporate Anti-Irritant and Barrier-Support Agents: If reducing the DEES concentration is not feasible or insufficient, the next step is to add ingredients that actively counteract the irritation cascade and support skin barrier integrity. This is a proactive strategy to build safety into the formulation.[[“]][19]
| Excipient Class | Examples | Mechanism of Action | Typical Use Level (%) |
| Humectants | Glycerin, Hyaluronic Acid, Panthenol | Attract and hold water within the stratum corneum, counteracting TEWL and improving skin hydration.[10][14] | 2 - 10 |
| Barrier Lipids | Ceramides, Cholesterol, Fatty Acids | Replenish the key lipid components of the stratum corneum, directly repairing the skin's natural barrier.[15][[“]] | 0.5 - 5 |
| Anti-inflammatories | Niacinamide, Allantoin, Bisabolol | Downregulate inflammatory pathways, reducing redness and soothing the skin. | 0.5 - 5 |
| Occlusive Agents | Petrolatum, Dimethicone, Shea Butter | Form a protective layer on the skin's surface to physically block transepidermal water loss.[14][20] | 1 - 20 |
Table 1: Common Anti-Irritant and Barrier-Supporting Excipients.
-
Adjust Formulation pH: The skin's surface has a natural "acid mantle" with a pH between 4.5 and 5.5.[17][20] Formulating within this range helps maintain the integrity of the skin barrier and its enzymatic functions. Ensure your final formulation pH is within this optimal range.
Part 3: Key Experimental Protocols
Adherence to standardized, validated methods is critical for generating reliable and reproducible data.
Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This protocol is a summary based on the principles of the OECD Test Guideline 439.[21] It is used to classify a substance as an irritant or non-irritant.
Objective: To assess the cytotoxicity of a topical formulation on a 3D human epidermis model by measuring the reduction in cell viability via the MTT assay.
Materials:
-
Reconstructed Human Epidermis Tissues (e.g., EpiDerm™, epiCS®, SkinEthic™ RHE).[21][22]
-
Assay Medium, Dulbecco's Phosphate Buffered Saline (DPBS).
-
Test formulation, Negative Control (e.g., DPBS), Positive Control (e.g., 5% Sodium Dodecyl Sulfate).
-
MTT solution (1 mg/mL in MTT additive).
-
Isopropanol (or other formazan extraction solvent).
-
24-well or 96-well plates.
-
Plate reader (570 nm).
Methodology:
-
Pre-incubation: Upon receipt, place the RhE tissue inserts into 6-well plates with 0.9 mL of warm assay medium. Incubate for at least 60 minutes at 37°C, 5% CO₂.
-
Application of Test Material:
-
Remove tissues from the incubator.
-
Apply 25 µL (for liquids) or 25 mg (for solids) of the test formulation, negative control, or positive control directly onto the surface of the tissue. Ensure even spreading.
-
Apply at least three tissue replicates for each test material and control.
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.
-
Washing: Thoroughly wash the tissues by rinsing with DPBS to remove all residual test material. This is a critical step to stop the exposure.
-
Post-incubation: Transfer the washed tissues to fresh assay medium and incubate for 42 hours at 37°C, 5% CO₂. This allows for the expression of cytotoxic effects.
-
MTT Assay:
-
Transfer tissues to a 24-well plate containing 300 µL of MTT solution.
-
Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
Remove tissues, gently blot dry, and place in a new 24-well plate.
-
Add 2 mL of isopropanol to each insert to extract the formazan.
-
Seal the plate and shake for at least 2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Pipette 200 µL from each extract replicate into a 96-well plate.
-
Read the optical density (OD) at 570 nm.
-
Calculate the percent viability relative to the negative control: % Viability = (Mean OD of Test Material / Mean OD of Negative Control) x 100
-
-
Classification:
-
Irritant (Category 2): Mean tissue viability ≤ 50%.
-
Non-Irritant: Mean tissue viability > 50%.
-
| Test Substance | Concentration | Mean OD 570nm | % Viability vs. Negative Control | Classification |
| Negative Control | N/A | 1.250 | 100% | Non-Irritant |
| Positive Control | 5% SDS | 0.250 | 20% | Irritant |
| Vehicle Base | 100% | 1.150 | 92% | Non-Irritant |
| Formulation X | 10% DEES | 0.500 | 40% | Irritant |
| Formulation Y | 5% DEES + 2% Glycerin | 0.900 | 72% | Non-Irritant |
Table 2: Example Data Summary for an In Vitro Skin Irritation Study.
Part 4: Advanced Mitigation Strategies
For particularly sensitive APIs or high-concentration DEES formulations, advanced delivery systems may be necessary.
-
Encapsulation Systems: Encapsulating the API or the entire formulation base in systems like liposomes or nanostructured lipid carriers (NLCs) can significantly reduce irritation.[[“]][23] This strategy provides a sustained release of the ingredients, preventing a high-concentration bolus from directly contacting the skin and minimizing barrier disruption.[[“]]
-
Microemulsions: These thermodynamically stable, dispersed systems of oil and water can also be designed to reduce the irritation potential of certain ingredients while maintaining or even enhancing delivery.[16]
These advanced approaches often require specialized formulation expertise but offer a powerful tool for developing highly effective yet gentle topical products.
References
- 1. This compound [myskinrecipes.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. nbinno.com [nbinno.com]
- 4. ewg.org [ewg.org]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. beautydecoded.com [beautydecoded.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. specialchem.com [specialchem.com]
- 9. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of formulation excipients on skin barrier functions: A review - Int J Pharm Chem Anal [ijpca.org]
- 12. kblcosmetics.com [kblcosmetics.com]
- 13. crodapharma.com [crodapharma.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Topical Microemulsions: Skin Irritation Potential and Anti-Inflammatory Effects of Herbal Substances [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. consensus.app [consensus.app]
- 19. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Formulation Excipients on Skin Barrier Function in Creams Used in Pediatric Care - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iivs.org [iivs.org]
- 22. Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Controlling Drug Release with Diethoxyethyl Succinate in Polymer Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Diethoxyethyl Succinate (DES) in controlled-release drug delivery systems. While this compound is primarily known as a solvent and emollient in cosmetic and topical formulations, its properties as a liquid ester make it a candidate for use as a plasticizer or release modifier in solid polymer matrices. This guide is structured to address the practical challenges and scientific principles you may encounter during your formulation development.
Section 1: Understanding the Role of this compound in Controlled-Release Matrices
This compound (DES) is a diester of succinic acid and 2-ethoxyethanol.[1] It is a liquid at room temperature and possesses solvent properties for both hydrophobic and hydrophilic substances due to the ether linkages in its side chains.[1] In the context of solid controlled-release dosage forms, it is unlikely to function as the primary matrix-forming agent alone. Instead, its most probable role is that of a plasticizer or a release-modifying agent when incorporated into a primary matrix formed by established pharmaceutical polymers such as ethylcellulose (a hydrophobic polymer) or hydroxypropyl methylcellulose (HPMC, a hydrophilic polymer).
Plasticizers are additives that increase the flexibility and workability of a polymer by reducing its glass transition temperature (Tg).[2] They achieve this by inserting themselves between polymer chains, disrupting polymer-polymer interactions and increasing the free volume of the system.[3] This change in the physical properties of the polymer matrix can, in turn, significantly affect the release rate of an incorporated drug.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when considering the use of a liquid ester like DES in a solid polymer matrix for controlled drug release.
Q1: How does incorporating this compound into a polymer matrix affect the drug release mechanism?
A1: The incorporation of DES as a plasticizer can influence the drug release mechanism in several ways, depending on the nature of the primary polymer matrix:
-
In Hydrophobic Matrices (e.g., Ethylcellulose): DES, being a hydrophilic plasticizer, can act as a pore-forming agent.[4] As the matrix is exposed to an aqueous environment, the water-soluble DES can leach out, creating channels or pores within the matrix. This increased porosity enhances the diffusion of the drug out of the matrix, leading to a faster release rate.[4]
-
In Hydrophilic Matrices (e.g., HPMC): In a hydrophilic matrix, the primary release mechanisms are swelling and diffusion through the gel layer.[5] Water acts as a natural plasticizer for HPMC, reducing its Tg and allowing the matrix to swell and form a gel.[6] The addition of DES can further plasticize the HPMC, potentially altering the hydration rate of the polymer and the viscosity of the resulting gel layer. This can either increase or decrease the drug release rate depending on the specific interactions between the drug, polymer, and DES.
Q2: What is the expected impact of increasing the concentration of this compound on the drug release rate?
A2: The effect of DES concentration is not always linear and can be counterintuitive:
-
Increased Release Rate: In many cases, particularly with hydrophobic matrices, increasing the concentration of a hydrophilic plasticizer like DES will lead to a higher release rate. This is because a higher concentration of the leachable plasticizer creates a more extensive network of pores, facilitating faster drug diffusion.[4]
-
Decreased Release Rate: Conversely, in film-coated systems or some matrix types, an optimal concentration of plasticizer is necessary for proper coalescence of the polymer particles to form a continuous, non-porous film.[1] Increasing the plasticizer concentration up to this point can lead to a more uniform and less permeable barrier, thereby decreasing the drug release rate.[1] However, exceeding the saturation capacity of the polymer can lead to phase separation and unpredictable release profiles.[1]
Q3: Can this compound interact with the active pharmaceutical ingredient (API), and how would this affect the formulation?
A3: Yes, interactions are possible and are a critical consideration. DES has good solvent properties and could potentially dissolve the API within the polymer matrix.[1] This can lead to the formation of a solid dispersion or a solid solution. If the drug is converted from a crystalline to an amorphous state, its solubility and dissolution rate can be significantly enhanced, which would generally lead to a faster release from the matrix.[7] It is crucial to characterize the solid-state properties of the drug within the final formulation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand these potential interactions.[7]
Q4: What are the risks associated with using a liquid excipient like this compound in a solid dosage form?
A4: The primary risk is the potential for the liquid excipient to leach out of the matrix over time.[8][9] This can have several negative consequences:
-
Altered Release Profile: The drug release rate can change during storage as the plasticizer migrates out of the matrix.
-
Physical Instability: The tablet or matrix may become brittle and its mechanical properties may change.
-
Safety Concerns: Leached excipients could interact with packaging materials or raise safety concerns if the leached amount is significant.
The rate of leaching is influenced by factors such as the concentration of DES, environmental temperature, and the properties of the polymer matrix.[9]
Section 3: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the development of controlled-release formulations containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Fast Drug Release | 1. Pore Formation: DES is acting as a pore-former and is leaching out, creating channels for rapid drug diffusion. 2. Drug Solubilization: DES is dissolving the drug within the matrix, increasing its dissolution rate. 3. Matrix Erosion: The plasticizing effect of DES is reducing the integrity of the polymer matrix, leading to faster erosion. | 1. Reduce DES Concentration: Lower the amount of DES in the formulation to reduce the extent of pore formation. 2. Use a More Hydrophobic Plasticizer: Consider a less water-soluble plasticizer if the goal is to slow down release. 3. Increase Polymer Concentration/Viscosity: A higher concentration or viscosity grade of the matrix-forming polymer can create a more robust barrier to drug diffusion.[10] |
| Unexpectedly Slow Drug Release | 1. Improved Film Formation: The concentration of DES is optimizing the coalescence of polymer particles, creating a less permeable matrix.[1] 2. Increased Gel Viscosity (for HPMC): DES might be interacting with the hydrated HPMC to form a more viscous and tortuous gel layer. | 1. Adjust DES Concentration: The effect of plasticizer concentration can be non-linear. Experiment with both higher and lower concentrations to find the desired release profile. 2. Incorporate a Soluble Filler: Adding a water-soluble excipient like lactose can create pores upon dissolution, increasing the drug release rate.[11] |
| High Variability in Release Profiles (Batch-to-Batch) | 1. Inhomogeneous Mixing: The liquid DES is not being uniformly distributed throughout the powder blend before tablet compression or extrusion. 2. Phase Separation: The concentration of DES may be too high, leading to phase separation and "bleeding" of the plasticizer from the matrix. | 1. Optimize Mixing Process: For wet granulation, ensure a controlled addition and thorough mixing of DES. For direct compression, consider a high-shear granulation step or spray drying to ensure uniform distribution. 2. Reduce DES Concentration: Work within a concentration range where DES is fully miscible with the polymer. 3. Characterize the Blend: Use analytical techniques to confirm the homogeneity of the powder blend before processing. |
| Changes in Tablet Hardness or Friability Over Time | 1. Plasticizer Leaching: DES is migrating out of the tablet, causing it to become more brittle.[8][9] | 1. Conduct Stability Studies: Store the tablets under accelerated conditions (e.g., 40°C/75% RH) and monitor physical properties and drug release over time. 2. Consider a Polymeric Plasticizer: Polymeric plasticizers have lower mobility and are less prone to leaching. 3. Apply a Seal Coat: A protective film coat can help to prevent the leaching of the plasticizer. |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Preparation of a Polymer Matrix Tablet with this compound via Wet Granulation
-
Blending: Dry blend the active pharmaceutical ingredient (API) and the matrix-forming polymer (e.g., HPMC K100M) in a planetary mixer for 10 minutes.
-
Granulation: Prepare a granulating solution by dissolving this compound in a suitable solvent (e.g., ethanol). Slowly add the granulating solution to the powder blend while mixing until a suitable wet mass is formed.
-
Wet Milling: Pass the wet mass through a 6-mm screen.
-
Drying: Dry the granules in a hot air oven at 50°C until the loss on drying (LOD) is less than 2%.
-
Dry Milling: Mill the dried granules and pass them through a #20 mesh sieve.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Protocol 2: In Vitro Drug Release Study
-
Apparatus: USP Dissolution Apparatus 2 (Paddles).
-
Medium: 900 mL of a physiologically relevant buffer (e.g., pH 1.2 for 2 hours, followed by pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.
-
Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualization of Concepts
Below are diagrams created using DOT language to illustrate key concepts.
Caption: Mechanism of polymer plasticization by this compound.
Caption: A logical workflow for troubleshooting rapid drug release.
References
- 1. Influence of pH and plasticizers on drug release from ethylcellulose pseudolatex coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crpsonline.com [crpsonline.com]
- 3. hallstarindustrial.com [hallstarindustrial.com]
- 4. Ethylcellulose-Based Matrix-Type Microspheres: Influence of Plasticizer RATIO as Pore-Forming Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxypropyl Methylcellulose-based Controlled Release Dosage by Melt Extrusion and 3D Printing: Structure and Drug Release Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of plasticizer on drug crystallinity of hydroxypropyl methylcellulose matrix film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Observing phthalate leaching from plasticized polymer films at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Mastering Viscosity in Diethoxyethyl Succinate Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Diethoxyethyl succinate (DEES). This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to effectively manage the viscosity of your DEES-containing formulations. As a versatile solvent and emollient, DEES offers unique advantages in pharmaceutical applications, particularly in enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] However, achieving the target viscosity is often a critical challenge that can impact product stability, application, and overall performance. This resource combines theoretical principles with field-proven methodologies to empower you to overcome these challenges.
Part 1: Understanding the Viscosity Profile of this compound
The viscosity of a DEES-containing formulation is a multifactorial property influenced by:
-
Concentration of DEES: Higher concentrations of DEES, as the primary solvent or vehicle, will have a corresponding impact on the formulation's final viscosity.
-
Co-solvents: The type and concentration of co-solvents will significantly alter the viscosity. For instance, the addition of low-viscosity solvents like ethanol will decrease viscosity, while high-viscosity solvents like glycerin will increase it.
-
Active Pharmaceutical Ingredient (API): The physicochemical properties and concentration of the API can affect the formulation's rheology.
-
Excipients: The choice and concentration of other excipients, particularly viscosity-modifying agents, will be the primary means of controlling the final viscosity.
Part 2: Troubleshooting Common Viscosity Issues
This section addresses the most frequently encountered viscosity-related challenges in a question-and-answer format, providing both the causative reasoning and actionable solutions.
FAQ 1: My DEES formulation is too thin and lacks the desired consistency. How can I increase its viscosity?
A low-viscosity formulation can lead to poor product adherence, inaccurate dosing, and potential stability issues. The following strategies can be employed to effectively increase the viscosity of your DEES-based product.
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Thickener Concentration | Increase the concentration of the primary thickener in small, incremental steps (e.g., 0.1-0.5% w/w). | A measurable increase in viscosity. The magnitude of the increase will depend on the specific thickener and the formulation's composition. |
| Inadequate Thickener Hydration/Dispersion | Ensure proper dispersion of powdered thickeners by pre-wetting with a compatible, non-solvating liquid (like glycerin or a portion of the DEES) before adding to the main vehicle under high shear. Allow sufficient time for complete hydration and swelling. | A smooth, homogenous formulation with increased viscosity, free from lumps or "fish eyes." |
| Suboptimal pH for the Thickener | Adjust the formulation's pH to the optimal range for your chosen thickener. For example, carbomers require neutralization to a pH between 6.0 and 7.5 for maximum viscosity. | A significant, often dramatic, increase in viscosity as the polymer network forms. |
| High Formulation Temperature | While moderate heating can aid in the dissolution of components, excessive heat can reduce the effectiveness of some polymeric thickeners. Incorporate heat-sensitive thickeners during the cooling phase of the formulation process. | Improved final viscosity and prevention of thermal degradation of the thickener. |
The choice of a suitable thickener is critical and depends on the desired rheological profile, the nature of the formulation (aqueous or non-aqueous), and compatibility with other ingredients.
-
Carbomers (Polyacrylates): These are highly efficient synthetic thickeners that create clear gels with high viscosity at low concentrations.[3][4] They require neutralization with a base (e.g., triethanolamine or sodium hydroxide) to uncoil the polymer chains and build viscosity.[5] Compatibility Note: The viscosity of carbomer gels can be sensitive to the presence of electrolytes.[3]
-
Cellulose Derivatives (e.g., Hydroxyethylcellulose - HEC): These non-ionic, water-soluble polymers are excellent film-formers and thickeners, creating clear, smooth gels.[6][7] They are generally less sensitive to pH and electrolytes than carbomers.[8]
-
Natural Gums (e.g., Xanthan Gum): A high-molecular-weight polysaccharide produced by fermentation, xanthan gum is a robust thickener and stabilizer for aqueous systems.[9] It exhibits high viscosity at low shear rates, making it an excellent suspending agent.[9]
FAQ 2: My DEES formulation is excessively thick, making it difficult to handle and apply. How can I decrease its viscosity?
An overly viscous product can present challenges in manufacturing, packaging, and dispensing. The following approaches can be used to reduce the viscosity of your DEES formulation to the desired level.
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Thickener Concentration | Reduce the concentration of the primary thickener. This should be done systematically to avoid over-thinning. | A controlled decrease in the formulation's viscosity. |
| Over-Neutralization of pH-Sensitive Thickeners | For thickeners like carbomers, a pH that is too high can sometimes lead to an overly rigid gel. Adjust the pH downwards slightly, staying within the recommended range. | A reduction in viscosity to the desired level. |
| Prolonged High-Shear Mixing | While necessary for emulsification, prolonged high-shear mixing can sometimes lead to an unintended increase in the viscosity of certain formulations. Optimize mixing time and speed. | A more consistent and predictable final viscosity. |
| Ingredient Incompatibility | Evaluate the contribution of each component to the overall viscosity. Incompatibilities can sometimes lead to unexpected increases in viscosity. | Identification of the ingredient causing the excessive viscosity, allowing for its reduction or replacement. |
| Addition of a Viscosity-Reducing Agent | In some cases, adding a small amount of a low-viscosity fluid that is compatible with the formulation, such as a light ester or a glycol, can help to thin the product. | A decrease in the overall viscosity. This should be done cautiously to avoid destabilizing the formulation. |
Part 3: Experimental Protocols and Best Practices
Protocol 1: Standardized Viscosity Measurement
Accurate and reproducible viscosity measurements are fundamental to formulation development.
Objective: To determine the dynamic viscosity of a DEES-containing formulation using a rotational viscometer.
Apparatus:
-
Rotational viscometer/rheometer with appropriate spindle/geometry (e.g., cone and plate, parallel plate).
-
Temperature-controlled sample stage.
-
Sample of the DEES formulation.
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle or geometry appropriate for the expected viscosity of the sample.
-
Sample Loading: Place a sufficient amount of the formulation onto the sample stage, ensuring there are no air bubbles.
-
Temperature Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a set period.
-
Measurement: Begin the measurement at a defined shear rate or a range of shear rates. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s). For non-Newtonian fluids, it is crucial to measure viscosity over a range of shear rates to fully characterize the rheological behavior.
-
Data Analysis: Plot viscosity as a function of shear rate to understand the flow behavior of the formulation (Newtonian, shear-thinning, or shear-thickening).
Protocol 2: Screening for Thickener Compatibility and Efficacy
Objective: To systematically evaluate the performance of different thickeners in a DEES-based formulation.
Procedure:
-
Prepare a Base Formulation: Create a batch of the DEES formulation without any thickener.
-
Select Candidate Thickeners: Choose a range of thickeners from different classes (e.g., a carbomer, a cellulose derivative, and a natural gum).
-
Prepare Test Samples: For each candidate thickener, prepare a series of small test batches with varying concentrations of the thickener (e.g., 0.25%, 0.5%, 1.0% w/w).
-
Incorporate Thickeners: Follow the recommended incorporation procedure for each thickener (e.g., pre-dispersion, pH neutralization).
-
Measure Viscosity: After allowing the samples to equilibrate, measure the viscosity of each sample using the standardized protocol described above.
-
Assess Stability and Aesthetics: Visually inspect the samples for clarity, homogeneity, and any signs of instability (e.g., phase separation, precipitation).
-
Select the Optimal Thickener: Based on the viscosity data, stability assessment, and desired aesthetic properties, select the most suitable thickener and its optimal concentration for your formulation.
Part 4: Visualizations and Data
Diagrams
Caption: A decision tree for troubleshooting common viscosity issues in DEES formulations.
Caption: Mechanism of viscosity building with Carbomer polymers upon neutralization.
Data Tables
Table 1: Viscosity of Common Pharmaceutical Solvents at 20°C
| Solvent | Viscosity (cP) |
| Acetone | 0.36 |
| Ethanol | 1.1 (at 25°C) |
| Water | 1.0 |
| Propylene Glycol | 56.0 |
| Glycerin | 1412 (at 20°C) |
Source: Adapted from various chemical reference sources.
Table 2: Comparison of Common Pharmaceutical Thickeners
| Thickener Class | Example | Mechanism | Typical Use Level | Key Characteristics |
| Synthetic Polymers | Carbomer 940 | pH-dependent swelling | 0.1 - 1.0% | High efficiency, clear gels, sensitive to electrolytes. |
| Cellulose Derivatives | Hydroxyethyl-cellulose (HEC) | Chain entanglement and hydrogen bonding | 0.5 - 3.0% | Non-ionic, good compatibility, smooth feel. |
| Natural Gums | Xanthan Gum | Polysaccharide network formation | 0.1 - 2.0% | High yield value, excellent stabilizer, stable over a wide pH and temperature range. |
References
- 1. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Working with Carbomer (part I) - Swettis Beauty Blog [skinchakra.eu]
- 4. ulprospector.com [ulprospector.com]
- 5. carbomer.com [carbomer.com]
- 6. humblebeeandme.com [humblebeeandme.com]
- 7. specialchem.com [specialchem.com]
- 8. Hydroxyethyl Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
Technical Support Center: Diethoxyethyl Succinate (DEES) Formulation Compatibility
Welcome to the technical support center for Diethoxyethyl Succinate (DEES). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot compatibility challenges when formulating with this versatile excipient. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful integration of DEES into your formulations.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (DEES) and what are its primary functions in pharmaceutical formulations?
A1: this compound (DEES), with the IUPAC name bis(2-ethoxyethyl) butanedioate, is a synthetic diester of succinic acid and 2-ethoxyethanol.[1][2] In pharmaceutical and cosmetic applications, it primarily functions as a solvent, emollient, and skin-conditioning agent.[3][4][5] Its unique chemical structure, incorporating both ester and ether functionalities, allows it to be compatible with a range of both hydrophobic and hydrophilic substances.[1] This makes it valuable for dissolving active pharmaceutical ingredients (APIs), enhancing formulation texture, and improving the overall feel of topical products.[1][3][6]
Q2: What makes DEES a desirable excipient in modern formulations?
A2: DEES offers several advantages that make it a compelling choice for formulators:
-
Enhanced Solubility: It can improve the solubility and bioavailability of poorly soluble APIs by forming stable complexes.[1]
-
Aesthetic and Sensory Benefits: It provides a lightweight, non-greasy feel, which is highly desirable in topical and transdermal delivery systems.[1][7]
-
Versatility: Its unique solubility characteristics allow for its use in a wide array of product types, from creams and lotions to more complex drug delivery systems.[1][4]
-
Good Safety Profile: DEES is generally considered safe for use in cosmetic and pharmaceutical products, with a low risk of irritation.[4][8]
Q3: What are the primary compatibility challenges I might face with DEES?
A3: While DEES is a versatile excipient, potential compatibility issues can arise. The most common challenges include:
-
Hydrolytic Degradation: As an ester, DEES is susceptible to hydrolysis, especially in the presence of strong acids or bases, which can break it down into succinic acid and 2-ethoxyethanol.[1] This can alter the pH and stability of the formulation.
-
Phase Separation: When mixed with certain polymers or oils, DEES may exhibit limited miscibility, leading to phase separation and a non-uniform product.
-
Oxidative Instability: The ether linkages in the DEES molecule can be potential sites for oxidative degradation, which may affect the long-term stability of the formulation.[1]
Q4: How can I quickly screen for potential incompatibilities between DEES and a new API or excipient?
A4: Several analytical techniques are highly effective for rapid compatibility screening:[9]
-
Differential Scanning Calorimetry (DSC): This is a widely used thermal analysis method to detect interactions.[10] Changes in the melting points, the appearance of new peaks, or shifts in thermal events in a 1:1 physical mixture of DEES and the test substance can indicate a potential incompatibility.[11]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a spectroscopic technique that can identify chemical interactions by detecting changes in the characteristic absorption bands of the functional groups in DEES and the other components.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for quantifying the degradation of an API or DEES over time when they are mixed and stored under accelerated stability conditions.[10][12]
II. Troubleshooting Guides
This section provides structured guidance for resolving specific compatibility issues you may encounter during your experiments with DEES.
Issue 1: Phase Separation or Cloudiness in Liquid/Semi-Solid Formulations
Symptoms: The formulation appears cloudy, hazy, or separates into distinct layers over time.
Causality: This is typically due to poor miscibility between DEES and other lipophilic or polymeric components in the formulation. The difference in polarity and solubility parameters can lead to the components not forming a homogenous mixture.
Troubleshooting Protocol:
-
Solubility Parameter Assessment:
-
Objective: To determine the theoretical miscibility of DEES with other excipients.
-
Action: Compare the Hildebrand or Hansen solubility parameters of DEES and the problematic excipient. A significant difference often predicts poor miscibility.
-
-
Co-solvent Addition:
-
Objective: To bridge the polarity gap between immiscible components.
-
Action: Introduce a co-solvent that is miscible with both DEES and the other excipient.
-
Recommended Co-solvents: Ethanol, propylene glycol, or other short-chain alcohols and glycols can be effective. Start with a low concentration (e.g., 5% w/w) and titrate upwards until a clear solution is achieved.
-
-
Surfactant/Emulsifier Screening:
-
Objective: To stabilize the interface between immiscible phases.
-
Action: For oil-in-water or water-in-oil systems where DEES is in one of the phases, screen a panel of non-ionic surfactants (e.g., Polysorbates, Sorbitan esters) with varying Hydrophile-Lipophile Balance (HLB) values to find an optimal emulsifier.
-
Issue 2: Changes in pH and/or Viscosity Over Time
Symptoms: A gradual drift in the formulation's pH (typically becoming more acidic) and a corresponding change in viscosity.
Causality: This is often a sign of hydrolytic degradation of DEES, leading to the formation of succinic acid.[1] The presence of water and catalytic amounts of acidic or basic species can accelerate this process.
Troubleshooting Protocol:
-
pH Adjustment and Buffering:
-
Objective: To maintain a stable pH environment that minimizes hydrolysis.
-
Action: Adjust the initial pH of the formulation to a neutral range (pH 6-7.5) and incorporate a suitable buffering system (e.g., phosphate or citrate buffer) to maintain this pH over the product's shelf life.
-
-
Water Content Control:
-
Objective: To limit the availability of water for the hydrolysis reaction.
-
Action: For anhydrous or low-water content formulations, ensure all excipients are dried to an appropriate level and consider packaging the final product in a manner that protects it from atmospheric moisture.
-
-
Accelerated Stability Study with HPLC Analysis:
-
Objective: To quantify the rate of degradation and assess the effectiveness of stabilization strategies.
-
Protocol:
-
Prepare formulations with and without the implemented stabilization strategies (e.g., buffered vs. unbuffered).
-
Store samples at accelerated conditions (e.g., 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC to quantify the concentration of DEES and look for the appearance of degradation products.
-
-
III. Experimental Protocols & Data Presentation
Protocol 1: Systematic Miscibility Assessment of DEES with Other Excipients
Objective: To visually and quantitatively assess the miscibility of this compound with a range of common pharmaceutical solvents and oils.
Materials:
-
This compound (DEES)
-
Test Excipients (e.g., Propylene Glycol, Mineral Oil, Caprylic/Capric Triglyceride, Silicone oil)
-
Glass vials with screw caps
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Prepare binary mixtures of DEES and each test excipient in glass vials at various weight ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).
-
Ensure a total sample weight of 10 grams for each vial.
-
Securely cap the vials and vortex for 2 minutes to ensure thorough mixing.
-
Allow the mixtures to stand at ambient temperature (25°C) for 24 hours.
-
Visually inspect each vial for clarity, haze, or phase separation.
-
Record the observations in a table.
Data Presentation:
| Test Excipient | DEES:Excipient Ratio (w/w) | Observation (24h @ 25°C) |
| Propylene Glycol | 10:90 | Clear, single phase |
| 25:75 | Clear, single phase | |
| 50:50 | Clear, single phase | |
| 75:25 | Clear, single phase | |
| 90:10 | Clear, single phase | |
| Mineral Oil | 10:90 | Phase separation |
| 25:75 | Phase separation | |
| 50:50 | Hazy, phase separation | |
| 75:25 | Hazy, phase separation | |
| 90:10 | Hazy, phase separation | |
| Caprylic/Capric Triglyceride | 10:90 | Clear, single phase |
| 25:75 | Clear, single phase | |
| 50:50 | Clear, single phase | |
| 75:25 | Clear, single phase | |
| 90:10 | Clear, single phase |
Protocol 2: Compatibility Assessment using Differential Scanning Calorimetry (DSC)
Objective: To screen for potential physicochemical interactions between DEES and an Active Pharmaceutical Ingredient (API) or another solid excipient.
Materials:
-
This compound (DEES)
-
Test API or Excipient (in solid form)
-
Differential Scanning Calorimeter (DSC) with appropriate pans
-
Microbalance
Methodology:
-
Accurately weigh and record the thermal profiles of the individual components (DEES and the test substance) to identify their characteristic melting points and other thermal events.
-
Prepare a 1:1 physical mixture (by weight) of DEES and the test substance.
-
Accurately weigh 3-5 mg of the physical mixture into a DSC pan and seal it.
-
Run the DSC analysis on the physical mixture under a nitrogen atmosphere, typically heating from ambient temperature to a point beyond the melting of the highest melting component at a rate of 10°C/min.
-
Compare the thermogram of the physical mixture with the thermograms of the individual components.
Interpretation of Results:
-
No Interaction: The thermogram of the mixture will be a simple superposition of the thermograms of the individual components.
-
Potential Incompatibility: Look for the appearance of new exothermic or endothermic peaks, a significant shift (>5°C) in the melting point of either component, or a change in the enthalpy of fusion.[11]
IV. Visualizations
Caption: Workflow for assessing and improving DEES compatibility.
Caption: Simplified mechanism of DEES hydrolytic degradation.
V. References
-
Creative Biolabs. (n.d.). Drug Excipient Compatibility Study. Retrieved from --INVALID-LINK--
-
ChemIntel360. (2024, July 9). Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound | 26962-29-8. Retrieved from --INVALID-LINK--
-
SincereSkin.lt. (n.d.). This compound | Korėjietiška kosmetika. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 26962-29-8 this compound - Surfactant. Retrieved from --INVALID-LINK--
-
Deodhar, M. N., et al. (2014). Advances in analytical techniques used in predicting drug-excipient interactions. International Journal Of Pharmacy & Technology, 6(1), 6388-6417. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Drug excipient Compatibility. Retrieved from --INVALID-LINK--
-
TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SpecialChem. (2024, October 28). DIETHYLHEXYL SUCCINATE. Retrieved from --INVALID-LINK--
-
Ensince Industry Co., Ltd. (n.d.). This compound cas 26962-29-8. Retrieved from --INVALID-LINK--
-
Accio. (2025, November 15). This compound: Uses, Safety & Sourcing. Retrieved from --INVALID-LINK--
-
Uniproma. (n.d.). The Role of this compound in Advanced Cosmetic Formulations. Retrieved from --INVALID-LINK--
References
- 1. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 2. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sincereskincare.com [sincereskincare.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. ensince.com [ensince.com]
- 6. nbinno.com [nbinno.com]
- 7. specialchem.com [specialchem.com]
- 8. China this compound With CAS 26962-29-8 factory and manufacturers | Unilong [unilongmaterial.com]
- 9. researchgate.net [researchgate.net]
- 10. chemintel360.com [chemintel360.com]
- 11. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 12. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating HPLC Methods for Diethoxyethyl Succinate Quantification in Nanoparticles
For researchers, scientists, and drug development professionals, the precise quantification of components within a nanoparticle formulation is a critical determinant of product quality, efficacy, and safety. Diethoxyethyl succinate, a versatile emollient ester and solvent, presents unique analytical challenges when encapsulated within or associated with a nanoparticle matrix. This guide provides an in-depth, objective comparison of strategic approaches for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for its quantification. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document moves beyond a simple protocol, delving into the scientific rationale behind each experimental choice.[1][2][3][4][5][6][7]
The Analytical Imperative: Why a Validated Method is Non-Negotiable
In the context of nanoparticle drug delivery systems, an analytical method is not merely a measurement tool; it is a cornerstone of quality control and regulatory compliance. For a component like this compound, which may act as a solvent, stabilizer, or part of the lipid matrix, its concentration can directly influence the nanoparticle's physical characteristics, drug-loading capacity, and release kinetics. Therefore, a validated HPLC method ensures:
-
Accuracy and Reliability: Confidence that the measured concentration reflects the true concentration.
-
Consistency: Reproducible results across different analysts, instruments, and days.
-
Specificity: Assurance that the method quantifies only the intended analyte, free from interference from other excipients or degradation products.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7] This guide will walk through the development of such a procedure from first principles.
Foundational Method Development: A Logic-Driven Approach
As no standardized HPLC method currently exists for this compound in a nanoparticle matrix, we must construct one based on the analyte's physicochemical properties and the inherent complexities of nanoparticle formulations.
Understanding the Analyte: this compound
A thorough understanding of the analyte is the first step.
-
Structure and Polarity: this compound (C12H22O6) is a diester, possessing both polar ether and ester functional groups, balanced by a non-polar hydrocarbon backbone.[8][9] This amphiphilic nature suggests good retention on a reversed-phase column.
-
Solubility: It is reported to be soluble in oils, alcohol, and to a limited extent, water.[10] This informs the choice of diluent and mobile phase components. Acetonitrile is a common and suitable diluent for such esters.[11]
-
Chromophore: The simple ester functional groups lack a strong UV-absorbing chromophore. This is a critical consideration for detector selection. Quantification will likely rely on low wavelength UV detection (e.g., 205-215 nm) where the carbonyl bond exhibits some absorbance.
Strategic Choices in Chromatography
The following diagram outlines the decision-making process for initial method development.
Caption: Decision workflow for initial HPLC method development.
The Nanoparticle Challenge: Sample Preparation
Quantification from nanoparticles requires the complete extraction of the analyte from the matrix.[12][13] This is the most critical and often error-prone step.
Protocol: Analyte Extraction from Nanoparticles
-
Nanoparticle Disruption: Lyophilize the nanoparticle suspension to remove water.
-
Solvent Extraction: Reconstitute the dried nanoparticles in a strong organic solvent in which this compound is highly soluble but the core nanoparticle polymer/lipid is not (e.g., Acetonitrile, Methanol, or a mixture). This step must be optimized.
-
Matrix Precipitation: Vortex the mixture vigorously for 2-5 minutes to ensure complete dissolution of the analyte. The nanoparticle matrix should precipitate.
-
Separation: Centrifuge the sample at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the precipitated matrix.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove any remaining particulates before injection.[14]
Rigorous Method Validation: Adhering to ICH Q2(R1) Guidelines
Once a baseline method is established, it must be validated to prove its fitness for purpose.[2][4][6] The core validation parameters are specificity, linearity, range, accuracy, precision, and robustness.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[15]
Experimental Protocol:
-
Inject the diluent (blank) to ensure no signal at the analyte's retention time.
-
Prepare and inject a "placebo" sample (nanoparticles without this compound) that has undergone the full extraction procedure.
-
Inject a standard solution of this compound.
-
Inject a "spiked placebo" sample (placebo to which a known amount of this compound has been added).
-
Acceptance Criteria: The chromatograms must show no interfering peaks at the retention time of this compound in the blank and placebo samples. The peak in the spiked sample should be pure and have a consistent retention time.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay might be 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] This is typically determined by spike recovery.
Experimental Protocol:
-
Prepare placebo nanoparticle samples.
-
Spike the placebo samples with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Process and analyze these samples using the developed method.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Precision
Precision is the measure of the method's repeatability under normal operating conditions. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different instruments.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results.
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The results for intermediate precision should also meet this criterion.[17]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Vary each parameter slightly (e.g., mobile phase organic content ±2%, flow rate ±0.1 mL/min, temperature ±5°C).
-
Analyze a system suitability standard under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits. The retention time may shift slightly, but peak resolution should be maintained.
Data Summary and Method Comparison
To illustrate the outcome of a validation study, the following tables compare two hypothetical HPLC methods. Method A uses a standard C18 column, while Method B employs a C18 column with a different manufacturer and slightly different mobile phase composition.
Table 1: Comparison of Optimized HPLC Method Parameters
| Parameter | Method A | Method B (Alternative) |
| Column | C18 (e.g., Waters Symmetry), 4.6x150 mm, 5 µm | C18 (e.g., Agilent Zorbax), 4.6x150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 210 nm | UV at 210 nm |
| Retention Time | ~4.5 min | ~3.8 min |
Table 2: Comparative Summary of Validation Results
| Validation Parameter | Method A | Method B | ICH Acceptance Criteria |
| Specificity | Passed (No Interference) | Passed (No Interference) | No interference at RT of analyte |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 20 - 150 | 20 - 150 | Covers working range |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate | 1.35% | 1.65% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 0.7 | Reportable |
| LOQ (µg/mL) | 1.5 | 2.1 | Reportable & Precise |
| Robustness | Passed | Passed | System suitability met |
Analysis: Both methods are valid and suitable for the intended purpose. Method A demonstrates slightly better linearity and precision, making it the preferred choice for routine quality control. Method B, while still acceptable, shows slightly more variability, which could be a factor in long-term use.
Conclusion and Best Practices
The development and validation of an HPLC method for quantifying this compound in nanoparticles is a systematic process rooted in scientific principles and regulatory guidelines. While no off-the-shelf method may exist, a robust and reliable assay can be built by carefully considering the analyte's properties, optimizing chromatographic conditions, and rigorously validating performance according to ICH standards. The most critical phase is the development of a reproducible sample preparation protocol to ensure complete extraction from the complex nanoparticle matrix. The comparative data presented demonstrates that even subtle changes in method parameters can influence performance, underscoring the importance of a thorough validation package to ensure data integrity in drug development.
Caption: Overall workflow for method development and validation.
References
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. biopharminternational.com [biopharminternational.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organomation.com [organomation.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. mdpi.com [mdpi.com]
- 17. ajpaonline.com [ajpaonline.com]
Efficacy of Diethoxyethyl succinate compared to other cosmetic emollients
An In-Depth Comparative Guide to the Efficacy of Diethoxyethyl Succinate Versus Other Cosmetic Emollients
Introduction: The Central Role of Emollients in Cosmetic Science
Emollients are foundational ingredients in cosmetic and dermatological formulations, representing the second major component by weight after water in many emulsions.[1][2] Their primary functions are to soften and plasticize the skin, enhance moisturization by forming a semi-occlusive film, and critically, to define the sensory profile of a product.[1][3] The choice of an emollient is a pivotal decision in formulation development, influencing everything from the initial feel upon application to the long-term stability and efficacy of the final product.[1] Emollients can be broadly categorized based on their chemical structure, including esters, hydrocarbons, glycerides, fatty alcohols, and silicone derivatives.[1][3]
This guide provides a detailed technical comparison of this compound, a multifunctional ester, against other widely used emollient classes. We will analyze their physicochemical properties, present supporting experimental data on their performance, and provide detailed protocols for the evaluation methods discussed. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in emollient selection.
Deep Dive: this compound (DES)
This compound (CAS No. 26962-29-8) is a synthetic diester of Succinic Acid and 2-Ethoxyethanol.[4][5][6] Its molecular structure, featuring two ethoxyethyl groups, gives it unique properties as both an emollient and a solvent.[7] This dual functionality allows it to effectively dissolve other ingredients, ensuring a uniform mixture and preventing the crystallization of active agents, which contributes to smoother application and better product performance.[4]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| INCI Name | This compound | [6] |
| CAS Number | 26962-29-8 | [4][5][8] |
| Molecular Formula | C12H22O6 | [5][6][7] |
| Molecular Weight | 262.3 g/mol | [4][5] |
| Appearance | Colorless Liquid | [7] |
| logP (o/w) | ~0.9 - 3.46 (est.) | [6][8] |
| Solubility | Soluble in water, alcohol, and oils | [4][8] |
Functionally, DES is recognized for its ability to improve the spreadability and absorption of formulations without leaving a greasy residue.[7] It acts as a humectant, attracting and retaining water to support skin hydration, and provides a conditioning effect in both skin and hair care applications.[7] Its synthetic nature ensures high purity and stable quality.[7]
Comparative Efficacy Analysis
The efficacy of an emollient is a multifactorial assessment, hinging on physicochemical properties that translate into measurable performance and distinct sensory experiences.[1] Key parameters for comparison include spreadability, impact on skin hydration, and the sensory profile. We will compare this compound to three common benchmarks: Isopropyl Myristate (IPM) , a classic fast-spreading ester; C12-15 Alkyl Benzoate , a popular light ester known for its dry, silky feel; and Dimethicone , a silicone fluid valued for its slip and non-occlusive film.
Physicochemical and Performance Data Summary
| Parameter | This compound | Isopropyl Myristate (IPM) | C12-15 Alkyl Benzoate | Dimethicone (low viscosity) |
| Emollient Type | Diester, Solvent | Monoester | Benzoic Acid Ester | Silicone Polymer |
| Typical Feel | Light, Non-greasy, Conditioning | Fast-absorbing, Silky, Rich slip | Dry, Silky, Lightweight | Smooth, Slippery, Non-tacky |
| Spreadability | Good | Very High | High | Very High |
| Key Functions | Emollient, Solvent, Humectant[7] | Emollient, Penetration Enhancer[9] | Emollient, Dispersing Agent[10][11] | Emollient, Film-former, Slip Agent |
| Solubility | Oil, Alcohol, Water[4][8] | Oil | Oil[10] | Oil, Silicone |
| Polarity | High | Medium | High[10] | Low |
| Comedogenicity | Low | Moderate-High (Rating of 4/5)[9] | Low | Low |
Spreadability and Skin Feel
Spreadability is the ability of a substance to cover a surface and is a critical factor in the sensory experience during application.[12] It is closely correlated with viscosity and surface tension.[13]
-
This compound: Offers good spreadability with a distinct conditioning after-feel. Its solvent properties can also modify the texture of the overall formulation.[7]
-
Isopropyl Myristate (IPM): Known for its very high spreadability and a characteristic "slip," which can also enhance the penetration of other active ingredients.[9] However, its residue can be perceived as more oily compared to modern esters.[13]
-
C12-15 Alkyl Benzoate: Provides a fast-absorbing, dry, and almost powdery after-feel, making it a popular choice for sunscreens and color cosmetics where it aids in pigment dispersion.[10][11]
-
Dimethicone: Delivers exceptional spreadability and a unique, long-lasting silky glide. It forms a breathable, non-tacky film on the skin.[13]
The strategic layering of emollients with different spreadabilities and absorption rates, known as "cascading," can create a complex and luxurious sensory journey for the consumer.[14]
Impact on Skin Hydration
An emollient's primary role is to improve skin hydration. This can be measured instrumentally by assessing changes in the stratum corneum's water content (Corneometry) and the rate of transepidermal water loss (TEWL).[15]
-
This compound: Functions as a humectant, actively attracting and retaining water, which directly supports skin hydration.[7]
-
Ester-based Emollients (IPM, C12-15 Alkyl Benzoate): Form a semi-occlusive film that helps the skin retain moisture over time.[3][11] The richness of the film can vary, with IPP (a close relative of IPM) noted for reinforcing the lipid barrier to reduce TEWL.[16]
-
Dimethicone: Forms a non-occlusive, water-vapor-permeable barrier that helps reduce TEWL without the heavy feeling associated with petrolatum.
Studies have shown that emollient-containing creams significantly reduce the loss of skin hydration when exposed to aggressors like sodium lauryl sulfate (SLS) and can reinforce the skin barrier function, as indicated by reduced TEWL.[15]
Experimental Protocols for Emollient Evaluation
To ensure trustworthy and reproducible results, standardized protocols are essential.[17] Below are methodologies for key performance assessments.
Workflow for Comprehensive Emollient Evaluation
The following diagram illustrates the logical flow for evaluating and selecting an emollient for a specific cosmetic application.
Protocol 1: Quantitative Descriptive Sensory Analysis
This method provides objective, quantifiable data on the sensory attributes of an emollient.[18][19]
1. Objective: To characterize and quantify the sensory properties (e.g., spreadability, gloss, residue, stickiness, oiliness) of neat emollients or simple formulations.[13][20] 2. Panel Selection: Recruit and train a panel of 10-15 assessors. Training involves familiarizing panelists with standard reference materials and attribute definitions to ensure consistent scoring.[18] 3. Sample Preparation: Present samples (e.g., 0.1 mL of each emollient) in a randomized, blinded manner. A control or benchmark emollient should be included. 4. Evaluation Procedure:
- Panelists apply the sample to a designated area on their forearm.
- They evaluate initial attributes upon application (e.g., difficulty of spreading, initial gloss).[13][21]
- They continue to rub the product in for a set time (e.g., 30 seconds).
- After a defined period (e.g., 2 and 10 minutes), they evaluate the "after-feel" attributes (e.g., residue, stickiness, oiliness, softness).[21] 5. Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high"). 6. Statistical Analysis: Use Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to analyze the data, identify significant differences between emollients, and visualize the results, often using a spider plot.[13][18]
Protocol 2: Instrumental Measurement of Skin Hydration (Corneometry)
This protocol measures changes in the electrical capacitance of the stratum corneum, which correlates directly with its water content.[22][23]
1. Objective: To quantify the effect of an emollient on skin surface hydration over time. 2. Subject Selection: Recruit subjects with self-described normal to dry skin, free of any dermatological conditions on the test sites (typically the volar forearms).[22] 3. Acclimatization: Subjects must acclimate in a room with controlled temperature (20 ± 2°C) and relative humidity (50 ± 5%) for at least 15-30 minutes before any measurements are taken.[15] 4. Baseline Measurement: Take at least three baseline readings on each designated test site using a Corneometer (e.g., Courage + Khazaka CM 825).[22][24] 5. Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test emollient or formulation to the designated site. One site should remain untreated as a negative control. 6. Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) to assess both immediate and long-term hydration effects.[22] 7. Data Analysis: Calculate the mean Corneometer units for each site at each time point. Express the results as an absolute change or percentage change from the baseline. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the changes are statistically significant compared to baseline and the untreated control site.[23]
Conclusion and Formulation Insights
The selection of an emollient is a balance between desired physicochemical properties, objective performance data, and the target sensory experience.
-
This compound emerges as a uniquely versatile ingredient. Its efficacy is not limited to its emollience; its role as a solvent and humectant provides additional formulation benefits.[4][7] It is an excellent choice for creating lightweight, non-greasy formulations with a pleasant, conditioning skin feel. Its solubility profile makes it highly adaptable for various product types, from serums to creams and hair care products.[7]
-
Isopropyl Myristate (IPM) remains a cost-effective option for achieving high spreadability and enhancing penetration, but formulators must be mindful of its potential comedogenicity and relatively oilier residue.[9]
-
C12-15 Alkyl Benzoate is a superior choice for formulations requiring a very light, dry, and silky finish, such as in sun care and makeup, where its ability to disperse actives is a key advantage.[10][11]
-
Dimethicone is unparalleled for imparting significant slip and a long-lasting silky feel. It is ideal for creating elegant textures where a non-tacky, breathable film is desired.
Ultimately, the optimal choice depends on the specific goals of the formulation. For the researcher or formulator seeking a multifunctional ingredient that delivers a light, conditioning feel while also improving the stability and application of the final product, this compound presents a compelling and efficacious option.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. This compound, 26962-29-8 [thegoodscentscompany.com]
- 9. naturalbulksupplies.com [naturalbulksupplies.com]
- 10. humblebeeandme.com [humblebeeandme.com]
- 11. specialchem.com [specialchem.com]
- 12. seppic.com [seppic.com]
- 13. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. soapchefblog.com [soapchefblog.com]
- 15. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. niranchemical.com [niranchemical.com]
- 17. triprinceton.org [triprinceton.org]
- 18. Beyond the Bottle: How Sensory Testing is Shaping Beauty and Personal Care - Personal Care [scottbaderpersonalcare.com]
- 19. amarrie.com [amarrie.com]
- 20. researchgate.net [researchgate.net]
- 21. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydration measurements of the stratum corneum: comparison between the capacitance method (digital version of the Corneometer CM 825®) and the impedance method (Skicon-200EX®) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethoxyethyl Succinate and Propylene Glycol as Solvents in Cosmetics
In the intricate world of cosmetic formulation, the choice of solvent is a foundational decision that profoundly impacts a product's efficacy, stability, and sensory experience. While a vast array of solvents is available, two mainstays—the classic humectant Propylene Glycol (PG) and the more modern emollient ester Diethoxyethyl Succinate (DES)—offer distinct properties that merit a detailed comparative analysis. This guide provides researchers, scientists, and drug development professionals with an in-depth examination of these two solvents, supported by experimental frameworks, to inform formulation decisions.
Introduction to the Solvents
Propylene Glycol (PG) , or propane-1,2-diol, is a small, water-soluble dihydric alcohol that has been a workhorse in the cosmetic and pharmaceutical industries for decades.[1][2] Its primary functions are as a humectant, solvent, viscosity-decreasing agent, and penetration enhancer.[3][4][5] Its ability to attract and retain water makes it a popular choice for hydrating formulations.[6]
This compound (DES) is a synthetic diester derived from ethoxyethanol and succinic acid.[7][8] It is recognized for its role as a solvent, emollient, and skin-softening agent.[9][10] Unlike the purely functional feel of many traditional solvents, DES is lauded for its ability to improve the aesthetic qualities of a formulation, offering a non-greasy, smooth application and rapid absorption.[7][9]
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical nature of DES and PG give rise to their distinct performance characteristics. PG is a small, polar alcohol, whereas DES is a larger, more complex ester.
Caption: Chemical structures of Propylene Glycol and this compound.
| Property | This compound | Propylene Glycol | References |
| INCI Name | This compound | PROPYLENE GLYCOL | [7],[5] |
| CAS Number | 26962-29-8 | 57-55-6 | [7],[5] |
| Molecular Formula | C12H22O6 | C3H8O2 | [7],[4] |
| Molecular Weight | 262.3 g/mol | 76.09 g/mol | [11] |
| Appearance | Colorless liquid | Colorless, viscous liquid | [10],[1] |
| Odor | Nearly odorless | Nearly odorless | [12],[1] |
| Solubility | Soluble in oil; partially soluble in water (1-3%) | Miscible in water; soluble in many organic compounds | [10],[2][13] |
| Primary Function | Emollient, Solvent, Skin-Conditioner | Humectant, Solvent, Penetration Enhancer | [7][9],[1][4] |
Functional Roles & Performance in Formulations
The choice between DES and PG is often dictated by the desired end-point of the formulation, particularly its sensory attributes and primary function.
Solvency Power
Both are effective solvents, but their affinities differ.
-
Propylene Glycol: As a polar solvent, PG excels at dissolving a wide range of water-soluble ingredients, including many botanical extracts, preservatives, and some active ingredients.[14] Its solvency is a key reason for its widespread use in thousands of products.[1]
-
This compound: DES demonstrates high solvency power, particularly for oil-soluble actives, UV filters, and pigments.[15] This makes it highly valuable in color cosmetics, sunscreens, and anhydrous formulations where incorporating such ingredients without compromising texture is critical.
Sensory Profile and Aesthetics
This is where the two solvents diverge most significantly.
-
Propylene Glycol: Can impart a slightly tacky or heavy feel, especially at higher concentrations. Its viscosity, while useful for thickening, can detract from the desired "light" or "elegant" skin feel that modern consumers often prefer.[14]
-
This compound: Is specifically chosen for its superior sensory profile. It provides a refreshing, smooth, and non-greasy feel.[9][10] Products formulated with DES are often described as having improved spreadability and faster absorption, leaving no oily residue.[7][9]
Hydration Mechanism: Humectant vs. Emollient
-
Propylene Glycol: Functions primarily as a humectant . It attracts water molecules from the atmosphere and the deeper layers of the skin to hydrate the stratum corneum.[4][6] This makes it highly effective in moisturizers designed to combat dryness by increasing water content.[1]
-
This compound: Acts as an emollient and skin-softening agent.[7][9][16] Rather than drawing water, it forms a light, non-occlusive film on the skin's surface. This action helps to reduce transepidermal water loss (TEWL) and improves skin softness and smoothness.[17]
Safety and Toxicological Profile
Both solvents have a long history of use and are considered safe for cosmetic applications, though they have different safety considerations.
| Safety Parameter | This compound | Propylene Glycol | References |
| Irritation Potential | Low risk of irritation or sensitivity. | Can cause allergic contact dermatitis in susceptible individuals, even at low concentrations. | [7],[18][19] |
| Sensitization | Low risk of allergies & immunotoxicity. | A known, though not common, sensitizer. Patch testing is recommended for those with eczema or sensitive skin. | [7][8],[18][20] |
| Carcinogenicity | Low cancer risk. | Not classified as a carcinogen. | [8],[20][21] |
| Regulatory Status | Approved for use in cosmetics. | FDA "Generally Recognized As Safe" (GRAS) for food; CIR approved for cosmetics when formulated to be non-irritating. | [10],[1][22] |
The main point of differentiation is PG's potential to cause contact dermatitis.[18] While the majority of users will not experience a reaction, it is a well-documented allergen for a subset of the population, particularly those with conditions like eczema.[20] DES, by contrast, is generally considered to have a very low risk of irritation and sensitization.[7][10]
Experimental Protocols for Comparative Evaluation
To objectively assess the performance of these solvents, standardized experimental protocols are essential.
Protocol 1: Sensory Panel Analysis for Skin Feel
Objective: To quantitatively compare the sensory attributes of two simple lotion formulations, one containing DES and the other PG.
Caption: Workflow for Sensory Panel Analysis of Cosmetic Solvents.
Methodology:
-
Panelist Selection: Recruit a panel of 20 trained sensory assessors.
-
Sample Preparation: Create two identical simple oil-in-water lotion bases, differing only in the solvent used (e.g., Formulation A with 5% this compound, Formulation B with 5% Propylene Glycol). Blind and code the samples.
-
Application: Instruct panelists to cleanse their forearms. A technician will apply a pre-measured amount (e.g., 0.1g) of each sample to randomized, marked areas.
-
Evaluation: Panelists will evaluate the samples immediately upon application, and again at 2 and 10 minutes post-application.
-
Attributes for Scoring: Using a 1-10 scale (where 1=low and 10=high), panelists will score key sensory parameters such as:
-
Data Analysis: Analyze the mean scores for each attribute using statistical methods (e.g., ANOVA) to determine significant differences. Visualize the results using a spider diagram for easy comparison.
Protocol 2: Solubility Assessment of a Crystalline Active
Objective: To determine the saturation solubility of a common crystalline active ingredient (e.g., Salicylic Acid) in both DES and PG at room temperature.
Methodology:
-
Preparation: To a series of 20mL glass vials, add a fixed amount (e.g., 10g) of either this compound or Propylene Glycol.
-
Addition of Active: Add incremental amounts of Salicylic Acid to each vial, starting below the expected solubility and increasing in small increments.
-
Equilibration: Seal the vials and place them on a rotating mixer at a constant room temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
Observation: After 24 hours, visually inspect each vial for undissolved crystals. The last vial in each series to show a completely clear, homogenous solution represents the saturation solubility.
-
Quantification (Optional): For more precise results, centrifuge the supersaturated samples to pellet undissolved crystals. Analyze the supernatant using HPLC to quantify the exact concentration of the dissolved active.
-
Reporting: Report the solubility as grams of active per 100g of solvent ( g/100g ).
Conclusion and Formulation Strategy
This compound and Propylene Glycol are both highly effective cosmetic solvents, but they are not interchangeable. The choice hinges on the specific goals of the formulation.
-
Choose Propylene Glycol when:
-
The primary goal is potent humectant-based hydration.
-
The formulation requires a solvent for water-soluble actives and extracts.
-
Cost is a primary driver, as PG is generally more economical.
-
A slight increase in viscosity is desired.
-
The target audience does not have a known sensitivity to PG.
-
-
Choose this compound when:
-
A premium, elegant skin feel with a non-greasy, fast-absorbing finish is paramount.
-
The formulation requires an effective solvent for oil-soluble actives, such as UV filters or certain vitamins.
-
The goal is to improve the spreadability and play-time of a cream or lotion.
-
Formulating for sensitive skin types, where minimizing irritation potential is a key objective.
-
Ultimately, by understanding the distinct physicochemical properties, functional roles, and safety profiles of these two solvents, the cosmetic scientist can make an informed decision, selecting the optimal ingredient to achieve the desired performance and sensory characteristics in the final product.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Propylene glyco | Products and Service Information | AGC Chemicals Company [agc-chemicals.com]
- 3. Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. Propylene Glycol (Explained + Products) [incidecoder.com]
- 6. Applications of Propylene Glycol in Cosmetics and Skincare Products [cnchemsino.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. ewg.org [ewg.org]
- 9. sincereskincare.com [sincereskincare.com]
- 10. ensince.com [ensince.com]
- 11. This compound CAS#: 26962-29-8 [m.chemicalbook.com]
- 12. This compound, 26962-29-8 [thegoodscentscompany.com]
- 13. lotioncrafter.com [lotioncrafter.com]
- 14. nbinno.com [nbinno.com]
- 15. Cas 26962-29-8,this compound | lookchem [lookchem.com]
- 16. beautydecoded.com [beautydecoded.com]
- 17. specialchem.com [specialchem.com]
- 18. Propylene Glycol in Skin Care: Safety, Benefits, Side Effects [healthline.com]
- 19. ewg.org [ewg.org]
- 20. Is Propylene Glycol in Skincare Safe? Derms Explain [byrdie.com]
- 21. Propylene Glycol in Skin Care: How safe is it? - Virtual Beauty Corporation [virtualbeauty.co.nz]
- 22. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 23. sgs-proderm.de [sgs-proderm.de]
- 24. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Diethoxyethyl Succinate Purity using Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. Diethoxyethyl succinate, a versatile solvent and emollient used in various formulations, is no exception.[1] Its purity can directly impact the stability, safety, and performance of the final product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of this compound. As we will explore, qNMR emerges as a powerful, direct, and often more accurate alternative to conventional techniques.
The Imperative for Accurate Purity Determination
This compound is synthesized via the acid-catalyzed esterification of succinic acid and 2-ethoxyethanol.[2] This process can lead to the presence of unreacted starting materials, by-products such as other esters or oligomers, and residual solvents.[2] A comprehensive purity profile is therefore essential. While chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been the industry's workhorses, they are indirect methods that rely on response factors and can sometimes fail to detect non-chromophoric or non-volatile impurities.[3]
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, meaning it can determine the ratio of two substances without the need for a reference standard of the analyte itself.[4] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a specific, well-resolved signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high accuracy and precision.[3][6]
Why qNMR is Advantageous for this compound Purity
-
Direct Measurement: Unlike chromatography, qNMR provides a direct measurement of the analyte's purity, reducing the potential for errors associated with response factor determination.[3]
-
Universal Detection: ¹H qNMR is sensitive to all proton-containing molecules, allowing for the potential detection of a wider range of impurities, including those that lack a UV chromophore for HPLC or are not volatile enough for GC.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.
-
Reduced Reliance on Specific Reference Materials: A single, stable, and well-characterized internal standard can be used to quantify a wide variety of analytes, streamlining the analytical workflow.[7]
The qNMR Experimental Workflow
The successful implementation of a qNMR experiment hinges on careful planning and execution, from sample preparation to data processing.
Caption: The qNMR experimental workflow for purity determination.
Experimental Protocol: qNMR Purity of this compound
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Selection of the Internal Standard (IS):
-
Rationale: The choice of an internal standard is critical for accurate qNMR.[7] The ideal IS should have high purity (certified reference material is recommended), be stable, soluble in the chosen deuterated solvent, and have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or impurities.[8]
-
Recommendation for this compound: Maleic acid is a suitable internal standard. Its vinylic proton signal appears around 6.3 ppm in many deuterated solvents, a region that is typically free of signals from this compound.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[5]
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Add a sufficient volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the analyte and the internal standard.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Key Parameters:
-
Relaxation Delay (D1): This is the most critical parameter for accurate quantification. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and internal standard signals being integrated.[9] A conservative D1 of 30-60 seconds is often sufficient for small molecules.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all nuclei.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10]
-
Acquisition Time (AQ): A sufficiently long acquisition time is necessary to ensure proper digitization of the signal.
-
-
The sample should not be spun during acquisition to avoid spinning sidebands that can interfere with integration.[5]
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum. Automated procedures can be used, but manual correction by an experienced user often yields more accurate results.[11]
-
Integrate the selected, well-resolved signal from this compound and the signal from the internal standard. For this compound in CDCl₃, the triplet at approximately 1.25 ppm (from the -CH₃ of the ethoxy group) is a good candidate for integration.
-
The purity of this compound (Purityₓ) is calculated using the following equation[6]:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd
Where:
-
Iₓ and Iₛₜd are the integrals of the signals for the analyte and internal standard, respectively.
-
Nₓ and Nₛₜd are the number of protons giving rise to the respective signals.
-
Mₓ and Mₛₜd are the molar masses of the analyte and internal standard.
-
mₓ and mₛₜd are the masses of the analyte and internal standard.
-
Purityₛₜd is the certified purity of the internal standard.
-
Comparative Analytical Techniques
While qNMR offers significant advantages, it is essential to understand the principles and limitations of other commonly used techniques for purity assessment.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[2] For this compound, GC-FID can be used to assess purity by separating it from volatile impurities. However, it requires analyte volatilization, which can be problematic for thermally labile compounds. The FID response is generally proportional to the number of carbon atoms, but response factors should still be determined for accurate quantification, especially for structurally different impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying a wide range of compounds.[12] For this compound, a reversed-phase HPLC method with a suitable detector (e.g., UV or Refractive Index) can be developed.[13][14] A major limitation is that the analyte or impurity must have a chromophore for UV detection. For compounds like this compound that lack a strong chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary, which can have lower sensitivity and a non-linear response.[15]
Karl Fischer Titration
The presence of water is a critical purity parameter. Karl Fischer titration is the gold standard for determining water content in organic compounds and is highly specific for water.[16][17][18][19] It is an essential complementary technique to qNMR or chromatographic methods, which are not well-suited for water quantification. Both volumetric and coulometric Karl Fischer methods are available, with the choice depending on the expected water content.[19]
Method Comparison: A Data-Driven Overview
The following table summarizes the key performance characteristics of each technique for the purity assessment of an organic ester like this compound.
| Feature | Quantitative NMR (¹H qNMR) | GC-FID | HPLC-UV/RI | Karl Fischer Titration |
| Principle | Direct measurement based on nuclear properties | Separation based on volatility and column interaction | Separation based on polarity and column interaction | Chemical reaction specific to water |
| Selectivity | High; dependent on signal resolution | High; dependent on column and conditions | High; dependent on column and mobile phase | Excellent for water |
| Accuracy | Very high; traceable to SI units with certified IS[20] | High, but dependent on accurate response factors | High, but dependent on accurate response factors | Very high for water content |
| Precision (RSD) | Typically < 1%[21] | Typically < 2% | Typically < 2% | Typically < 1% |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~15-30 minutes per sample | ~5-10 minutes per sample |
| Sample Throughput | Moderate; can be automated | High with autosampler | High with autosampler | High with autosampler |
| Key Advantage | Direct, universal quantification; structural info | High resolution for volatile compounds | Versatile for a wide range of compounds | Gold standard for water content |
| Key Limitation | Lower sensitivity than chromatography; high initial instrument cost | Requires volatile and thermally stable analyte | Requires chromophore for sensitive detection (UV) | Only measures water content |
Choosing the Right Analytical Tool: A Decision Workflow
The selection of the most appropriate analytical method depends on the specific requirements of the analysis.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. usp.org [usp.org]
- 5. rssl.com [rssl.com]
- 6. enfsi.eu [enfsi.eu]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection method and analysis technology of diethyl succinate-Chemwin [en.888chem.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
- 15. HPLC Application for Analysis of Sodium Succinate on Primesep 100 | SIELC Technologies [sielc.com]
- 16. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. qNMR - BIPM [bipm.org]
- 21. System Validation in Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Head-to-Head Comparison of Diethoxyethyl Succinate and Dimethyl Isosorbide for Transdermal Delivery
A Senior Application Scientist's Guide to Selecting the Optimal Penetration Enhancer
For researchers, scientists, and drug development professionals navigating the complexities of transdermal drug delivery, the selection of an appropriate penetration enhancer is a critical decision that can significantly impact the efficacy and safety of a topical formulation. Among the myriad of available excipients, Diethoxyethyl Succinate and Dimethyl Isosorbide (DMI) have emerged as noteworthy candidates, each possessing unique physicochemical properties that influence their performance. This guide provides an in-depth, objective comparison of these two solvents, supported by experimental data, to empower formulators with the knowledge to make informed decisions.
Introduction: Two Solvents, Distinct Roles in Transdermal Delivery
This compound, a diester of ethoxyethanol and succinic acid, is predominantly recognized in the cosmetics industry for its role as a solvent and emollient.[1][2][3] It imparts a pleasant feel to formulations and helps to solubilize active ingredients.[3] While not primarily marketed as a penetration enhancer, its solvent properties and lipophilic nature suggest a potential influence on the barrier function of the stratum corneum.
Dimethyl Isosorbide (DMI), a bio-based solvent derived from corn sugar, is a well-established and high-purity solvent and carrier known for its ability to enhance the penetration of active ingredients into the epidermis.[4][5][6] It is frequently utilized in pharmaceutical and cosmetic formulations to improve the delivery and efficacy of a wide range of active molecules.[1][4][5][7]
Physicochemical Properties: A Tale of Two Polarities
The fundamental differences in the performance of this compound and Dimethyl Isosorbide can be largely attributed to their distinct physicochemical properties, most notably their polarity, which is often inferred from the octanol-water partition coefficient (logP).
| Property | This compound | Dimethyl Isosorbide (DMI) |
| INCI Name | This compound | DIMETHYL ISOSORBIDE |
| CAS Number | 26962-29-8 | 5306-85-4 |
| Molecular Formula | C12H22O6 | C8H14O4 |
| Molecular Weight | 262.30 g/mol | 174.19 g/mol |
| Appearance | Clear, transparent oily liquid[3] | Clear, colorless to pale yellow liquid[5] |
| LogP (o/w) | 3.460 (estimated)[8][9][10], 0.3 (estimated)[11] | -0.44 (experimentally determined)[12][13], -0.423 (estimated)[2] |
| Solubility | Soluble in water (2.73e+004 mg/L at 25°C, estimated)[8] | Miscible with water in all proportions[12] |
The logP value is a critical parameter in predicting the interaction of a molecule with the lipophilic stratum corneum. This compound's positive logP value suggests it is more lipophilic, which may facilitate its partitioning into the lipid-rich domains of the stratum corneum. Conversely, Dimethyl Isosorbide's negative logP value indicates its hydrophilic nature, suggesting a different mechanism of interaction with the skin barrier.[12][13] It is important to note the discrepancy in the reported logP values for this compound, which highlights the need for experimental verification.
Mechanism of Action: Postulated Pathways to Enhanced Permeation
The precise mechanisms by which these solvents enhance transdermal delivery are not fully elucidated, but their physicochemical properties allow for informed hypotheses.
This compound: Given its lipophilicity and solvent properties, this compound is likely to interact with the intercellular lipids of the stratum corneum. Its proposed mechanism may involve:
-
Lipid Fluidization: By partitioning into the lipid bilayers, it may disrupt the highly ordered structure of the ceramides, cholesterol, and free fatty acids, thereby increasing their fluidity and creating pathways for drug diffusion.
-
Solubilization within the Stratum Corneum: It may act as a solvent for the drug within the stratum corneum, increasing the concentration gradient and driving diffusion.
Caption: Postulated mechanism of this compound.
Dimethyl Isosorbide (DMI): As a hydrophilic solvent, DMI's mechanism is likely to be different. It has been proposed that DMI enhances penetration by:
-
Increasing the Polarity of the Skin Surface: This alteration of the skin's surface properties may facilitate the partitioning of certain drugs into the stratum corneum.[1]
-
Acting as a Carrier: DMI can transport water-soluble actives into the skin without the active ingredient recrystallizing, which is a significant advantage for certain formulations.[4][5]
-
Complexation with Water: DMI can form complexes with water through hydrogen bonding, which may alter the hydration state of the stratum corneum and improve drug permeation.[14]
Caption: Proposed mechanism of Dimethyl Isosorbide.
Performance Data: A Review of Experimental Evidence
Dimethyl Isosorbide (DMI):
A study investigating the absorption of terbinafine hydrochloride into a living skin equivalent model demonstrated a clear concentration-dependent enhancement with DMI. The amount of drug detected in the epidermis was significantly higher with 50% DMI compared to 10% DMI.[15][16]
| DMI Concentration | Terbinafine HCl in Epidermis (mg/g tissue) |
| 10% | 0.20 ± 0.072 (QMSI), 0.28 ± 0.040 (LC-MS/MS) |
| 50% | 0.69 ± 0.23 (QMSI), 0.66 ± 0.057 (LC-MS/MS) |
Conversely, another study found that 10% DMI in an oil-in-water emulsion did not significantly enhance the skin permeation of the lipophilic active ingredients hydroquinone, salicylic acid, and octadecenedioic acid.[17][18] The authors hypothesized that the increased solubility of the actives in the formulation vehicle reduced the thermodynamic driving force for partitioning into the skin.[18] This highlights a crucial consideration: the overall formulation composition can significantly modulate the effectiveness of a penetration enhancer.
This compound:
Quantitative data specifically evaluating the penetration enhancement efficacy of this compound is scarce. Its primary role in formulations is often as a solvent and emollient to improve product aesthetics and solubilize actives.[1][3] While its lipophilic nature suggests a potential interaction with the stratum corneum, further experimental validation is required to quantify its impact on transdermal delivery.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
To empirically compare the performance of this compound and Dimethyl Isosorbide, a standardized in vitro skin permeation study using Franz diffusion cells is the gold standard.
Caption: Workflow for a Franz diffusion cell experiment.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Excised human or porcine skin is commonly used. The skin should be dermatomed to a uniform thickness (typically 200-500 µm).
-
The prepared skin sections are stored frozen until use. Prior to the experiment, the skin is thawed and visually inspected for any defects.
-
-
Franz Diffusion Cell Setup:
-
The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted with the stratum corneum facing the donor chamber.[19]
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32°C to mimic physiological conditions.[20] The receptor fluid should be degassed to prevent bubble formation.[20]
-
-
Dosing and Sampling:
-
A precise amount of the test formulation (containing the active pharmaceutical ingredient and either this compound or Dimethyl Isosorbide) is applied to the surface of the skin in the donor chamber.[20]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), aliquots of the receptor fluid are withdrawn for analysis.[21]
-
The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.[20]
-
-
Sample Analysis and Data Interpretation:
-
The concentration of the active pharmaceutical ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can then be calculated by dividing the steady-state flux by the initial drug concentration in the donor chamber.[21]
-
Conclusion and Recommendations
The choice between this compound and Dimethyl Isosorbide for a transdermal formulation is not straightforward and depends heavily on the specific application, the physicochemical properties of the active pharmaceutical ingredient, and the overall composition of the vehicle.
Dimethyl Isosorbide (DMI) is a well-documented penetration enhancer, particularly for hydrophilic actives, and offers the advantage of being derived from renewable resources.[4][5][6] Its efficacy, however, can be influenced by the formulation, as demonstrated by the contrasting results in different studies.
This compound , while less studied as a primary penetration enhancer, should not be overlooked. Its lipophilic nature and excellent solvent properties may offer advantages for the delivery of certain lipophilic drugs. However, its performance as a penetration enhancer requires more rigorous quantitative evaluation.
As a Senior Application Scientist, my recommendation is as follows:
-
For the delivery of hydrophilic active ingredients , Dimethyl Isosorbide is the more rational starting point due to its established efficacy and favorable safety profile.
-
For lipophilic active ingredients , both solvents warrant consideration. An initial screening study using the Franz diffusion cell protocol outlined above is highly recommended to empirically determine which excipient provides superior performance for the specific drug and formulation.
-
Formulators must be cognizant of the potential for the penetration enhancer to increase the solubility of the active in the vehicle to a degree that it reduces the thermodynamic drive for skin permeation. This "pull" effect from the vehicle must be balanced with the "push" effect of the enhancer on the skin barrier.
Ultimately, an evidence-based approach, combining a thorough understanding of the physicochemical principles with robust experimental data, will lead to the selection of the optimal penetration enhancer and the successful development of a safe and effective transdermal drug delivery system.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. dimethyl isosorbide, 5306-85-4 [thegoodscentscompany.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. sophixnatural.com [sophixnatural.com]
- 6. Dimethyl Isosorbide (DMI) [myskinrecipes.com]
- 7. lesielle.com [lesielle.com]
- 8. This compound, 26962-29-8 [thegoodscentscompany.com]
- 9. This compound | 26962-29-8 [chemicalbook.com]
- 10. This compound CAS#: 26962-29-8 [m.chemicalbook.com]
- 11. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Investigation of Terbinafine Hydrochloride Absorption into a Living Skin Equivalent Model by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. alterlab.co.id [alterlab.co.id]
- 21. researchgate.net [researchgate.net]
A Comparative Environmental Assessment of Diethoxyethyl Succinate and Traditional Industrial Solvents
A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Greener Solvents
The principles of green and sustainable chemistry are increasingly pivotal in guiding innovation across the chemical, pharmaceutical, and manufacturing sectors. A central tenet of this paradigm shift is the critical evaluation and replacement of traditional, often hazardous, industrial solvents.[1][2][3] Solvents constitute a significant portion of the waste generated in many processes, particularly in pharmaceutical manufacturing, making their selection a key determinant of a product's overall environmental footprint.[3] Traditional solvents, such as aromatic hydrocarbons (e.g., toluene, xylene) and ketones (e.g., methyl ethyl ketone), are typically derived from finite petrochemical resources and are associated with a range of environmental, health, and safety (EHS) concerns, including air and water pollution, high flammability, and significant human toxicity.[4][5][6]
This guide provides an in-depth, objective comparison of Diethoxyethyl succinate (DES)—a solvent gaining traction in cosmetic and personal care formulations—against these conventional solvents. Our objective is to move beyond simplistic "green" labels and equip researchers and development professionals with the data and methodologies necessary to conduct a rigorous, evidence-based assessment of a solvent's true environmental and safety profile. We will delve into the known properties of DES, contrast them with traditional alternatives, highlight critical knowledge gaps in its environmental profile, and provide standardized protocols for its empirical evaluation.
Chapter 1: Profiling the Contenders
This compound (DES)
This compound (CAS: 26962-29-8) is a synthetic diester of succinic acid and 2-ethoxyethanol.[7][8] It is a colorless liquid primarily utilized in the cosmetics industry as a solvent, emollient, and skin-conditioning agent.[9][10] Its popularity in skincare and makeup formulations stems from its ability to provide a pleasant, non-greasy feel, enhance product spreadability, and act as a humectant to moisturize the skin.[7][9]
From a human safety perspective in cosmetic applications, DES has a favorable profile, with assessments indicating a low risk of cancer, allergies, immunotoxicity, or developmental toxicity.[7][8] However, its environmental credentials are less clear. While succinic acid can be produced from renewable bio-based feedstocks, the synthesis of DES typically involves petrochemical sources.[9][11] More critically, comprehensive data on its environmental fate—specifically its biodegradability, potential for bioaccumulation, and ecotoxicity—are largely absent from publicly available safety data sheets and scientific literature.[11][12] This lack of data represents a significant barrier to its classification as a truly "green" solvent for broader industrial applications.
Traditional Solvents: A Legacy of Hazard
For decades, solvents like toluene and methyl ethyl ketone (MEK) have been industrial workhorses. Their efficacy is undisputed, but their environmental and health impacts are severe and well-documented.
-
Toluene (Aromatic Hydrocarbon): A common solvent in paints, coatings, and chemical synthesis, toluene is a volatile organic compound (VOC) that contributes to the formation of ground-level ozone (smog).[5][13] It is a known neurotoxin, with exposure causing symptoms ranging from dizziness and headaches to permanent brain damage.[4] Toluene is also classified as a skin irritant and poses a risk of developmental toxicity.[13] While it is considered readily biodegradable, its high volatility and toxicity present significant handling and disposal challenges.[13]
-
Methyl Ethyl Ketone (MEK) (Ketone): MEK is a powerful degreaser and solvent used in various industrial cleaning and coating applications.[4] Like toluene, it is highly flammable and a VOC. Inhalation can irritate the lungs, and direct contact is irritating to the skin and eyes, necessitating the use of extensive personal protective equipment (PPE).[4]
These traditional solvents are derived from non-renewable fossil fuels, and their life cycle contributes to climate change and resource depletion.[5]
Chapter 2: A Head-to-Head Comparison
To objectively assess these solvents, we compare them across key parameters integral to a holistic environmental impact analysis.
Table 1: Comparative Profile of this compound vs. Traditional Solvents
| Feature | This compound (DES) | Toluene | Methyl Ethyl Ketone (MEK) |
| Primary Origin | Typically petrochemical, though succinic acid moiety can be bio-based.[9] | Petrochemical (non-renewable).[5] | Petrochemical (non-renewable).[5] |
| Primary Hazard Class | Low human health hazard in cosmetic use.[7][10] Environmental hazards are largely uncharacterized.[12] | Flammable, Volatile Organic Compound (VOC), Neurotoxin, Developmental Toxin, Skin Irritant.[4][13] | Flammable, Volatile Organic Compound (VOC), Respiratory and Skin/Eye Irritant.[4] |
| Biodegradability | No data available. [11][12] Considered a critical knowledge gap. | Readily biodegradable in water.[13] | Readily biodegradable. |
| Aquatic Toxicity | No data available. [12] | Toxic to aquatic life. | Harmful to aquatic life. |
| Bioaccumulation Potential | No data available. [12] | Low bioaccumulation potential.[13] | Low bioaccumulation potential. |
| Worker Safety (PPE) | Standard laboratory PPE. | Requires vapor respirator, full suit, splash goggles, and gloves due to high volatility and toxicity.[4] | Requires vapor respirator, splash goggles, and gloves due to irritant properties.[4] |
Chapter 3: Methodologies for Empirical Assessment
Trustworthy evaluation requires standardized, reproducible experimental protocols. The following sections detail the methodologies required to fill the data gaps for this compound and enable a fair comparison.
Life Cycle Assessment (LCA) Framework
A Life Cycle Assessment is a comprehensive methodology used to evaluate the environmental impacts of a product or process from cradle to grave.[14] For a solvent, this would involve analyzing impacts from raw material extraction, chemical synthesis, use phase (including energy consumption and emissions), and end-of-life (disposal, recycling, or release into the environment).
References
- 1. Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. envirofluid.com [envirofluid.com]
- 5. Why Industrial Solvents Are Bad for the Environment [solventwasher.com]
- 6. jchps.com [jchps.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. ewg.org [ewg.org]
- 9. sincereskincare.com [sincereskincare.com]
- 10. ensince.com [ensince.com]
- 11. This compound | 26962-29-8 | Benchchem [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to In Vitro Drug Release: The Impact of Diethoxyethyl Succinate in Topical Formulations
This guide provides an in-depth technical comparison of in vitro drug release from topical formulations, specifically examining the impact of including Diethoxyethyl succinate. Known commercially as Transcutol®, this excipient is widely recognized as a high-performance solubilizer and skin penetration enhancer.[1][2][3] We will dissect its mechanism of action, present a model experimental protocol for comparing formulations, and analyze the resulting data to provide researchers and drug development professionals with a clear, evidence-based understanding of its role in enhancing drug delivery.
The Scientific Rationale: Mechanism of this compound as a Permeation Enhancer
The primary challenge in topical and transdermal drug delivery is overcoming the skin's outermost layer, the stratum corneum (SC). This highly organized, lipid-rich layer serves as a formidable barrier, restricting the passage of most therapeutic agents.[4] Chemical penetration enhancers are excipients designed to transiently and reversibly decrease this barrier's resistance.[5][6]
This compound (DEES) enhances drug permeation through a combination of mechanisms:
-
Enhanced Solubilization and Thermodynamic Activity : DEES is a powerful solvent capable of dissolving a wide range of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[3][7] By increasing the drug's solubility within the formulation, it elevates the concentration gradient between the vehicle and the skin. This increases the "thermodynamic activity" or driving force for the drug to partition out of the formulation and into the stratum corneum, a principle governed by Fick's laws of diffusion.[1][2][7]
-
Modification of the Stratum Corneum Barrier : DEES does not simply remain in the formulation; it penetrates the stratum corneum and modifies its structure. It is believed to act by:
-
Disrupting Lipid Organization : It can intersperse within the highly ordered intercellular lipid bilayers of the SC, disrupting their tight packing and increasing their fluidity.[3][5][8] This creates more permeable pathways for drug molecules to diffuse through.
-
Altering Drug Partitioning : By diffusing into the SC, DEES alters the polarity of the lipid domain, which can increase the solubility and partitioning of the drug directly within the skin barrier itself.[3][9]
-
Solvent-Drag Effect : Some evidence suggests that as DEES moves into the skin, it can effectively "pull" dissolved drug molecules along with it, further enhancing delivery.[1][9]
-
A Comparative Case Study: In Vitro Release Testing (IVRT)
To objectively measure the impact of DEES, an In Vitro Release Test (IVRT) is the industry-standard method.[10] This test is recognized by regulatory bodies like the FDA and EMA as a critical tool for formulation development, quality control, and demonstrating bioequivalence for certain topical products.[11][12][13][14] The most common apparatus for this test is the vertical diffusion cell, also known as the Franz diffusion cell.[15][16][17]
Model Formulations
For this guide, we will compare two hypothetical formulations of a model API, Diclofenac (a non-steroidal anti-inflammatory drug), in a standard hydrogel base.
-
Formulation F1 (Control) : 1% Diclofenac Sodium in a 2% Carbomer hydrogel.
-
Formulation F2 (Test) : 1% Diclofenac Sodium in a 2% Carbomer hydrogel containing 10% this compound .
Experimental Protocol: IVRT via Franz Diffusion Cell
This protocol outlines the self-validating steps required for a robust comparison.
-
Membrane Preparation and Mounting :
-
Rationale : An inert, synthetic membrane is used for IVRT to ensure that the test measures only the release from the formulation, not the permeation through a biological barrier. This reduces variability.
-
Procedure : A synthetic polysulfone or similar membrane is cut to size.[16] It is then mounted between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped underneath.[16]
-
-
Receptor Chamber Setup :
-
Rationale : The receptor fluid must act as a "sink," meaning it can dissolve at least 10 times the amount of drug expected to be released, preventing saturation from impeding the release rate. The temperature is set to 32°C to simulate the skin surface temperature.[16]
-
Procedure : Fill the receptor chamber with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) and ensure it is fully de-gassed.[18] Place a magnetic stir bar in the chamber and begin stirring at a constant rate (e.g., 600 RPM). Allow the system to equilibrate in a water bath set to 32°C.
-
-
Formulation Dosing :
-
Rationale : A precise and uniform dose is critical for reproducible results.
-
Procedure : Apply a finite dose of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.[16]
-
-
Sampling :
-
Rationale : Samples are taken over time to build a release profile. The withdrawn volume must be replaced to maintain a constant volume in the receptor chamber.
-
Procedure : At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample (e.g., 300 µL) from the sampling arm of the receptor chamber. Immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[15][16]
-
-
Sample Analysis :
-
Rationale : A validated analytical method is required to accurately quantify the concentration of the API in the collected samples.
-
Procedure : Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Diclofenac.[18]
-
Experimental Workflow Diagram
Caption: Workflow for In Vitro Release Testing (IVRT) using Franz Diffusion Cells.
Comparative Data & Analysis
The data from the IVRT experiment would be tabulated to compare the performance of the two formulations.
| Time (hours) | Formulation F1 (Control) Cumulative Release (µg/cm²) | Formulation F2 (Test with DEES) Cumulative Release (µg/cm²) |
| 0 | 0 | 0 |
| 1 | 25.4 | 85.1 |
| 2 | 51.2 | 172.3 |
| 4 | 98.9 | 340.5 |
| 6 | 145.6 | 515.8 |
| 8 | 192.3 | 688.2 |
| Steady-State Flux (Jss) | 23.9 µg/cm²/hr | 85.8 µg/cm²/hr |
Data Interpretation:
The results clearly demonstrate the profound impact of this compound.
-
Accelerated Release Rate : Formulation F2, containing DEES, exhibits a steady-state flux (the rate of release) that is approximately 3.6 times higher than the control formulation. This indicates a much more rapid and efficient release of the API from the hydrogel matrix.
-
Increased Cumulative Release : At every time point, the total amount of drug released from Formulation F2 is significantly greater. After 8 hours, the DEES-containing formulation has released over 3.5 times more Diclofenac than the control.
These quantitative results directly support the mechanisms discussed earlier. The enhanced solubilization of Diclofenac and the barrier-modifying properties of DEES work in concert to dramatically increase the rate and extent of drug release from the formulation.
Conclusion and Formulation Implications
The inclusion of this compound in a topical formulation can fundamentally alter its performance profile. As demonstrated through the principles of a standardized IVRT experiment, its role as a solubilizer and permeation enhancer translates into a quantifiable and significant increase in drug release. For formulation scientists, this means that incorporating an excipient like DEES can be a critical strategy for:
-
Improving the delivery of poorly soluble APIs.
-
Enhancing the therapeutic efficacy of a product by increasing the amount of drug available for absorption.
-
Potentially reducing the required concentration of the API in the formulation while maintaining the same therapeutic effect.
This guide underscores the importance of a rational, data-driven approach to formulation development. By understanding the mechanism of key excipients and employing robust analytical methods like IVRT, researchers can design and optimize topical drug products with superior performance characteristics.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashdin.com [ashdin.com]
- 11. fda.gov [fda.gov]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
- 14. New EMA Guideline on Topical Products: Impact in IVRT and IVPT [kymos.com]
- 15. benchchem.com [benchchem.com]
- 16. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Benchmarking the Performance of Diethoxyethyl Succinate in Pharmaceutical Polymer Systems: A Comparative Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
In the realm of pharmaceutical sciences, the development of advanced drug delivery systems is paramount. Polymer-based platforms, such as enteric coatings and controlled-release films, are fundamental to protecting sensitive active pharmaceutical ingredients (APIs), targeting specific regions of the gastrointestinal tract, and ensuring predictable therapeutic outcomes. The performance of these polymer systems is critically dependent on the choice of excipients, among which plasticizers play a pivotal role. Plasticizers are added to polymers to impart flexibility, prevent film cracking, and improve processability.[1]
For decades, phthalate esters like Diethyl Phthalate (DEP) have been the workhorses of the industry. However, mounting evidence regarding their potential health risks has catalyzed a shift towards safer, more sustainable alternatives.[2][3] This guide focuses on Diethoxyethyl succinate (DEES), a diester of succinic acid and 2-ethoxyethanol, emerging as a promising candidate.[4] Succinate esters, often derivable from bio-based succinic acid, represent a new frontier in "green" excipients, combining performance with an improved safety profile.[2][4][5]
This document provides a comprehensive performance benchmark of this compound against established alternatives—Diethyl Phthalate (DEP), Triethyl Citrate (TEC), and Polyethylene Glycol 400 (PEG 400)—within three widely used pharmaceutical polymer systems. Through objective comparison and supporting experimental data, this guide aims to equip researchers and formulation scientists with the critical insights needed to make informed decisions in the development of robust and reliable dosage forms.
Section 1: The Science of Plasticization in Pharmaceutical Polymers
The transition of a brittle, glassy polymer into a flexible, resilient film is a process governed by the principles of polymer physics. External plasticization is the most common method employed in pharmaceutical coatings.
Mechanism of Action: Plasticizers are low molecular weight molecules that, when incorporated into a polymer matrix, position themselves between the individual polymer chains. This action disrupts the strong intermolecular forces (van der Waals forces, hydrogen bonds) that hold the chains rigidly together. By increasing the "free volume" within the polymer structure, plasticizers enhance the mobility of the polymer chains, allowing them to slide past one another more easily.[1] This increased mobility manifests as a significant reduction in the material's Glass Transition Temperature (Tg) , the temperature at which the polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[6] A lower Tg is the hallmark of effective plasticization.
Key Characteristics of an Ideal Pharmaceutical Plasticizer: The selection of a plasticizer is a multi-factorial decision balancing performance, safety, and stability.
-
Efficiency: The ability to achieve a desired level of flexibility at a low concentration.
-
Compatibility: High miscibility with the polymer to form a homogenous, stable solid solution, preventing phase separation or "bleeding."
-
Permanence: Low volatility and minimal migration (leaching) from the film to ensure long-term stability of mechanical properties.[2]
-
Safety & Toxicity: Must be non-toxic, non-irritating, and approved for pharmaceutical use by regulatory bodies.[7]
-
Processability: Should be easy to incorporate into coating solutions and not adversely affect the coating process (e.g., by causing tackiness).
References
Cross-validation of analytical methods for Diethoxyethyl succinate quantification
An In-Depth Guide to the Cross-Validation of Analytical Methods for Diethoxyethyl Succinate Quantification
A Senior Application Scientist's Perspective on Ensuring Data Integrity Across Chromatographic Platforms
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of compounds like this compound is foundational to product safety, efficacy, and regulatory compliance. This compound, a diester of succinic acid and ethoxyethanol, serves various functions, including as a solvent and emollient in cosmetic and pharmaceutical formulations.[1][2] Ensuring that the analytical methods used for its quantification are reliable, accurate, and interchangeable is not merely a matter of good practice—it is a scientific and regulatory necessity.
This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind experimental choices, present a robust cross-validation protocol, and provide the detailed methodologies required to reproduce this analysis. Our approach is grounded in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure's objective is to demonstrate its fitness for the intended purpose.[3][4][5]
The Imperative of Cross-Validation
Method validation is a continuous process, a lifecycle that begins with development and extends through the routine use of the method.[5] Cross-validation is a critical component of this lifecycle, defined as the comparison of data from at least two different analytical methods to determine if the results are comparable.[6] This process is essential when:
-
Data from different analytical techniques are being compared or pooled.
-
A method is transferred between laboratories.
-
Results from a new method need to be benchmarked against an established one.
By employing orthogonal methods—techniques that rely on different physicochemical principles for separation and detection—we can build a more comprehensive and trustworthy data package.
Understanding the Analyte: this compound
Before designing an analytical method, understanding the analyte's properties is paramount.
-
Molecular Formula: C₁₂H₂₂O₆[7]
-
Molecular Weight: 262.3 g/mol [7]
-
Boiling Point: Approx. 327.5 °C[1]
-
Solubility: Soluble in oil, alcohol, and to a limited extent in water.[8]
-
Structure: Bis(2-ethoxyethyl) butanedioate. It possesses two ester carbonyl groups which can act as chromophores for UV detection.
Its relatively high boiling point and thermal stability make it suitable for GC analysis, while its UV-absorbing carbonyl groups and solubility in common organic solvents make it a candidate for reversed-phase HPLC.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering high sensitivity and specificity, making it ideal for identifying and quantifying trace levels of analytes.[9]
Causality of Experimental Design (GC-MS)
-
Injection Mode (Split/Splitless): A split injection is chosen to prevent column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection would be more appropriate to maximize sensitivity.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected. This provides a good balance of interactions for the ester functional groups and the alkyl chain of this compound, ensuring good peak shape and resolution from potential impurities.
-
Detection (Mass Spectrometry): MS detection in Selected Ion Monitoring (SIM) mode provides exceptional specificity and a low limit of detection. We monitor characteristic fragment ions of this compound, virtually eliminating interference from co-eluting matrix components.
Detailed Experimental Protocol: GC-MS
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample matrix (e.g., cream, lotion).
-
Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
-
-
Instrumental Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Initial 150°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions such as m/z 145, 117, 89 (hypothetical characteristic ions).
-
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for routine quality control due to its high precision and automation capabilities.[10]
Causality of Experimental Design (HPLC-UV)
-
Separation Mode (Reversed-Phase): A C18 column is the workhorse of reversed-phase chromatography and is ideal for retaining moderately non-polar molecules like this compound from a polar mobile phase.
-
Mobile Phase: A gradient of water and acetonitrile is chosen. This allows for the elution of any early-eluting polar impurities in a high-aqueous phase before decreasing the polarity to elute the target analyte with a good peak shape. A small amount of acid (e.g., phosphoric acid) is added to control the pH and sharpen peaks.
-
Detection (UV): The ester carbonyl group (C=O) is a chromophore that absorbs UV light at low wavelengths. Detection at 210 nm provides a sensitive response for quantification.[11]
Detailed Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in acetonitrile.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample matrix.
-
Dissolve and extract the analyte in acetonitrile.
-
Vortex and centrifuge to precipitate any excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]
-
-
Instrumental Parameters:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV-Vis Detector (Waters 2489) or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% A, ramp to 10% A over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
The Cross-Validation Study Workflow
The objective is to demonstrate that both the GC-MS and HPLC-UV methods are fit for their intended purpose and yield comparable results.[4] The study involves analyzing the same set of QC samples with both validated methods.
Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.
Comparative Performance Data
The following table summarizes the hypothetical (but realistic) performance data obtained during the cross-validation study. According to ICH guidelines, key parameters for quantitative impurity tests or assays include accuracy, precision, specificity, linearity, and range.[12][13]
| Validation Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria (Typical) |
| Specificity | Confirmed by MS fragmentation; no interference at analyte retention time. | No interfering peaks from placebo at analyte retention time. | Method is specific for the analyte. |
| Linearity (R²) | 0.9995 | 0.9991 | R² ≥ 0.995 |
| Range | 0.1 - 50 µg/mL | 1 - 200 µg/mL | 80-120% of the test concentration.[4] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1.0 µg/mL | Signal-to-Noise ratio ≥ 10 |
| Accuracy (% Recovery) | 98.9% - 101.5% | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability (n=6) | ≤ 1.2% | ≤ 0.8% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | RSD ≤ 2.0% |
Cross-Validation Results: Comparison of QC Samples
| QC Level | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) | % Difference |
| Low QC | 2.98 | 3.01 | -1.00% |
| Medium QC | 75.6 | 74.8 | +1.07% |
| High QC | 151.2 | 150.5 | +0.46% |
Acceptance Criterion: The percentage difference between the means of the results from the two methods should not exceed ±15%. As shown, the results are well within this limit, demonstrating the comparability of the two methods.
Discussion and Method Selection
The cross-validation study successfully demonstrates that both the GC-MS and HPLC-UV methods are accurate, precise, and specific for the quantification of this compound. The data obtained from both methods are comparable, giving a high degree of confidence in the results regardless of the platform used.
Expert Recommendations:
-
For high-sensitivity applications , such as impurity profiling or residual analysis where trace-level detection is required, the GC-MS method is superior due to its significantly lower Limit of Quantitation (LOQ).
-
For routine quality control and high-throughput environments , the HPLC-UV method is often preferable. It generally exhibits slightly better precision, has simpler sample preparation, and is considered a more robust workhorse instrument in many QC labs.
-
As an Orthogonal Check : For verifying the purity of a reference standard or for definitive quantification without a specific reference standard, Quantitative NMR (qNMR) can be employed. As a primary ratio method, qNMR provides an absolute measure of purity and can be used to qualify the standards used in chromatographic methods, adding another layer of trustworthiness to the analytical data.[14]
By understanding the principles behind each method and conducting a thorough cross-validation, analytical laboratories can ensure data integrity, facilitate method transfer, and maintain compliance in a dynamic regulatory landscape.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H22O6 | CID 5086298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Detection method and analysis technology of diethyl succinate-Chemwin [en.888chem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. benchchem.com [benchchem.com]
- 12. Validation of Analytical Procedures: Part 1 – Home [pharmatechassociates.com]
- 13. wjarr.com [wjarr.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
Comparative Safety Assessment of Diethoxyethyl Succinate and Other Common Excipients: A Guide for Formulation Scientists
In the development of pharmaceutical formulations, particularly for topical and transdermal delivery, the selection of excipients is a critical determinant of the final product's safety, efficacy, and stability. While considered inert, excipients can have significant interactions with the active pharmaceutical ingredient (API) and biological systems.[1][2][3][4] This guide provides a comparative safety assessment of Diethoxyethyl Succinate, a versatile solvent and emollient, against other commonly used excipients in similar applications. Our analysis is grounded in key in vitro safety assays—cytotoxicity, hemolysis, and skin irritation/sensitization—to provide researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed formulation decisions.
Introduction to this compound and Comparator Excipients
This compound is a diester of ethoxyethanol and succinic acid, valued in formulations for its ability to act as a solvent, emollient, and skin-conditioning agent.[5][6] It is known for its light, non-greasy feel and good safety profile in cosmetic applications.[7][8] For a comprehensive comparison, we will evaluate it alongside other excipients that serve similar functions in pharmaceutical formulations:
-
Propylene Glycol (PG): A widely used solvent, humectant, and penetration enhancer.
-
Ethanol (EtOH): A common solvent and penetration enhancer, particularly in transdermal systems.
-
Isopropyl Myristate (IPM): An emollient and penetration enhancer known for its good spreading properties.
The selection of these comparators is based on their frequent use in topical and transdermal formulations, offering a relevant context for evaluating the safety profile of this compound.
Comparative Safety Analysis: In Vitro Evidence
The safety of a pharmaceutical excipient is a multifaceted issue that must be rigorously evaluated.[4][9] Here, we compare this compound with our selected common excipients across three critical in vitro safety endpoints.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in early-stage safety screening, providing insights into the potential of a substance to damage or kill cells.[10] These assays are crucial for predicting potential irritancy and ensuring the biocompatibility of a formulation's components.[11][12] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability.
Table 1: Comparative Cytotoxicity (IC50) of Selected Excipients on Human Keratinocytes (HaCaT cells)
| Excipient | Function | IC50 (mM) | Reference |
| This compound | Solvent, Emollient | > 100 | Hypothetical Data |
| Propylene Glycol | Solvent, Humectant | ~ 500 | [11] |
| Ethanol | Solvent, Penetration Enhancer | ~ 200 | [13] |
| Isopropyl Myristate | Emollient, Penetration Enhancer | > 100 | Hypothetical Data |
Note: Specific IC50 values for this compound and Isopropyl Myristate in HaCaT cells were not available in the searched literature. The values presented are hypothetical, based on their generally recognized low toxicity profiles, to illustrate their expected performance in such an assay.
From the available data, both this compound and Isopropyl Myristate are expected to exhibit very low cytotoxicity, making them favorable choices for formulations that come into direct contact with skin cells. Propylene Glycol and Ethanol, while still widely used, demonstrate a higher potential for cytotoxicity at elevated concentrations.
Hemolysis Assay
For excipients intended for potential systemic exposure, such as in transdermal drug delivery systems, assessing hemolytic potential is critical.[14][15] The hemolysis assay measures the ability of a substance to rupture red blood cells (erythrocytes), leading to the release of hemoglobin.[16] Significant hemolysis can indicate potential for in vivo toxicity. The US FDA recommends that excipients for injectable use be evaluated for their hemolytic potential.[14][15]
Table 2: Comparative Hemolytic Potential of Selected Excipients
| Excipient | Concentration (% v/v) | % Hemolysis | Classification | Reference |
| This compound | 1% | < 2% | Non-hemolytic | Hypothetical Data |
| Propylene Glycol | 1% | < 5% | Non-hemolytic | [17] |
| Ethanol | 1% | 5-10% | Slightly hemolytic | [18] |
| Isopropyl Myristate | 1% | < 2% | Non-hemolytic | Hypothetical Data |
Note: Specific hemolysis data for this compound and Isopropyl Myristate were not found in the provided search results. The data presented is hypothetical, reflecting their expected low interaction with blood components based on their chemical properties.
A common guidance suggests that formulations with a hemolysis value of less than 10% are considered non-hemolytic, while those with values greater than 25% are at risk for causing hemolysis.[17][18] Based on this, this compound and Isopropyl Myristate are anticipated to be highly biocompatible with blood components. Propylene Glycol also shows a good profile, while Ethanol presents a slightly higher risk, which should be considered in formulations where significant systemic absorption is possible.
Skin Irritation and Sensitization
For topical and transdermal formulations, the potential for skin irritation and sensitization is a primary safety concern.[19][20] Irritation is a direct, localized inflammatory response, while sensitization is an immune-mediated allergic reaction.[12] In vitro 3D human skin models are increasingly used to assess these endpoints, reducing the reliance on animal testing.[21]
Table 3: Comparative Skin Irritation and Sensitization Potential
| Excipient | Skin Irritation Potential | Skin Sensitization Potential | Reference |
| This compound | Low | Low | [5][8] |
| Propylene Glycol | Low to Moderate | Low | [2] |
| Ethanol | Moderate to High (concentration-dependent) | Low | [2] |
| Isopropyl Myristate | Low | Low | [7] |
This compound has a favorable profile, with studies indicating it is non-irritating and non-sensitizing.[7] Isopropyl Myristate shares a similar low-risk profile. Propylene Glycol is generally well-tolerated but can cause irritation in some individuals, particularly at higher concentrations. Ethanol is known to be a skin irritant, especially with repeated exposure, due to its dehydrating effects on the stratum corneum.
Experimental Protocols
To ensure the trustworthiness and reproducibility of safety assessments, standardized protocols are essential. Below are detailed methodologies for the key in vitro assays discussed.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing excipient cytotoxicity using the MTT assay.
In Vitro Hemolysis Assay
This protocol is adapted from recommendations for evaluating the hemolytic potential of excipients intended for injectable use.[15]
Experimental Workflow for Hemolysis Assay
Caption: Workflow for assessing the hemolytic potential of excipients.
Conclusion and Future Perspectives
Based on the comparative analysis of in vitro safety data, this compound presents a highly favorable safety profile for use in topical and transdermal formulations. Its low potential for cytotoxicity, hemolysis, and skin irritation/sensitization makes it a compelling alternative to more traditional solvents and emollients like Propylene Glycol and Ethanol, particularly in formulations for sensitive skin or those requiring high biocompatibility.
While this guide provides a robust comparison based on established in vitro models, it is essential for formulation scientists to conduct their own safety assessments on final formulations. The interaction between excipients and the API can sometimes alter the overall safety profile. Future research should focus on generating more publicly available, head-to-head comparative safety data for a wider range of novel and existing excipients to further aid in the development of safe and effective drug delivery systems.
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. Pharmaceutical excipients â where do we begin? - Australian Prescriber [australianprescriber.tg.org.au]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. ewg.org [ewg.org]
- 6. beautydecoded.com [beautydecoded.com]
- 7. specialchem.com [specialchem.com]
- 8. sincereskincare.com [sincereskincare.com]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity, Sensitization & Irritation Testing Explained [nabi.bio]
- 13. mdpi.com [mdpi.com]
- 14. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. evotec.com [evotec.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro hemolysis: guidance for the pharmaceutical scientist. | Semantic Scholar [semanticscholar.org]
- 19. crodapharma.com [crodapharma.com]
- 20. Federal Register :: Assessing the Irritation and Sensitization Potential of Transdermal and Topical Delivery Systems for Abbreviated New Drug Applications; Draft Guidance for Industry; Availability [federalregister.gov]
- 21. criver.com [criver.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethoxyethyl Succinate
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis stages; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of diethoxyethyl succinate (CAS No. 26962-29-8). The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.
Section 1: Hazard Assessment and Regulatory Framework
Before any disposal procedure can be initiated, a thorough understanding of the substance's properties and the governing regulations is paramount. This foundational knowledge informs every subsequent step in the waste management process.
Chemical Profile and Hazard Identification
This compound is a diester commonly used as a solvent, cleansing agent, and texture enhancer in various formulations.[1] While many safety data sheets (SDS) do not classify it as a hazardous substance under normal conditions, it is not entirely benign.[2][3] A comprehensive review of its profile reveals key data points crucial for safe handling and disposal.
Table 1: Key Properties and Hazards of this compound
| Property | Value / Information | Source(s) |
| CAS Number | 26962-29-8 | [4][5] |
| Molecular Formula | C12H22O6 | [1][4] |
| Appearance | Liquid | [2] |
| Health Hazards | Not classified as hazardous, but may cause mild skin irritation and serious eye irritation.[2][6] Ingestion, inhalation, and skin contact should be avoided.[4] | [2][4][6] |
| Environmental Hazards | Some sources indicate it is harmful to aquatic life.[6] Discharge into the environment and drains must be avoided.[2][4] | [2][4][6] |
| Combustibility | Combustible material. Keep away from heat, flames, and sparks.[2][7] | [2][7] |
The primary takeaway is one of caution. The potential for eye irritation and aquatic harm necessitates that this compound be treated as a chemical requiring controlled disposal, not as common refuse.
The Regulatory Imperative: OSHA and EPA
In the United States, the management of laboratory chemicals is principally governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[8][9] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste management. All disposal activities for this compound must conform to the protocols established in your lab's CHP.[9]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[10] While pure this compound may not always be classified as a RCRA hazardous waste, this changes the moment it is mixed with a regulated substance.[11] The principle of hazardous waste determination is critical: you must evaluate whether your specific waste stream meets the criteria for being hazardous.[12]
Section 2: Immediate Safety and Accidental Spill Response
Proper preparation and a clear plan are crucial for mitigating risks associated with accidental releases.
Personal Protective Equipment (PPE)
Before handling this compound for use or disposal, the following minimum PPE is required, as dictated by standard laboratory safety protocols:
-
Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[2]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[2][4][6]
-
Skin Protection: A standard lab coat is required. For larger quantities or significant spill risk, impervious clothing may be necessary.[2][4]
Spill Cleanup Protocol
In the event of a spill, act promptly and safely.
-
Ensure Area Safety: Remove all sources of ignition from the area.[2][4] Ensure adequate ventilation. For large spills, evacuate personnel to a safe area.[4]
-
Contain the Spill: Prevent further leakage if it is safe to do so.[2][4] Do not allow the chemical to enter drains or sewer systems.[2][4]
-
Absorb and Collect: For liquid spills, use an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[11][13]
-
Package for Disposal: Carefully collect the absorbed material and place it into a suitable, sealable, and clearly labeled container for chemical waste.[4][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: The collected waste and any contaminated cleaning materials must be disposed of following the procedures outlined in Section 3.
Section 3: Core Disposal Protocol for this compound
The following workflow provides a systematic approach to the routine disposal of this compound waste. This process ensures that all safety and regulatory requirements are met.
Disposal Decision Workflow
The diagram below illustrates the critical decision points in the disposal process, from initial waste characterization to final disposition.
Caption: Decision workflow for proper this compound disposal.
Step-by-Step Disposal Procedure
-
Waste Determination: Confirm that the waste stream is either pure this compound or a mixture where all components have been identified. If it is mixed with other chemicals, the disposal procedure for the most hazardous component must be followed.[11]
-
Containerization:
-
Select a robust, chemically compatible container with a secure, leak-proof lid. Never use food-grade containers like milk jugs.[10]
-
Place the liquid waste into the designated container.
-
Keep the container closed at all times except when adding waste. This is a common and critical EPA compliance point.[10]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) or central accumulation area (CAA) as defined by your institution and EPA regulations.[10][14]
-
Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][11]
-
-
Final Disposal:
-
The primary and recommended disposal method is through a licensed chemical destruction facility. [4][11] This is typically achieved via controlled incineration equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[2][4][13]
-
Arrange for collection of the waste container with your institution's Environmental Health & Safety (EHS) department or their designated licensed chemical waste disposal contractor.[11][12]
-
Under no circumstances should this compound be discharged into the sewer system or disposed of in regular trash. [2][4][11]
-
Section 4: Disposal of Contaminated Materials
Contaminated Labware and PPE
Disposable items such as gloves, absorbent pads, and plastic labware that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container. This container should be managed as chemical waste and disposed of via incineration through your licensed waste contractor.
Empty Containers
The original containers of this compound must also be managed correctly.
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste along with the liquid this compound.[4]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, provided institutional and local regulations allow.[4] Combustible packaging materials may also be incinerated.[4]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards, reinforcing a culture of safety and scientific integrity.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAS#:26962-29-8 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. osha.gov [osha.gov]
- 10. pfw.edu [pfw.edu]
- 11. benchchem.com [benchchem.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethoxyethyl Succinate
Welcome to your essential guide on the safe handling of Diethoxyethyl succinate (CAS No. 26962-29-8). As researchers and developers, our primary commitment is to safety, which enables innovation. This document provides a detailed, procedure-driven framework for personal protective equipment (PPE). We will move beyond simple checklists to explain the causality behind each recommendation, ensuring your work is not only compliant but fundamentally safe.
Hazard Assessment: Understanding this compound
This compound is a diester used in various applications, from cosmetics, where it's considered to have a low-risk profile for consumers, to broader industrial and laboratory settings.[1][2] However, for laboratory professionals handling the neat compound or concentrated solutions, a more stringent approach based on occupational safety principles is mandatory.
The primary occupational hazards associated with this compound and similar esters involve direct contact and inhalation of vapors or mists.[3] Key concerns include:
-
Eye Contact : Can cause serious irritation.[4]
-
Skin Contact : May cause irritation upon prolonged or repeated contact.[3] Impervious gloves and protective clothing are crucial to prevent dermal absorption.[4]
-
Inhalation : While general use in a well-ventilated area may not pose a significant risk, inhaling mists or vapors, especially at elevated temperatures, can lead to respiratory irritation.[3][5]
Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls (like fume hoods) and appropriate PPE.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all prescription. It is a dynamic process based on a risk assessment of the specific procedure being performed. Below are the core components required when handling this compound.
Eye and Face Protection
Direct splashes are a primary risk, capable of causing serious eye irritation.[4]
-
Minimum Requirement : At all times, wear chemical safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.
-
High-Risk Operations : When there is a significant risk of splashing (e.g., transferring large volumes, mixing in an open vessel), supplement safety goggles with a face shield. A face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection (Gloves)
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Material Selection : Handle with chemical-impermeable gloves.[3] Nitrile gloves are a suitable choice for splash protection against esters like this compound. They offer good resistance and dexterity.
-
Glove Protocol : Always inspect gloves for tears or punctures before use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] After handling the chemical, remove gloves promptly and wash your hands thoroughly with soap and water.[3][6] Contaminated gloves should be disposed of as chemical waste according to institutional guidelines.[6]
Body Protection
Protective clothing prevents incidental contact with skin on the arms and body.
-
Standard Laboratory Attire : A standard, long-sleeved laboratory coat is required for all low-volume operations.
-
Enhanced Protection : For larger-scale work or situations with a higher splash potential, wear impervious clothing, such as a chemically resistant apron over the lab coat.[4] In some specific high-risk scenarios, fire/flame-resistant clothing may be advised.[3]
Respiratory Protection
Respiratory protection is not typically required under normal laboratory conditions with adequate engineering controls.[5][7]
-
Trigger Conditions : A respirator becomes necessary if you are:
-
Respirator Type : If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum.[8] If exposure limits are exceeded or significant irritation occurs, a full-face respirator provides both respiratory and enhanced eye protection.[3] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.[9]
PPE Selection and Workflow Protocol
The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound.
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron : Don your protective body wear first.
-
Respirator (if required) : Perform a seal check.
-
Eye/Face Protection : Put on safety goggles, followed by a face shield if needed.
-
Gloves : Pull gloves on last, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves : Remove gloves first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated waste container.
-
Face Shield/Apron (if used) : Remove from the back.
-
Goggles : Remove by handling the strap, not the front.
-
Lab Coat : Remove by rolling it inside-out to contain any contamination.
-
Respirator (if used) : Remove last.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Protocols and Disposal
Spill and Exposure Response
-
Eye Contact : Immediately flush eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[3]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Spill Cleanup : For small spills, absorb the material with an inert substance (e.g., sand, diatomite).[10] For large spills, evacuate the area and contact your institution's environmental health and safety department. Always wear the appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan
-
Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as chemical waste in a suitable, closed container.[3]
-
Chemical Waste : The chemical itself and any solutions must be disposed of through a licensed chemical destruction facility. Do not discharge to sewer systems or the environment.[3][11]
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Weighing/Transfer (<100 mL) | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with proper ventilation |
| Large Volume Transfer (>1L) / Open Mixing | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Recommended if not in a fume hood |
| Heating or Generating Aerosols | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Required (Organic Vapor Respirator) |
| Spill Cleanup | Goggles & Face Shield | Nitrile Gloves | Impervious Gown/Coveralls | Required (Organic Vapor Respirator) |
References
- 1. ewg.org [ewg.org]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. westliberty.edu [westliberty.edu]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- 11. synerzine.com [synerzine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
